molecular formula HNiO4P B082387 Nickel hydrogen phosphate CAS No. 14332-34-4

Nickel hydrogen phosphate

Cat. No.: B082387
CAS No.: 14332-34-4
M. Wt: 154.673 g/mol
InChI Key: OLYKGFYCSAJGKT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Nickel hydrogen phosphate is an inorganic compound of significant interest in advanced materials science, particularly for applications in sustainable energy technologies. Its primary research value lies in its utility as a precursor and functional material in the development of efficient electrocatalysts and supercapacitor electrodes. Researchers utilize this compound and related nickel phosphides for the Hydrogen Evolution Reaction (HER), a critical process in electrochemical water splitting for green hydrogen production . Studies show that porous nanostructures of nickel phosphate, engineered through specific synthesis routes, exhibit excellent charge transfer characteristics and require lower HER overpotentials (e.g., 128 mV at 10 mA cm⁻² in alkaline conditions), alongside remarkable long-term stability . Beyond electrocatalysis, its layered and porous structural variants are actively investigated as high-performance electrode materials in hybrid energy storage devices (supercapatteries), demonstrating high specific capacity and outstanding cycling stability . The compound also serves as a versatile precursor for synthesizing various nickel phosphide phases (e.g., Ni₂P, Ni₁₂P₅, Ni₅P₄), which are themselves highly active, non-precious metal catalysts for hydrogen production . The material's activity is highly dependent on its phase, composition, morphology, and surface structure, allowing researchers to tune its properties for optimal performance . Additional applications extend to its use in base catalysis, selective hydrogenation reactions, and as a stable adsorbent material . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

14332-34-4

Molecular Formula

HNiO4P

Molecular Weight

154.673 g/mol

IUPAC Name

hydrogen phosphate;nickel(2+)

InChI

InChI=1S/Ni.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2

InChI Key

OLYKGFYCSAJGKT-UHFFFAOYSA-L

SMILES

OP(=O)([O-])[O-].[Ni+2]

Canonical SMILES

[H+].[O-]P(=O)([O-])[O-].[Ni+2]

Other CAS No.

14332-34-4

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Foundational & Exploratory

Hydrothermal Synthesis of Nickel Hydrogen Phosphate Nanostructures: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis, Characterization, and Potential Biomedical Applications of Nickel Hydrogen Phosphate (B84403) Nanostructures

This technical guide provides a comprehensive overview of the hydrothermal synthesis of nickel hydrogen phosphate (NiHPO₄) nanostructures, tailored for an audience of researchers, scientists, and professionals in drug development. The document details the synthesis methodologies, presents key quantitative data, and explores the potential applications and toxicological considerations relevant to the biomedical field.

Introduction

Nickel phosphate-based nanomaterials are gaining increasing attention due to their unique physicochemical properties and potential applications in catalysis, energy storage, and biomedicine. The hydrothermal synthesis route offers a versatile and scalable method for producing well-defined this compound nanostructures with controlled morphology and size. For drug development professionals, understanding the synthesis and properties of these nanomaterials is crucial for exploring their potential as novel drug delivery carriers, imaging agents, or therapeutic platforms. This guide aims to provide the foundational knowledge for harnessing the potential of these materials in a biomedical context.

Quantitative Data on Hydrothermally Synthesized Nickel-Based Nanostructures

The properties of hydrothermally synthesized nickel-based nanostructures are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies on nickel-containing nanoparticles, providing a comparative overview of their characteristics.

Table 1: Synthesis Parameters and Resulting Nanostructure Morphology

PrecursorsTemperature (°C)Time (h)pH/AdditiveResulting MorphologyReference
Nickel Chloride Hexahydrate, Borane-Ammonia80 - 14012NaCl, KClSpherical Nanoparticles[1][2]
Nickel Chloride, Red Phosphorus20010KOH (Alkaline)Nanoparticles (10-40 nm)[3]
Ni(NO₃)₂·6H₂O, NH₄H₂PO₄, Urea (B33335)16012-Nanorods
Nickel Acetate, Sodium Hypophosphite18024-Hollow Spheres
Nickel Sulfate, HydrazineNot specified--Nanothorn Particles[4]

Table 2: Physicochemical and Toxicological Properties of Nickel-Based Nanoparticles

NanomaterialSize (nm)Surface Charge (mV)IC₅₀ (µg/mL) in A549 cellsCellular Uptake MechanismReference
Nickel Nanoparticles (Ni NPs)28->25 (24h)Macropinocytosis, Clathrin-mediated endocytosis[5][6]
Nickel Oxide Nanoparticles (NiO NPs)20-40-~50 (in HepG2 cells)Not specified[7]
Functionalized Ni NPs<100PositiveHigh concentration dependentEnhanced permeability due to positive charge[8]
Nickel Phosphide (B1233454) (Ni₂P)10 - 40Not specifiedNot specifiedNot specified[3]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis of nanomaterials. Below are representative hydrothermal synthesis procedures for nickel-based nanostructures.

Protocol for Hydrothermal Synthesis of this compound Nanorods

This protocol describes a typical procedure for the synthesis of NiHPO₄ nanorods.

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • In a typical synthesis, dissolve 1 mmol of Ni(NO₃)₂·6H₂O and 1 mmol of NH₄H₂PO₄ in 40 mL of deionized water with magnetic stirring.

  • Add 5 mmol of urea to the solution and continue stirring for 30 minutes to form a homogeneous solution.

  • Transfer the resulting solution into a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it at 160 °C for 12 hours in an electric oven.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it with deionized water and ethanol several times to remove any impurities.

  • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Protocol for Hydrothermal Synthesis of Nickel Phosphide Nanoparticles[3]

This protocol details the synthesis of nickel phosphide nanoparticles using red phosphorus.

Materials:

  • Nickel(II) chloride (NiCl₂)

  • Red phosphorus (P)

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

Procedure:

  • Dissolve NiCl₂ and red phosphorus in deionized water in a specific molar ratio (e.g., 2:1 for Ni₂P).[3]

  • Adjust the pH of the solution to an alkaline range using a KOH solution. An alkaline environment is crucial for the formation of nanoparticles.[3]

  • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 200 °C and maintain this temperature for 10 hours.[3]

  • After cooling to room temperature, the resulting black precipitate is collected.

  • Wash the product with deionized water and ethanol to remove unreacted precursors and byproducts.

  • Dry the nickel phosphide nanoparticles under vacuum.

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate experimental workflows and potential biological interactions.

Experimental Workflow

G cluster_0 Precursor Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Processing Dissolve Nickel Salt Dissolve Nickel Salt Add Phosphate Source Add Phosphate Source Dissolve Nickel Salt->Add Phosphate Source Homogeneous Solution Homogeneous Solution Add Phosphate Source->Homogeneous Solution Transfer to Autoclave Transfer to Autoclave Homogeneous Solution->Transfer to Autoclave Heating Heating Transfer to Autoclave->Heating Cooling Cooling Heating->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying Characterization Characterization Drying->Characterization

Hydrothermal Synthesis Workflow
Cellular Uptake and Potential Toxicological Pathways

The following diagram illustrates the potential pathways of cellular uptake for nickel-based nanoparticles and the subsequent induction of cellular stress, which are critical considerations for drug delivery applications.

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Space NiHPO4 Nanoparticles NiHPO4 Nanoparticles Endocytosis Endocytosis NiHPO4 Nanoparticles->Endocytosis Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Clathrin-mediated Endocytosis Clathrin-mediated Endocytosis Endocytosis->Clathrin-mediated Endocytosis Endosome Endosome Macropinocytosis->Endosome Clathrin-mediated Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome ROS Production ROS Production Lysosome->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis

Cellular Interaction Pathways

Characterization of this compound Nanostructures

A thorough characterization is imperative to understand the physicochemical properties of the synthesized nanostructures. Key techniques include:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the material.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanostructures.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the synthesized material.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the sample.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution, which are critical for drug loading and release applications.

Potential Applications in Drug Development

While research on the direct application of hydrothermally synthesized NiHPO₄ nanostructures in drug delivery is still emerging, the unique properties of nickel-based nanoparticles suggest several promising avenues:

  • Drug Carriers: The porous nature and high surface area of some nanostructures could allow for the loading and controlled release of therapeutic agents.[9] Surface functionalization with targeting ligands could enable site-specific drug delivery.[9]

  • Magnetic Targeting: Nickel's magnetic properties can be exploited for targeted delivery to a specific site in the body using an external magnetic field.[9]

  • Theranostics: These nanoparticles could potentially be engineered for both therapeutic and diagnostic purposes, for instance, by combining drug delivery with magnetic resonance imaging (MRI).[9]

  • Bone Tissue Engineering: Phosphate-based materials are known for their biocompatibility and role in bone formation. Nickel-doped calcium phosphate materials have been explored for bone tissue engineering applications.[10][11][12]

Toxicological Considerations and Biocompatibility

A critical aspect for the clinical translation of any nanomaterial is its biocompatibility and toxicological profile. For nickel-based nanoparticles, the following points are of significant concern:

  • Cytotoxicity and Genotoxicity: Studies on nickel and nickel oxide nanoparticles have shown dose-dependent cytotoxicity and genotoxicity.[7][13] The primary mechanism is often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[6][14][15]

  • Cellular Uptake: The internalization of nickel-containing nanoparticles by cells is a key factor in their biological effects. Mechanisms such as macropinocytosis and clathrin-mediated endocytosis have been identified.[5] The physicochemical properties of the nanoparticles, including size, shape, and surface charge, significantly influence their uptake.[16][17][18]

  • Nickel Ion Leaching: The release of Ni²⁺ ions from the nanoparticles is a major concern, as nickel ions are known to be toxic and carcinogenic.[19][20] The stability of the this compound nanostructure in a physiological environment needs to be thoroughly investigated.

  • Biocompatibility Enhancement: Surface modification with biocompatible polymers like polyethylene (B3416737) glycol (PEG) can improve the in vivo stability and reduce the toxicity of nanoparticles.

Conclusion and Future Perspectives

The hydrothermal synthesis of this compound nanostructures presents a promising platform for the development of novel materials with potential applications in the biomedical field, particularly in drug delivery and tissue engineering. The ability to control the size, shape, and composition of these nanostructures through this synthesis method is a significant advantage. However, the successful translation of these materials into clinical practice is contingent on a thorough understanding and mitigation of their potential toxicity.

Future research should focus on:

  • Detailed in vitro and in vivo studies to evaluate the biocompatibility, pharmacokinetics, and therapeutic efficacy of hydrothermally synthesized NiHPO₄ nanostructures.

  • Development of surface modification strategies to enhance biocompatibility, improve drug loading capacity, and achieve targeted delivery.

  • Investigation of the specific signaling pathways activated by these nanostructures to gain a deeper understanding of their biological effects at the molecular level.

By addressing these key areas, the scientific community can unlock the full potential of this compound nanostructures for innovative applications in medicine and drug development.

References

A Comprehensive Technical Guide to the Solvothermal Synthesis of Nickel Cobalt Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solvothermal synthesis of nickel cobalt hydrogen phosphate (B84403) (NiCoHPO₄), a promising material for various applications, including energy storage and electrocatalysis. This document details the experimental protocols, presents key quantitative data from various studies, and outlines the typical workflow for the synthesis and characterization of this material. The information is intended to serve as a valuable resource for researchers and scientists engaged in the development of advanced materials.

Introduction

Nickel cobalt hydrogen phosphate (NiCoHPO₄) has emerged as a material of significant interest due to its unique physicochemical properties and potential applications in diverse fields. Its high electrochemical activity, tunable morphology, and synergistic effects between nickel and cobalt ions make it a compelling candidate for use in supercapacitors, batteries, and as a catalyst for water splitting. The solvothermal synthesis method offers a versatile and effective route to produce NiCoHPO₄ with controlled crystallinity, morphology, and particle size. This method involves a chemical reaction in a sealed vessel using a solvent at a temperature above its boiling point, which allows for the formation of crystalline materials directly from solution.

This guide will provide a detailed experimental protocol for the one-step solvothermal synthesis of NiCoHPO₄, summarize the impact of various synthesis parameters on the material's properties in tabular format, and present a visual workflow of the synthesis and characterization process.

Experimental Protocols

The following section details a generalized yet comprehensive protocol for the solvothermal synthesis of nickel cobalt hydrogen phosphate, compiled from multiple reputable sources. This protocol is intended to be a foundational method that researchers can adapt and optimize for their specific needs.

Materials and Reagents
  • Nickel Precursor: Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Cobalt Precursor: Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Phosphate Source: Phosphoric acid (H₃PO₄, 85 wt%)

  • Solvents: A mixture of deionized (DI) water, ethanol (B145695), and glycerol (B35011) is commonly used. 2-propanol has also been reported as a solvent.[1]

  • Substrate (for direct growth): Nickel foam (NF), pre-treated by sonication in HCl, DI water, and ethanol.

Synthesis Procedure

A typical one-step solvothermal synthesis process is as follows:

  • Precursor Solution Preparation:

    • Dissolve equimolar amounts of Ni(NO₃)₂·6H₂O and Co(NO₃)₂·6H₂O in a chosen solvent or solvent mixture. For instance, dissolve 0.5 mmol of each precursor in 40 mL of 2-propanol.[1]

    • In a separate beaker, prepare the phosphate source solution. The molar ratio of metal precursors to the phosphate source is a critical parameter to control.

    • Add the phosphate source solution to the metal precursor solution under constant stirring.

  • Solvothermal Reaction:

    • Transfer the resulting homogeneous solution into a Teflon-lined stainless-steel autoclave.

    • If growing the material directly on a substrate, place the pre-treated nickel foam into the autoclave, ensuring it is submerged in the solution.

    • Seal the autoclave and heat it in an oven to the desired reaction temperature, typically ranging from 120°C to 180°C.

    • Maintain the temperature for a specific duration, generally between 6 to 24 hours. A common condition is 120°C for 8 hours.[1]

  • Product Collection and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product several times with DI water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at 60-80°C for several hours.

Data Presentation

The following tables summarize key quantitative data from various studies on nickel cobalt hydrogen phosphate and related materials, highlighting the influence of synthesis parameters on their physical and electrochemical properties.

Table 1: Influence of Synthesis Parameters on Electrochemical Performance
Precursor Ratio (Ni:Co)Synthesis MethodElectrolyteSpecific Capacitance (F/g)Current Density (A/g)Cycling Stability (%)Reference
1:1Solvothermal2 M KOH6410.5-[1]
1:1Chemical Bath Deposition-11160.5-[2]
-Hydrothermal1 M KOH411.2197.6 after 10,000 cycles[3]
-Solvothermal (NiCo₂O₄)2 M KOH627194 after 500 cycles[4]
Table 2: Physical and Electrochemical Properties of Fe-Doped Nickel Cobalt Phosphate
Dopant Concentration (Fe atom%)BET Surface Area (m²/g)Mesopore Size (nm)OER Overpotential (mV @ 10 mA/cm²)HER Overpotential (mV @ 10 mA/cm²)Reference
1.0557.03.7234104[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis and subsequent characterization of nickel cobalt hydrogen phosphate.

solvothermal_synthesis_workflow cluster_synthesis Synthesis Stage precursors Precursor Preparation (Ni & Co Salts, Phosphate Source) mixing Solution Mixing (Solvents: Water, Ethanol, etc.) precursors->mixing Dissolve solvothermal Solvothermal Reaction (Autoclave, 120-180°C, 6-24h) mixing->solvothermal Transfer to Autoclave collection Product Collection & Purification (Centrifugation, Washing) solvothermal->collection Cooling drying Drying (Vacuum Oven, 60-80°C) collection->drying final_product NiCoHPO₄ Product drying->final_product structural Structural Analysis (XRD, FT-IR) morphological Morphological Analysis (SEM, TEM) compositional Compositional Analysis (XPS, EDX) electrochemical Electrochemical Testing (CV, GCD, EIS) final_product->structural final_product->morphological final_product->compositional final_product->electrochemical

Fig. 1: Workflow for Solvothermal Synthesis and Characterization.

Conclusion

The solvothermal synthesis method is a robust and highly adaptable technique for producing nickel cobalt hydrogen phosphate with desirable characteristics for various advanced applications. By carefully controlling experimental parameters such as precursor concentrations, solvent composition, reaction temperature, and time, the morphology, crystallinity, and, consequently, the electrochemical performance of the resulting material can be finely tuned. This guide provides a foundational understanding and a practical starting point for researchers entering this exciting field of materials science. The presented data underscores the potential of NiCoHPO₄, while the detailed protocol and workflow diagram offer a clear roadmap for its synthesis and characterization.

References

An In-depth Technical Guide to the Electrochemical Deposition of Amorphous Nickel Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amorphous nickel hydrogen phosphate (B84403) (a-NiHPO) is emerging as a material of significant interest across various scientific and technological domains, including energy storage and catalysis. Its disordered atomic structure, high surface area, and unique electrochemical properties make it a compelling candidate for applications such as supercapacitors and electrocatalysts for the hydrogen evolution reaction (HER). This technical guide provides a comprehensive overview of the electrochemical deposition of a-NiHPO, detailing experimental protocols, presenting key quantitative data, and visualizing the underlying processes.

Introduction to Amorphous Nickel Hydrogen Phosphate

Nickel phosphates, in their various forms, have been explored for their electrochemical activity. The amorphous phase, in particular, offers distinct advantages over its crystalline counterparts. The lack of long-range atomic order in amorphous materials can lead to a higher density of active sites, isotropic properties, and improved tolerance to volumetric changes during electrochemical cycling. This makes amorphous this compound a robust material for applications demanding high performance and stability.

Recent studies have highlighted the potential of amorphous nickel phosphate as a high-performance electrode material for supercapacitors, demonstrating superior specific capacitance and excellent cycling stability[1]. Furthermore, its application as an electrocatalyst for the hydrogen evolution reaction is gaining traction, with research focusing on enhancing its efficiency in alkaline, neutral, and acidic media[2][3].

Electrochemical Deposition: A Versatile Synthesis Method

Electrochemical deposition is a powerful technique for synthesizing thin films and coatings of various materials, including amorphous this compound. This method offers precise control over film thickness, morphology, and composition by manipulating parameters such as electrolyte composition, pH, temperature, and the applied potential or current.

The general principle involves the reduction of precursor ions onto a conductive substrate from an electrolyte bath. For the deposition of nickel phosphate, the bath typically contains a source of nickel ions (e.g., nickel chloride or nickel sulfate) and a source of phosphate ions (e.g., phosphorous acid or sodium hypophosphite). The co-deposition of nickel and phosphorus is an induced process, as phosphorus cannot be electrodeposited on its own from aqueous solutions due to its high cathodic reduction potential[4].

The electrodeposition of nickel-phosphorus alloys generally follows a mechanism where the reduction of nickel ions facilitates the concurrent reduction of the phosphorus-containing species. In the context of the hydrogen evolution reaction, the Volmer-Heyrovsky mechanism is often cited, which involves the adsorption of water molecules followed by the cleavage of the O-H bond to form adsorbed hydrogen species[2].

Experimental Protocols for Electrochemical Deposition

Detailed and reproducible experimental protocols are crucial for the successful synthesis of amorphous this compound with desired properties. Below are representative protocols derived from the literature.

The choice and preparation of the substrate are critical for achieving good adhesion and uniformity of the deposited film. Common substrates include nickel foam, titanium plates, and fluorine-doped tin oxide (FTO) coated glass.

A typical substrate cleaning procedure involves sequential ultrasonication in:

  • Isopropanol

  • 3.0 M Hydrochloric Acid

  • Distilled Water[2]

For enhanced adhesion, a surface treatment such as N2 plasma treatment can be employed[2].

The composition of the deposition bath is a key factor in determining the stoichiometry and properties of the resulting film. The concentrations of nickel and phosphorus precursors can be varied to control the Ni:P ratio in the deposit.

Table 1: Representative Electrolyte Compositions for Nickel Phosphorus Deposition

Nickel SourcePhosphorus SourceSupporting Electrolyte / AdditivesReference
NiCl₂·6H₂O (0.05 M)CS(NH₂)₂ (0.10 M)NH₄F (0.15 M)[5]
Ni(OCOCH₃)₂·4H₂OH₃PO₃, H₃PO₄N-CH₃NHCHO[4]
NiCl₂·6H₂O (6.25-37.5 mM)NaH₂PO₂ (0.25 M)-[2]
NiSO₄·6H₂O (180 g/L)H₃PO₃ (20 g/L), H₃PO₄ (30 g/L)NiCl₂·6H₂O (24 g/L)[6]
NiCl₂·6H₂O (0.1 M)-H₃BO₃ (0.1 M)[7]

Electrochemical deposition can be carried out under potentiostatic (constant potential), galvanostatic (constant current), or pulsed potential/current conditions. Each mode offers different advantages in controlling the film's morphology and properties.

Table 2: Electrochemical Deposition Parameters for Nickel Phosphorus Films

Deposition ModePotential / Current DensityTemperatureDurationReference
Two-step Galvanostatic0.50 mA·cm⁻² then 10 mA·cm⁻²Room Temperature90 min then 75 min[5]
Pulse-Reverse-0.68 V (vs. SCE) deposition-Varied duty cycles[4]
Potentiodynamic-250 mARoom Temperature15 min[3]
Galvanostatic20 mA·cm⁻²50 °C90 min[6]
Chronoamperometry-1.0 V30 °CDeposition charge of -0.25 C[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the electrochemical deposition of amorphous this compound.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Electrochemical Deposition cluster_post Post-Deposition Processing cluster_characterization Characterization sub_clean Ultrasonic Cleaning (Isopropanol, HCl, DI Water) sub_treat Surface Treatment (e.g., N2 Plasma) sub_clean->sub_treat electrolyte Prepare Electrolyte Bath (Ni & P Precursors) sub_treat->electrolyte electrodeposition Perform Electrodeposition (Potentiostatic/Galvanostatic) electrolyte->electrodeposition washing Rinse with DI Water electrodeposition->washing drying Dry in Vacuum Oven washing->drying characterization Material Characterization (XRD, SEM, TEM, XPS) drying->characterization

Caption: A generalized workflow for the synthesis and characterization of amorphous this compound.

Characterization of Amorphous this compound

A suite of analytical techniques is employed to confirm the amorphous nature, composition, morphology, and electrochemical performance of the deposited films.

  • X-ray Diffraction (XRD): The absence of sharp diffraction peaks and the presence of a broad hump are characteristic of an amorphous structure[1][7].

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the surface morphology and internal structure of the deposited films. Amorphous materials typically exhibit a granular or featureless morphology[2][7].

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of nickel, phosphorus, and oxygen in the film, confirming the presence of phosphate groups[7].

  • Electrochemical Measurements: Cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) are used to evaluate the material's performance in applications like supercapacitors and HER.

Quantitative Performance Data

The performance of amorphous this compound is highly dependent on the synthesis conditions. The following tables summarize key quantitative data from various studies.

Table 3: Supercapacitor Performance of Amorphous Nickel Phosphate

MaterialSpecific Capacitance / CapacityCurrent DensityCycling StabilityEnergy DensityPower DensityReference
Amorphous, hydrous nickel phosphate1700 F·g⁻¹ (814 C·g⁻¹)0.5 mA·cm⁻²96.55% over 5000 cycles--[1]
Amorphous NiHPO₄·3H₂O2191 F·g⁻¹0.5 A·g⁻¹101% over 500 cycles112 Wh·kg⁻¹501 W·kg⁻¹[1]
Ni₃(PO₄)₂ (amorphous, N300)620 C·g⁻¹0.4 A·g⁻¹88.5% over 3000 cycles76 Wh·kg⁻¹599 W·kg⁻¹[8]

Table 4: Hydrogen Evolution Reaction (HER) Performance of Amorphous Nickel Phosphorus

CatalystOverpotential @ 10 mA·cm⁻²Tafel SlopeElectrolyteReference
3-Ni-P/NF-71 mV·dec⁻¹-[2]
Ni₆₉P₃₁-317 mV97 mV·dec⁻¹-[4]
NiCoP/CC74 mV89.5 mV·dec⁻¹1.0 M KOH[9]
p-NiPO/Ti128 mV-1.0 M KOH[7]

Signaling Pathways and Logical Relationships

The performance of amorphous this compound is intricately linked to its material properties, which are in turn governed by the synthesis parameters.

logical_relationship cluster_synthesis Synthesis Parameters cluster_properties Material Properties cluster_performance Electrochemical Performance params Electrolyte Composition Deposition Potential/Current Temperature pH props Amorphous Structure Ni:P Ratio Surface Morphology Porosity params->props determines perf Specific Capacitance HER Activity Cycling Stability Rate Capability props->perf influences

Caption: Relationship between synthesis parameters, material properties, and electrochemical performance.

Conclusion

The electrochemical deposition of amorphous this compound offers a versatile and controllable route to high-performance materials for energy storage and conversion. By carefully tuning the deposition parameters, it is possible to tailor the material's properties to meet the demands of specific applications. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore and optimize this promising material. Further research into the nuances of the deposition process and the structure-property-performance relationships will undoubtedly unlock even greater potential for amorphous this compound in various technological fields.

References

A Comprehensive Technical Guide to the Chemical Bath Deposition of Nickel Hydrogen Phosphate Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical bath deposition (CBD) technique for the synthesis of nickel hydrogen phosphate (B84403) (NiHPO₄) thin films. This document consolidates experimental protocols, quantitative data, and reaction mechanisms derived from scientific literature to offer a comprehensive resource for researchers and professionals working in materials science and related fields.

Introduction to Chemical Bath Deposition

Chemical bath deposition is a versatile and cost-effective solution-based method for depositing thin films of various materials onto a substrate.[1][2][3] The process involves the controlled precipitation of a desired compound from a supersaturated aqueous solution.[4] Key advantages of CBD include its simplicity, low deposition temperatures (typically below 100°C), scalability for large-area deposition, and minimal equipment requirements.[1][2] The properties of the deposited thin films, such as thickness, morphology, and crystallinity, can be tailored by carefully controlling deposition parameters like precursor concentration, pH, temperature, and deposition time.[5]

Experimental Protocol for Nickel Hydrogen Phosphate Thin Film Deposition

The following is a synthesized experimental protocol for the deposition of this compound thin films via the CBD method, based on established procedures for nickel phosphate and similar compounds.

Materials and Reagents
  • Nickel Source: Nickel (II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or Nickel (II) chloride hexahydrate (NiCl₂·6H₂O)

  • Phosphate Source: Sodium dihydrogen phosphate (NaH₂PO₄) or phosphoric acid (H₃PO₄)

  • Complexing Agent (Optional): Triethanolamine (TEA) or ammonia (B1221849) (NH₃) to control the release of Ni²⁺ ions.

  • pH Adjuster: Ammonia (NH₃) or sodium hydroxide (B78521) (NaOH)

  • Substrate: Glass slides, fluorine-doped tin oxide (FTO) coated glass, or stainless steel.

  • Solvent: Deionized (DI) water

Substrate Preparation
  • Thoroughly clean the substrates by sonicating them in a sequence of detergent, deionized water, and ethanol, each for 15-20 minutes.

  • Dry the substrates in an oven or with a stream of nitrogen gas before use. A clean substrate surface is crucial for good film adhesion and uniformity.

Deposition Procedure
  • Prepare an aqueous solution of the nickel salt (e.g., 0.1 M NiSO₄).

  • In a separate beaker, prepare an aqueous solution of the phosphate source (e.g., 0.1 M NaH₂PO₄).

  • In the main reaction beaker, add the nickel salt solution and the optional complexing agent.

  • Slowly add the phosphate source solution to the nickel salt solution under constant stirring.

  • Adjust the pH of the resulting solution to the desired value (typically in the range of 4-6 for this compound) using the pH adjuster.

  • Heat the chemical bath to the desired deposition temperature (e.g., 60-80°C) using a water bath or a hot plate with a magnetic stirrer.

  • Immerse the cleaned substrates vertically into the solution.

  • Maintain the deposition for a specific duration (e.g., 30-120 minutes), depending on the desired film thickness.

  • After deposition, remove the substrates from the bath, rinse them thoroughly with deionized water to remove any loosely adhered particles, and dry them in air or in an oven at a low temperature (e.g., 100°C).

Quantitative Data on Nickel Phosphate Thin Films

The following tables summarize key quantitative data reported for nickel phosphate thin films synthesized by solution-based methods. It is important to note that the specific properties can vary significantly depending on the exact deposition parameters.

ParameterValueDeposition MethodReference
Optical Band Gap 1.58 - 2.2 eVCo-precipitation[6]
Specific Capacitance 624.38 - 1017.2 F/gCo-precipitation[6]
Energy Density 239.49 Wh/kgCo-precipitation[6]
Power Density 2.52 W/kgCo-precipitation[6]

Table 1: Electrochemical and Optical Properties of Nickel Phosphate Nanoparticles.

ParameterConditionObservationReference
pH Increasing pHCan lead to changes in film morphology from smooth to rougher surfaces.[7]
Temperature Increasing TemperatureCan promote the crystallization of the deposited film and the formation of phases like Ni₃P upon annealing.[8][9]
Precursor Concentration Increasing ConcentrationGenerally leads to an increase in film thickness.[4]

Table 2: Influence of Deposition Parameters on Film Properties.

Visualizing the Process: Diagrams

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the chemical bath deposition of this compound thin films.

G sub_prep Substrate Preparation deposition Substrate Immersion & Deposition sub_prep->deposition sol_prep Solution Preparation mixing Mixing of Precursors sol_prep->mixing ph_adjust pH Adjustment mixing->ph_adjust heating Heating the Bath ph_adjust->heating heating->deposition post_treat Post-Deposition Treatment deposition->post_treat characterization Characterization post_treat->characterization

Caption: Experimental workflow for NiHPO₄ thin film deposition.

Proposed Reaction Mechanism

The deposition of this compound thin films via CBD is believed to occur through an ion-by-ion mechanism. The following diagram outlines the proposed chemical pathway.

G Ni_ion Ni²⁺ (aq) NiHPO4_solid NiHPO₄ (s) (Film Formation) Ni_ion->NiHPO4_solid Heterogeneous Nucleation on Substrate HPO4_ion HPO₄²⁻ (aq) HPO4_ion->NiHPO4_solid

Caption: Proposed ion-by-ion reaction mechanism for NiHPO₄ deposition.

Conclusion

The chemical bath deposition method presents a promising route for the synthesis of this compound thin films with tunable properties. By carefully controlling the experimental parameters such as precursor concentrations, pH, and temperature, it is possible to fabricate films with desired characteristics for a variety of applications, including energy storage and catalysis. This guide provides a foundational protocol and a summary of key data to aid researchers in the successful deposition and characterization of these films. Further optimization and in-depth characterization will be crucial for unlocking the full potential of this material system.

References

Crystal Structure of Nickel Hydrogen Phosphate Hydrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of nickel hydrogen phosphate (B84403) hydrates. It includes detailed crystallographic data, experimental protocols for synthesis and characterization, and visualizations of experimental workflows and structural relationships. This document is intended to serve as a core reference for researchers and professionals working with these compounds.

Introduction

Nickel phosphate hydrates are a class of inorganic compounds that have garnered significant interest due to their diverse structural chemistry and potential applications in catalysis, energy storage, and materials science. The presence of water molecules and hydrogen phosphate groups within the crystal lattice leads to a rich variety of structures with distinct physical and chemical properties. Understanding the precise atomic arrangement, bonding, and thermal behavior of these hydrates is crucial for their targeted synthesis and application. This guide focuses on the detailed crystal structure analysis of several key nickel hydrogen phosphate hydrates, providing the fundamental data and methodologies required for their study.

Crystallographic Data of Selected this compound Hydrates

The following tables summarize the key crystallographic data for several well-characterized this compound hydrates. This data is essential for phase identification, quality control, and theoretical modeling.

Table 1: Crystallographic Data for Ammonium (B1175870) Nickel Phosphate Monohydrate (NH₄NiPO₄·H₂O)

ParameterValue
Crystal SystemOrthorhombic
Space GroupPmnm (No. 59)
a (Å)5.566(1)
b (Å)8.760(2)
c (Å)4.742(1)
Volume (ų)231.22(6)
Z2
Calculated Density (g/cm³)2.725
Experimental Density (g/cm³)2.70

Table 2: Crystallographic Data for Nickel Phosphate Octahydrate (Ni₃(PO₄)₂·8H₂O)

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/m
a (Å)9.947(2)
b (Å)13.217(3)
c (Å)4.636(1)
β (°)104.80(3)
Volume (ų)589.3(2)
Z2

Table 3: Crystallographic Data for Other Nickel Phosphate Hydrates and Related Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
(C₂H₁₀N₂)--INVALID-LINK--₂MonoclinicP2₁/c6.226(1)16.241(2)14.778(2)91.28(1)
(NH₄)₆Na₄[Ni₄(H₂O)₂(AsW₉O₃₄)₂]·20H₂OMonoclinicP2₁/n11.849(2)16.718(3)21.243(4)100.48(3)
NH₄NiPO₄·6H₂OOrthorhombic-----

Note: Detailed unit cell parameters for NH₄NiPO₄·6H₂O were not consistently available in the searched literature.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound hydrates, as cited in the literature.

Synthesis Protocols

This method yields crystalline NH₄NiPO₄·H₂O.

Materials:

  • Basic nickel carbonate (NiCO₃·2Ni(OH)₂·xH₂O)

  • Ammonium hydrogen phosphate ((NH₄)₂HPO₄) solution (0.1 M)

  • Deionized water

  • Acetone

Procedure:

  • Place 4.5 g of basic nickel carbonate and 15 mL of 0.1 M ammonium hydrogen phosphate solution into a sealed Teflon-lined reactor.

  • Heat the reactor at 120 °C for 18 hours.

  • After cooling to room temperature, filter the precipitate.

  • Wash the precipitate with double-distilled water and then with acetone.

  • Dry the final product at 110 °C.

This protocol produces a two-dimensional, 8-ring network structure of Ni₃(PO₄)₂·8H₂O.[1]

Materials:

  • Nickel source (e.g., Nickel Chloride, NiCl₂·6H₂O)

  • Phosphate source (e.g., Sodium Phosphate, Na₃PO₄)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of the nickel and phosphate sources.

  • Mix the solutions in a stoichiometric ratio in a Teflon-lined autoclave.

  • Heat the autoclave to a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Filter the resulting precipitate, wash with deionized water, and dry at a moderate temperature.

This room-temperature method is a straightforward approach to synthesizing NH₄NiPO₄·6H₂O.

Materials:

  • Nickel sulfate (B86663) hexahydrate (NiSO₄·6H₂O)

  • Ammonium phosphate tribasic trihydrate ((NH₄)₃PO₄·3H₂O)

Procedure:

  • Mix stoichiometric amounts of NiSO₄·6H₂O and (NH₄)₃PO₄·3H₂O powders.

  • Grind the mixture thoroughly in an agate mortar at room temperature.

  • The reaction proceeds in the solid state, yielding the desired product.

Characterization Methods

XRD is the primary technique for identifying the crystal phase and determining the lattice parameters of the synthesized materials.

Typical Experimental Setup:

  • Instrument: Siemens D-5000 diffractometer (or equivalent)

  • Radiation: CuKα₁ (λ = 1.5406 Å), selected by a diffracted beam curved-crystal quartz monochromator.

  • Operating Conditions: 40 kV and 30 mA.

  • Scan Range (2θ): 2° to 70°.

  • Step Size: 0.02°.

  • Counting Time: 5 seconds per step.

  • Standard: A standard silicon specimen is used to check the diffractometer alignment.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition pathways of the hydrated compounds.

Key Findings from Thermal Analysis:

  • Ni₃(PO₄)₂·8H₂O: The dehydration of this compound occurs in a single step over the temperature range of 120–250 °C. The final decomposition product at 800 °C is anhydrous Ni₃(PO₄)₂.

  • NH₄NiPO₄·6H₂O: The thermal decomposition of this hydrate (B1144303) proceeds in three steps:

    • Dehydration of five water molecules.

    • Deamination and dehydration of the remaining water molecule.

    • Intramolecular dehydration of the protonated phosphate groups and subsequent crystallization of Ni₂P₂O₇.

Visualizations of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis and characterization of this compound hydrates and the thermal decomposition pathway of NH₄NiPO₄·6H₂O.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis s1 Precursor Selection (e.g., NiSO₄, (NH₄)₃PO₄) s2 Synthesis Method (Hydrothermal, Solid-State, etc.) s1->s2 s3 Reaction (Controlled Temperature & Time) s2->s3 s4 Product Isolation (Filtration, Washing, Drying) s3->s4 c1 X-Ray Diffraction (XRD) (Phase ID, Crystal Structure) s4->c1 Synthesized Material c2 Thermal Analysis (TGA/DTA) (Decomposition, Stability) s4->c2 Synthesized Material c3 Spectroscopy (FTIR, Raman) (Functional Groups) s4->c3 Synthesized Material c4 Microscopy (SEM, TEM) (Morphology) s4->c4 Synthesized Material a1 Structure Refinement c1->a1 c2->a1 c3->a1 c4->a1 a2 Property Correlation a1->a2

Caption: Experimental workflow for synthesis and analysis.

thermal_decomposition start NH₄NiPO₄·6H₂O step1 NH₄NiPO₄·H₂O + 5H₂O start->step1 Heat (Step 1) -5 H₂O step2 NiHPO₄ + NH₃ + H₂O step1->step2 Heat (Step 2) -NH₃, -H₂O step3 Ni₂P₂O₇ step2->step3 Heat (Step 3) Crystallization

Caption: Thermal decomposition pathway of NH₄NiPO₄·6H₂O.

Conclusion

This technical guide has summarized the key structural and experimental data for several this compound hydrates. The provided tables of crystallographic data serve as a quick reference for material identification and characterization. The detailed experimental protocols offer practical guidance for the synthesis of these compounds. Furthermore, the workflow and relationship diagrams provide a clear visual representation of the experimental processes and chemical transformations involved. It is anticipated that this compilation of data will be a valuable resource for researchers and professionals in the fields of materials chemistry, inorganic synthesis, and drug development, facilitating further exploration and application of these versatile compounds.

References

Phase transformation of nickel hydroxide to nickel phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Phase Transformation of Nickel Hydroxide (B78521) to Nickel Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transformation of nickel hydroxide [Ni(OH)₂] to nickel phosphate [Ni₃(PO₄)₂]. This transformation is of growing interest due to the distinct physicochemical properties of nickel phosphates, which are advantageous in various applications, including catalysis, energy storage, and potentially as biocompatible materials for drug delivery platforms. This document details the underlying chemical principles, experimental protocols for synthesis and transformation, and key characterization techniques.

Introduction to Nickel Hydroxide and Nickel Phosphate

Nickel hydroxide is a well-established material, primarily used in the positive electrodes of nickel-cadmium and nickel-metal hydride batteries. It exists in two main polymorphs: the thermodynamically stable β-Ni(OH)₂ and the layered α-Ni(OH)₂. The α-phase is often preferred as a precursor for transformations due to its layered structure, which facilitates ion exchange.

Nickel phosphate, on the other hand, is a versatile material with applications in catalysis, as a pigment, and in supercapacitors. Its potential in the biomedical field is an emerging area of research. The conversion of nickel hydroxide to nickel phosphate allows for the morphological features of the hydroxide precursor to be potentially retained, offering a route to structured phosphate materials.

The Transformation Mechanism: Anion Exchange

The primary mechanism governing the transformation of nickel hydroxide to nickel phosphate is anion exchange. This process is thermodynamically driven by the high affinity of phosphate ions for nickel cations, leading to the displacement of hydroxide ions from the nickel hydroxide lattice.

The overall chemical reaction can be represented as:

3 Ni(OH)₂(s) + 2 PO₄³⁻(aq) → Ni₃(PO₄)₂(s) + 6 OH⁻(aq)

This reaction is influenced by several factors, including the pH of the solution, the concentration of the phosphate source, temperature, and reaction time. In acidic conditions, the reaction is driven forward by the neutralization of the released hydroxide ions.

Logical Diagram of the Anion Exchange Mechanism

TransformationMechanism cluster_NiOH Nickel Hydroxide Particle Surface cluster_Solution Aqueous Phosphate Solution cluster_NiPO Nickel Phosphate Lattice Formation Ni1 Ni²⁺ Ni2 Ni²⁺ OH1 OH⁻ OH_released OH⁻ OH1->OH_released Displacement OH2 OH⁻ OH2->OH_released Displacement Phosphate PO₄³⁻ Phosphate->Ni1 Adsorption & Diffusion Phosphate2 PO₄³⁻ Ni2->Phosphate2 Lattice Formation

Caption: Anion exchange at the nickel hydroxide surface.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the nickel hydroxide precursor and its subsequent transformation into nickel phosphate.

Synthesis of α-Nickel Hydroxide Precursor

A common method for synthesizing α-Ni(OH)₂ is through chemical precipitation.

Materials:

Procedure:

  • Prepare a 0.5 M solution of Ni(NO₃)₂·6H₂O in deionized water.

  • Prepare a 1.0 M solution of NaOH in deionized water.

  • Slowly add the NaOH solution dropwise to the nickel nitrate solution under vigorous stirring at room temperature.

  • Continue adding the NaOH solution until the pH of the mixture reaches 9-10. A pale green precipitate of nickel hydroxide will form.

  • Age the precipitate in the mother liquor for 2-4 hours with continuous stirring.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate repeatedly with deionized water and then with ethanol to remove residual ions.

  • Dry the resulting α-Ni(OH)₂ powder in a vacuum oven at 60°C for 12 hours.

Phase Transformation to Nickel Phosphate

This protocol describes a proposed method for the conversion of the synthesized α-Ni(OH)₂ to Ni₃(PO₄)₂ via a low-temperature phosphatization process.

Materials:

  • Synthesized α-Ni(OH)₂ powder

  • Phosphoric acid (H₃PO₄) or Sodium phosphate (Na₃PO₄)

  • Deionized water

Procedure:

  • Disperse a known amount of the α-Ni(OH)₂ powder (e.g., 1 gram) in deionized water (e.g., 100 mL) to form a suspension.

  • Prepare a phosphate solution (e.g., 0.5 M) using either H₃PO₄ or Na₃PO₄. If using H₃PO₄, the pH will be acidic. If using Na₃PO₄, the pH will be alkaline. The choice of phosphate source will influence the reaction kinetics and potentially the final product's properties.

  • Slowly add the phosphate solution to the nickel hydroxide suspension under constant stirring. A molar ratio of Ni:PO₄ of 3:2 should be targeted.

  • Heat the mixture to a desired temperature (e.g., 80-120°C) and maintain it for a set duration (e.g., 6-24 hours) with continuous stirring.

  • After the reaction, allow the mixture to cool to room temperature.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with deionized water to remove any unreacted precursors and byproducts.

  • Dry the final nickel phosphate powder in a vacuum oven at 80°C for 12 hours.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_synthesis Synthesis of α-Ni(OH)₂ cluster_transformation Phase Transformation cluster_characterization Characterization start Prepare Ni(NO₃)₂ and NaOH solutions precipitation Precipitation at pH 9-10 start->precipitation aging Aging in mother liquor precipitation->aging washing_hydroxide Washing and Drying aging->washing_hydroxide hydroxide_product α-Ni(OH)₂ Powder washing_hydroxide->hydroxide_product suspension Disperse Ni(OH)₂ in H₂O hydroxide_product->suspension phosphatization Add Phosphate Solution & Heat suspension->phosphatization washing_phosphate Washing and Drying phosphatization->washing_phosphate phosphate_product Ni₃(PO₄)₂ Powder washing_phosphate->phosphate_product xrd XRD phosphate_product->xrd sem SEM/TEM phosphate_product->sem xps XPS phosphate_product->xps ftir FTIR phosphate_product->ftir

Caption: Workflow for synthesis and transformation.

Data Presentation: Reaction Parameters and Expected Outcomes

The efficiency of the transformation and the properties of the resulting nickel phosphate are highly dependent on the reaction conditions. The following table summarizes key parameters and their expected influence on the final product.

ParameterRange/OptionsExpected Influence on TransformationResulting Ni₃(PO₄)₂ Properties
Phosphate Source H₃PO₄, NaH₂PO₄, Na₂HPO₄, Na₃PO₄H₃PO₄ provides an acidic medium, accelerating the dissolution of Ni(OH)₂ and the reaction rate. Na₃PO₄ provides an alkaline medium, leading to a slower, more controlled transformation.Morphology and crystallinity can be affected. Acidic routes may lead to more amorphous structures.
pH 3 - 11Lower pH generally increases the reaction rate. At very low pH, Ni₃(PO₄)₂ may redissolve. Higher pH slows the reaction but may favor more crystalline products.Particle size and surface area are pH-dependent.
Temperature (°C) 60 - 180Higher temperatures increase the reaction rate and improve the crystallinity of the product.Increased crystallinity and potentially larger particle sizes at higher temperatures.
Reaction Time (h) 2 - 24Longer reaction times promote the completion of the transformation and can lead to more stable, crystalline phases.Increased phase purity and crystallinity with longer times.
Ni:PO₄ Molar Ratio 1:1 to 3:4A stoichiometric ratio of 3:2 is ideal. Excess phosphate can ensure complete conversion.Phase purity is highly dependent on the molar ratio. Off-stoichiometric ratios can lead to mixed-phase products.

Characterization of Materials

To confirm the successful transformation and to understand the properties of the synthesized materials, a suite of characterization techniques is essential.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the materials.

  • α-Ni(OH)₂: Shows characteristic broad peaks indicating a turbostratic structure.

  • β-Ni(OH)₂: If formed, will show sharper peaks corresponding to a more crystalline structure.

  • Ni₃(PO₄)₂: Will exhibit a distinct diffraction pattern corresponding to the crystalline structure of nickel phosphate. The absence of Ni(OH)₂ peaks confirms the completion of the transformation.

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology, particle size, and microstructure. It is expected that the morphology of the nickel hydroxide precursor (e.g., nanosheets, nanospheres) may be partially or fully retained in the final nickel phosphate product, depending on the reaction conditions.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states.

  • Ni 2p: The binding energy of the Ni 2p peaks will confirm the +2 oxidation state of nickel in both the hydroxide and phosphate forms.

  • O 1s: The O 1s spectrum can distinguish between hydroxide (OH⁻) groups and phosphate (PO₄³⁻) groups.

  • P 2p: The presence of a P 2p peak in the final product confirms the formation of nickel phosphate.

Applications in Drug Development and Research

While nickel-based nanoparticles are being explored for biomedical applications such as drug delivery and bio-imaging, the use of nickel phosphate in this context is still in its early stages.[1][2] The transformation of a well-understood material like nickel hydroxide into nickel phosphate opens up possibilities for creating novel nanostructures with tailored surface chemistry. The phosphate surface groups could be functionalized with targeting ligands or loaded with therapeutic agents. Further research is required to establish the biocompatibility and drug-release kinetics of nickel phosphate nanoparticles for such applications.

Conclusion

The phase transformation of nickel hydroxide to nickel phosphate via an anion exchange mechanism is a promising route for the synthesis of structured nickel phosphate materials. By carefully controlling reaction parameters such as pH, temperature, and reactant concentrations, it is possible to tailor the properties of the final product. This guide provides the fundamental knowledge and experimental framework for researchers to explore this transformation and its potential applications in materials science and the biomedical field.

References

An In-depth Technical Guide to the Basic Electrochemical Properties of Nickel Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel phosphate (B84403) and its hydrated forms, including nickel hydrogen phosphate, have garnered significant attention in the field of electrochemistry due to their promising applications in energy storage and catalysis. These materials are characterized by their rich redox activity, structural diversity, and cost-effectiveness. This technical guide provides a comprehensive overview of the fundamental electrochemical properties of this compound, with a particular focus on its application as an electrode material in supercapacitors and for the hydrogen evolution reaction (HER). The guide details synthesis protocols, electrochemical characterization techniques, and key performance metrics, offering valuable insights for researchers and professionals in materials science and related fields, including those in drug development exploring novel inorganic materials for biosensing applications.

Synthesis of this compound

The electrochemical performance of this compound is intrinsically linked to its morphology and crystallinity, which are controlled by the synthesis method. Hydrothermal and solvothermal methods are commonly employed for the synthesis of crystalline nickel phosphate hydrates.

Hydrothermal Synthesis of Nickel Phosphate Hydrate (Ni₃(PO₄)₂·8H₂O)

This method yields crystalline nickel phosphate hydrate, a representative compound for studying the electrochemical properties of this class of materials.

Materials:

  • Nickel(II) salt (e.g., nickel chloride, nickel nitrate)

  • Phosphate source (e.g., ammonium (B1175870) dihydrogen phosphate, sodium phosphate dibasic)[1]

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Prepare separate aqueous solutions of the nickel(II) salt and the phosphate source.

  • Mix the two solutions in a beaker under constant stirring to form a homogeneous precursor solution.

  • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 120°C and 180°C) for a designated period (e.g., 6-12 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours.

Structural and Morphological Characteristics

The crystal structure of nickel phosphate hydrates plays a crucial role in their electrochemical behavior. For instance, Ni₃(PO₄)₂·8H₂O crystallizes in the monoclinic system with the space group C2/m.[2][3] The structure is composed of a two-dimensional network of vertex-sharing NiO₆ octahedra and PO₄ tetrahedra, forming 8-ring and 4-ring channels.[2][3] This open framework structure is advantageous for ion diffusion and intercalation, which are essential for electrochemical energy storage.

The morphology of the synthesized material, which can be controlled by the synthesis parameters, also significantly impacts its electrochemical performance. Nanostructured morphologies such as nanosheets, nanorods, and microspheres provide a high surface area-to-volume ratio, leading to an increased number of active sites for electrochemical reactions.

Electrochemical Properties and Performance

The electrochemical properties of this compound are typically evaluated in a three-electrode system, comprising a working electrode (the this compound material), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE). The electrolyte is commonly an aqueous alkaline solution, such as potassium hydroxide (B78521) (KOH).

Supercapacitor Applications

In supercapacitors, this compound functions as a "battery-type" or pseudocapacitive electrode material, where charge storage is achieved through Faradaic redox reactions at the electrode surface.

The electrochemical reactions in an alkaline medium can be represented as: Ni₃(PO₄)₂ + OH⁻ ↔ Ni₃(PO₄)₂(OH) + e⁻

The performance of this compound-based supercapacitors is summarized in the following table.

MaterialSynthesis MethodElectrolyteSpecific Capacitance (F/g)Current Density (A/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling StabilityReference
Amorphous NiHPO₄·3H₂OChemical Precipitation-21910.5112501101% after 500 cycles
NiCo(HPO₄)Solvothermal2 M KOH6410.5---[4]
Ultrathin Nickel Phosphate NanosheetsChemical Bath Deposition1 M KOH11770.0005 A/cm²38.2320099% after 5000 cycles[5]
Hydrogen Evolution Reaction (HER)

Nickel phosphate-based materials have also shown promise as electrocatalysts for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. The catalytic activity is attributed to the synergistic effect between the nickel and phosphate components, which can facilitate water dissociation and hydrogen adsorption.

The performance of porous nickel phosphate (p-NiPO/Ti) for HER in 1 M KOH is presented below.

ParameterValue
Overpotential at 10 mA/cm² (η₁₀)128 mV
Overpotential at 100 mA/cm² (η₁₀₀)242 mV
Tafel Slope79.2 mV/dec
Charge Transfer Resistance (Rct)5.26 Ω

These values indicate favorable kinetics and efficient charge transfer for the HER.[6]

Experimental Protocols

Electrode Preparation

a) Slurry Preparation:

  • Prepare a slurry by mixing the active material (this compound), a conductive agent (e.g., acetylene (B1199291) black or carbon nanotubes), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10.

  • Add a few drops of a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to the mixture.

  • Grind the mixture in a mortar and pestle until a homogeneous slurry is formed.

b) Electrode Fabrication:

  • Clean a piece of nickel foam (or other current collector) by sonicating it in acetone, ethanol, and deionized water, and then dry it in an oven.[7]

  • Coat the prepared slurry onto the cleaned nickel foam.

  • Press the coated nickel foam at a pressure of approximately 10 MPa.

  • Dry the electrode in a vacuum oven at 80-120°C for 12 hours.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the redox behavior and determine the specific capacitance of the electrode material.

Setup:

  • Electrochemical Workstation: Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode: Prepared this compound electrode.

    • Counter Electrode: Platinum wire or foil.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Electrolyte: Typically 1 M to 6 M KOH solution.

Procedure:

  • Assemble the three-electrode cell with the prepared electrodes and electrolyte.

  • Set the potential window based on the stability of the material and the electrolyte. For nickel phosphates in KOH, a typical window is 0 to 0.6 V vs. Ag/AgCl.[8]

  • Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).[9]

  • Record the resulting current vs. potential curves (voltammograms). The shape of the CV curves and the presence of redox peaks provide information about the charge storage mechanism.

Galvanostatic Charge-Discharge (GCD)

GCD measurements are used to determine the specific capacitance, energy density, power density, and cycling stability of the supercapacitor electrode.

Setup: Same as for Cyclic Voltammetry.

Procedure:

  • Set the potential window, which should be consistent with the CV measurements.

  • Apply a constant current for charging and discharging the electrode at various current densities (e.g., 0.5, 1, 2, 5, 10 A/g).[10]

  • Record the potential as a function of time during the charge and discharge processes.

  • The specific capacitance can be calculated from the discharge curve using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to investigate the charge transfer and diffusion processes occurring at the electrode-electrolyte interface.

Setup: Same as for CV and GCD, but the potentiostat must have a frequency response analyzer.

Procedure:

  • Set the DC potential to the open-circuit potential of the system.

  • Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[11][12]

  • Record the impedance data and plot it as a Nyquist plot (imaginary impedance vs. real impedance).

  • The Nyquist plot can be fitted to an equivalent circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and Warburg impedance (related to ion diffusion).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_testing Electrochemical Testing cluster_analysis Data Analysis s1 Precursor Solution (Ni Salt + P Source) s2 Hydrothermal/Solvothermal Reaction s1->s2 s3 Washing & Centrifugation s2->s3 s4 Drying s3->s4 e1 Slurry Preparation (Active Material + Binder + Carbon) s4->e1 e2 Coating on Nickel Foam e1->e2 e3 Pressing e2->e3 e4 Drying e3->e4 t1 Cyclic Voltammetry (CV) e4->t1 t2 Galvanostatic Charge-Discharge (GCD) e4->t2 t3 Electrochemical Impedance Spectroscopy (EIS) e4->t3 a1 Specific Capacitance t1->a1 t2->a1 a2 Energy & Power Density t2->a2 a3 Cycling Stability t2->a3 a4 Charge Transfer Kinetics t3->a4

Figure 1: Experimental workflow for the synthesis and electrochemical characterization of this compound electrodes.
Electrochemical Reaction Mechanism in Alkaline Media

reaction_mechanism cluster_electrolyte Electrolyte (KOH) NiPO Ni₃(PO₄)₂ e_minus e⁻ charge Charge NiPO_OH Ni₃(PO₄)₂(OH) discharge Discharge OH_minus OH⁻ charge->NiPO_OH + OH⁻ discharge->NiPO - OH⁻

Figure 2: Simplified schematic of the pseudocapacitive charge storage mechanism of nickel phosphate in an alkaline electrolyte.

Relevance to Drug Development Professionals

While the primary applications of this compound are in energy storage and catalysis, the underlying principles of its synthesis and electrochemical characterization are relevant to drug development. The ability to create and analyze novel inorganic materials with specific surface properties is crucial for the development of advanced biosensors and drug delivery systems. Nickel phosphate-based materials have been explored for the electrochemical sensing of biologically relevant molecules like glucose and phosphate ions.[13][14][15] The protocols detailed in this guide for electrode fabrication and electrochemical analysis can be adapted for the development of novel sensing platforms for various analytes of interest in pharmaceutical research and diagnostics.

Conclusion

This compound and its related hydrated compounds are versatile materials with significant potential in electrochemical applications. Their performance as supercapacitor electrodes is marked by high specific capacitance and good cycling stability, while their catalytic activity for the hydrogen evolution reaction presents a promising avenue for clean energy production. This guide has provided a detailed overview of the synthesis, characterization, and electrochemical properties of this compound, along with practical experimental protocols. Further research into optimizing the material's structure and composition, as well as exploring its potential in other applications such as biosensing, will continue to expand the utility of this promising class of materials.

References

The Influence of Precursors on Nickel Phosphate Morphology: A Core Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Precursors in Nickel Hydrogen Phosphate (B84403) Morphology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role that precursors play in determining the morphology of nickel hydrogen phosphate and related nickel phosphate compounds. Understanding and controlling the morphology of these materials is paramount for a wide range of applications, including catalysis, energy storage, and potentially in drug delivery systems where particle size and shape can influence biocompatibility and efficacy. This document details the experimental protocols for key synthesis methodologies, presents quantitative data to illustrate the impact of precursor selection, and provides visualizations of the logical relationships between synthesis parameters and final product morphology.

The morphology of this compound is not coincidental; it is a direct consequence of the chemical precursors and the synthesis conditions employed. The choice of the nickel salt, the phosphate source, and the presence of additives or capping agents all exert significant control over the nucleation and growth processes, leading to a variety of structures, from simple nanoparticles to complex hierarchical architectures.

The Critical Role of the Phosphate Precursor

The nature of the phosphate precursor has a profound effect on the resulting morphology of nickel-based phosphates. Different phosphate salts can influence the pH of the reaction mixture and the rate of phosphate ion release, thereby directing the crystal growth in specific ways.

For instance, in the synthesis of NiFe (oxy)hydroxides, which often involve phosphate precursors, the choice between trisodium (B8492382) phosphate (Na₃PO₄), disodium (B8443419) hydrogen phosphate (Na₂HPO₄), and sodium dihydrogen phosphate (NaH₂PO₄) leads to diverse morphologies and, consequently, different activities in applications like the oxygen evolution reaction.

The Impact of the Nickel Precursor

The anion associated with the nickel precursor (e.g., sulfate (B86663), chloride, nitrate (B79036), acetate) can also influence the final morphology. These anions can interact differently with the nickel cations and the phosphate species in solution, affecting the complexation and precipitation kinetics. For example, in the electrodeposition of nickel oxide (NiO) thin films, a precursor to some nickel phosphate materials, using nickel sulfate has been shown to produce a honeycomb-like nanostructure, which offers a high surface area and enhanced capacitive behavior compared to the structures obtained from nickel nitrate or chloride precursors[1].

Concentration Effects of Precursors

The molar concentration of both the nickel and phosphate precursors is a key parameter for controlling the size and morphology of the resulting nickel phosphate. A study on the co-precipitation of Ni₃(PO₄)₂ nanoparticles demonstrated that varying the precursor concentrations leads to different particle sizes and electrochemical performance[2].

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of precursor choice and concentration on the properties of nickel phosphate and related materials.

Table 1: Effect of Nickel Precursor on NiO Thin Film Capacitance [1]

Nickel PrecursorMorphologySpecific Capacitance (F/g at 5 mV/s)Specific Energy (Wh/kg)Specific Power (kW/kg)
Nickel Nitrate-1364.910.5
Nickel Chloride-2149.6713.9
Nickel SulphateHoneycomb-like89323.987.6

Table 2: Influence of Precursor Concentration on Co-precipitated Ni₃(PO₄)₂ Nanoparticles [2]

Precursor Concentration (M)Resulting MorphologySpecific Capacitance (F/g at 1 mV/s)
0.1Nanorods624.38
0.2Nanorods-
0.3Nanorods1017.2
0.4Nanorods-
0.5Nanorods-

Experimental Protocols

This section provides detailed methodologies for the synthesis of nickel phosphate with controlled morphology.

Hydrothermal Synthesis of Nickel Phosphate Microplates

This protocol is adapted from studies demonstrating the synthesis of nickel phosphate hydrate (B1144303) microplates on a nickel foam substrate[3].

Materials:

  • Nickel foam (Ni foam)

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium dihydrogen phosphate (NaH₂PO₂)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

Procedure:

  • Pre-treatment of Ni foam: Cut the Ni foam into desired dimensions (e.g., 1x2 cm). Clean it by sonicating in 3M HCl for 15 minutes to remove the surface oxide layer, followed by sonication in DI water and ethanol for 15 minutes each. Dry the cleaned Ni foam in a vacuum oven at 60°C.

  • Preparation of precursor solution: Dissolve a specific molar amount of NiCl₂·6H₂O and NaH₂PO₂ in DI water. The molar ratio of Ni:P can be varied to study its effect on morphology.

  • Hydrothermal reaction: Place the pre-treated Ni foam and the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and maintain it at a constant temperature (e.g., 120°C) for a specified duration (e.g., 2, 4, or 6 hours)[3].

  • Product recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. Remove the Ni foam, rinse it several times with DI water and ethanol, and then dry it in a vacuum oven at 60°C overnight.

Co-precipitation of Nickel Phosphate Nanoparticles

This protocol is based on the synthesis of Ni₃(PO₄)₂ nanoparticles with varying precursor concentrations[2].

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Trisodium phosphate (Na₃PO₄)

  • Deionized (DI) water

Procedure:

  • Preparation of precursor solutions: Prepare aqueous solutions of NiCl₂·6H₂O and Na₃PO₄ at various molar concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, and 0.5 M)[2].

  • Precipitation: Add the NiCl₂·6H₂O solution dropwise to the Na₃PO₄ solution under constant stirring at room temperature. A precipitate will form immediately.

  • Aging: Continue stirring the mixture for a defined period (e.g., 2 hours) to allow for the aging of the precipitate.

  • Washing and collection: Collect the precipitate by centrifugation or filtration. Wash the collected solid repeatedly with DI water and then with ethanol to remove any unreacted precursors and by-products.

  • Drying: Dry the final product in an oven at a suitable temperature (e.g., 80°C) for several hours to obtain the nickel phosphate nanoparticles.

Visualizing Synthesis Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow and relationships in the synthesis and morphological control of this compound.

experimental_workflow cluster_precursors Precursor Selection cluster_synthesis Synthesis Method cluster_parameters Process Parameters cluster_morphology Resulting Morphology Ni_precursor Nickel Precursor (e.g., NiCl₂, NiSO₄) Co_precipitation Co-precipitation Ni_precursor->Co_precipitation P_precursor Phosphate Precursor (e.g., NaH₂PO₄, Na₂HPO₄) Hydrothermal Hydrothermal P_precursor->Hydrothermal Additives Additives/Capping Agents (e.g., Surfactants) Additives->Hydrothermal Microplates Microplates Hydrothermal->Microplates Nanorods Nanorods Co_precipitation->Nanorods Nanoflowers Nanoflowers Co_precipitation->Nanoflowers CBD Chemical Bath Deposition Nanosheets Nanosheets CBD->Nanosheets Concentration Concentration Concentration->Co_precipitation Temperature Temperature Temperature->Hydrothermal pH pH pH->Co_precipitation Time Reaction Time Time->Hydrothermal

General workflow for morphology-controlled synthesis.

precursor_effect cluster_ni_source Nickel Precursor cluster_p_source Phosphate Precursor cluster_morph Observed Morphology NiCl2 NiCl₂ Microplates Microplates NiCl2->Microplates NiSO4 NiSO₄ Nanosheets Nanosheets NiSO4->Nanosheets NiNO3 Ni(NO₃)₂ NaH2PO4 NaH₂PO₄ Nanorods Nanorods NaH2PO4->Nanorods Na2HPO4 Na₂HPO₄ Na2HPO4->Nanosheets Na3PO4 Na₃PO₄ Microspheres Microspheres Na3PO4->Microspheres

Influence of precursor choice on final morphology.

ph_influence cluster_ph Reaction pH cluster_precursor_morph Intermediate Precursor Morphology cluster_final_morph Final Nickel Phosphate Morphology Low_pH Low pH Nanosheets Ni(OH)₂ Nanosheets Low_pH->Nanosheets Neutral_pH Neutral pH High_pH High pH Nanoneedles Ni(OH)₂ Nanoneedles High_pH->Nanoneedles Flower_like Flower-like Spheres Nanosheets->Flower_like Hierarchical Hierarchical Structures Nanoneedles->Hierarchical

Logical relationship between pH and morphology.

References

A Technical Guide to the One-Step Synthesis of Porous Nickel Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the one-step synthesis of porous nickel hydrogen phosphate (B84403), a material of significant interest for a range of applications, including catalysis, energy storage, and potentially drug delivery systems. This document details various synthetic methodologies, presents key quantitative data in a structured format, and outlines detailed experimental protocols. Furthermore, it includes visual representations of experimental workflows to facilitate a deeper understanding of the synthesis processes.

Introduction

Porous nickel hydrogen phosphate and related nickel phosphide (B1233454) compounds are gaining prominence due to their unique structural and electronic properties. Their high surface area, tunable porosity, and abundant active sites make them highly effective in various chemical transformations.[1] The development of facile, one-step synthesis methods is crucial for their widespread adoption and scalable production. These methods, including hydrothermal, solvothermal, and calcination techniques, offer advantages in terms of simplicity, cost-effectiveness, and control over the final material properties.[2]

Synthesis Methodologies

Several one-step methods have been successfully employed for the synthesis of porous nickel phosphate and phosphide materials. The choice of method significantly influences the morphology, crystallinity, and porous structure of the resulting material.

2.1. Hydrothermal Synthesis

Hydrothermal synthesis is a widely used technique that involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This method allows for the crystallization of materials that are insoluble at lower temperatures. For this compound, this approach can yield various nanostructures, including nanorods and nanotubes.[3][4]

A typical hydrothermal process involves the reaction of a nickel salt (e.g., nickel acetate) and a phosphorus source (e.g., red phosphorus) in deionized water, often with a surfactant or structure-directing agent.[2] The reaction mixture is heated in an autoclave at a specific temperature for a set duration, leading to the formation of the desired nickel phosphate product.

2.2. Solvothermal Synthesis

Similar to the hydrothermal method, solvothermal synthesis utilizes a sealed vessel and elevated temperatures. However, it employs a non-aqueous solvent instead of water. The choice of solvent can influence the resulting particle size, shape, and crystallinity.[5][6] This method has been successfully used to produce nickel phosphide nanorods directly on a nickel foam substrate, creating an integrated electrode with high electrochemical performance.[7]

2.3. Calcination

Calcination involves the thermal treatment of a precursor material in a controlled atmosphere to induce a chemical or physical transformation. In the context of porous nickel phosphate, a one-step calcination method can be used to synthesize materials like nickel metaphosphate (Ni₂P₄O₁₂) from a mixture of a nickel source and a phosphorus source.[1] This method is particularly effective in creating porous structures by burning off organic components from the precursor mixture.

Experimental Protocols

This section provides detailed experimental protocols for the one-step synthesis of porous nickel phosphate and related materials, based on published research.

3.1. Hydrothermal Synthesis of Nickel Phosphide Nanowires [2]

  • Materials: Nickel acetate (B1210297), red phosphorus, hexadecyl trimethyl ammonium (B1175870) bromide (CTAB), deionized water.

  • Procedure:

    • Dissolve a specific molar ratio of nickel acetate and red phosphorus in deionized water in a Teflon-lined stainless-steel autoclave.

    • Add CTAB as a surfactant.

    • Seal the autoclave and heat it to a specified temperature (e.g., 180-220°C) for a designated period (e.g., 12-24 hours).

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695), and dry it in a vacuum oven.

3.2. Solvothermal Synthesis of Integrated Ni₂P-Nanorods/Ni Electrodes [7]

  • Materials: Commercially available nickel foam, red phosphorus, ethanol.

  • Procedure:

    • Clean a piece of nickel foam by sonication in acetone, ethanol, and deionized water.

    • Place the cleaned nickel foam and a specific amount of red phosphorus in a Teflon-lined stainless-steel autoclave.

    • Add ethanol as the solvent.

    • Seal the autoclave and heat it to 200°C for 24 hours.

    • After cooling, retrieve the nickel foam, now coated with Ni₂P nanorods, and rinse it with ethanol and water.

    • Dry the integrated electrode in a vacuum oven.

3.3. One-Step Calcination for Porous Nickel Metaphosphate [1]

  • Materials: Nickel source (e.g., nickel nitrate), phosphorus source (e.g., n-octyl ammonium hypophosphite).

  • Procedure:

    • Mix the nickel and phosphorus sources in a specific molar ratio.

    • Heat the mixture in a furnace under a controlled atmosphere (e.g., inert gas) at a high temperature (e.g., 500-800°C) for a set duration.

    • The organic components of the phosphorus source will decompose, creating a porous structure.

    • Allow the furnace to cool down and collect the resulting porous nickel metaphosphate powder.

Quantitative Data

The following tables summarize key quantitative data from various studies on the one-step synthesis of porous nickel phosphate and phosphide materials.

Table 1: Synthesis Parameters and Resulting Morphologies

Synthesis MethodNickel SourcePhosphorus SourceTemperature (°C)Time (h)Resulting MorphologyReference
HydrothermalNickel AcetateRed Phosphorus20024Nanowire Clusters[2]
SolvothermalNickel FoamRed Phosphorus20024Nanorods on Foam[7]
CalcinationNickel Metaphosphaten-octyl ammonium hypophosphite650-800-Porous Structure[1][8]
Hydrothermal---2, 4, 6Microplates[3]

Table 2: Electrochemical Performance for Hydrogen Evolution Reaction (HER)

MaterialOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)ElectrolyteReference
p-NiPO/Ti128-1.0 M KOH[1][9]
Ni₂P Nanowires32073-[2]
Ni₂P Nanoparticles200-0.1 M KOH[2]
Ni₅P₄-Ni₂P Nanosheet Array--Acidic Medium[10]

Visualizations

5.1. Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the key one-step synthesis methods described.

Hydrothermal_Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Product Recovery start Start precursors Mix Nickel Salt, Phosphorus Source, & Surfactant in Water start->precursors autoclave Transfer to Teflon-lined Autoclave precursors->autoclave heat Heat at 180-220°C for 12-24h autoclave->heat cool Cool to Room Temperature heat->cool centrifuge Centrifuge cool->centrifuge wash Wash with Water & Ethanol centrifuge->wash dry Dry in Vacuum Oven wash->dry end Porous Nickel Phosphate Product dry->end

Caption: Workflow for the one-step hydrothermal synthesis of porous nickel phosphate.

Solvothermal_Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Product Recovery start Start clean_nf Clean Nickel Foam start->clean_nf place_reactants Place Ni Foam & Red P in Autoclave with Ethanol clean_nf->place_reactants heat Heat at 200°C for 24h place_reactants->heat cool Cool to Room Temperature heat->cool retrieve Retrieve Coated Nickel Foam cool->retrieve rinse Rinse with Ethanol & Water retrieve->rinse dry Dry in Vacuum Oven rinse->dry end Integrated Ni₂P/Ni Electrode dry->end

Caption: Workflow for the one-step solvothermal synthesis of integrated Ni₂P/Ni electrodes.

5.2. Application Pathway: Electrocatalytic Hydrogen Evolution

The porous structure of this compound plays a crucial role in its application as an electrocatalyst for the hydrogen evolution reaction (HER). The high surface area provides numerous active sites for the reaction to occur.

HER_Pathway cluster_0 Electrolyte cluster_1 Catalyst Surface (Porous Nickel Phosphate) cluster_2 Product H2O Water Molecules (H₂O) Adsorption Adsorption of H₂O H2O->Adsorption ActiveSite Active Sites ActiveSite->Adsorption Provides Sites Dissociation Dissociation into H* and OH⁻ Adsorption->Dissociation Recombination Recombination of H* Dissociation->Recombination H2 Hydrogen Gas (H₂) Recombination->H2

Caption: Simplified pathway for the hydrogen evolution reaction on a porous nickel phosphate catalyst.

Conclusion

One-step synthesis methods offer a promising avenue for the facile and scalable production of porous this compound and related materials. The choice of synthesis technique, precursors, and reaction conditions allows for the tuning of the material's properties to suit specific applications. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals working in materials science, catalysis, and drug development, enabling them to explore the potential of these advanced materials. Further research into optimizing these one-step syntheses will undoubtedly lead to the development of even more efficient and versatile nickel-based phosphate materials.

References

A Technical Guide to the Low-Temperature Synthesis of Crystalline Nickel Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the low-temperature synthesis of crystalline nickel hydrogen phosphate (B84403) (NiHPO₄). The synthesis of phase-pure crystalline NiHPO₄ at low temperatures presents a significant challenge, often resulting in amorphous phases or mixtures with other nickel phosphate compounds. This document outlines the primary low-temperature methods, namely hydrothermal synthesis and chemical precipitation, and provides detailed experimental protocols based on available scientific literature. Furthermore, it presents key quantitative data and visual representations of the synthesis workflows and influencing factors to aid in the design and execution of experiments.

Introduction to Nickel Hydrogen Phosphate

This compound is a compound of interest in various fields, including catalysis, energy storage, and as a precursor for other nickel-based materials. Its synthesis with controlled crystallinity and morphology is crucial for optimizing its performance in these applications. Low-temperature synthesis routes are particularly desirable as they are often more energy-efficient and can offer better control over the product's properties compared to high-temperature solid-state reactions.

Low-Temperature Synthesis Methodologies

Two primary low-temperature methods have been explored for the synthesis of nickel phosphates: hydrothermal synthesis and chemical precipitation. While the direct synthesis of pure crystalline NiHPO₄ is not extensively documented, related compounds and mixed-phase materials containing crystalline NiHPO₄ have been successfully produced.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave. This method can promote the crystallization of products that are otherwise difficult to obtain under milder conditions. It has been shown to produce nanowires composed of a mixture of Ni₃(PO₄)₂ and NiHPO₄·3H₂O.[1]

Chemical Precipitation

Chemical precipitation is a widely used method for the synthesis of inorganic materials from solution. It involves the mixing of precursor solutions to generate a supersaturated solution, from which the desired compound precipitates. This method has been successfully employed to synthesize amorphous NiHPO₄·3H₂O at room temperature.[2] Subsequent calcination is typically required to induce crystallinity, which is a high-temperature step. However, careful control of reaction parameters such as pH and precursor concentration can favor the formation of crystalline products directly at low temperatures.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound via hydrothermal and precipitation methods.

Hydrothermal Synthesis of Nickel Phosphate Nanowires (Mixed Phase)

This protocol is adapted from the synthesis of ultra-long nanowires containing crystalline NiHPO₄·3H₂O.[1]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Deionized water

Procedure:

  • Prepare a 0.1 M aqueous solution of NiCl₂·6H₂O.

  • Prepare a 0.1 M aqueous solution of NaH₂PO₄.

  • In a typical synthesis, mix equal volumes of the NiCl₂·6H₂O and NaH₂PO₄ solutions in a Teflon-lined stainless steel autoclave.

  • Stir the mixture for 30 minutes to ensure homogeneity.

  • Seal the autoclave and heat it to 120-180°C for 12-24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

Chemical Precipitation of Amorphous this compound

This protocol is based on the room temperature synthesis of amorphous NiHPO₄·3H₂O.[2]

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Deionized water

  • Ammonia (B1221849) solution (for pH adjustment)

Procedure:

  • Prepare a 0.5 M aqueous solution of Ni(NO₃)₂·6H₂O.

  • Prepare a 0.5 M aqueous solution of Na₂HPO₄.

  • Slowly add the Na₂HPO₄ solution to the Ni(NO₃)₂ solution under vigorous stirring.

  • Adjust the pH of the mixture to a desired value (e.g., pH 6) by dropwise addition of ammonia solution. A greenish precipitate will form.

  • Continue stirring the suspension for 1-2 hours at room temperature to ensure complete reaction.

  • Age the precipitate in the mother liquor for 24 hours.

  • Separate the precipitate by filtration.

  • Wash the precipitate thoroughly with deionized water to remove soluble salts.

  • Dry the product at room temperature or in a desiccator.

Quantitative Data Presentation

The following tables summarize the quantitative data obtained from the characterization of nickel phosphate synthesized at low temperatures.

Table 1: Morphological and Compositional Data for Hydrothermally Synthesized Nickel Phosphate Nanowires

ParameterValueReference
MorphologyUltra-long nanowires[1]
Length20 - 30 µm[1]
Diameter60 ± 20 nm[1]
Crystalline PhasesNi₃(PO₄)₂ and NiHPO₄·3H₂O[1]

Table 2: Influence of Synthesis Parameters on Nickel Phosphate Formation via Precipitation

ParameterOptimal Value/RangeEffectReference
pH6Highest precipitation efficiency[3]
Stirring Temperature90°CFavors formation[3]
Ni:P Molar Ratio3:6Highest precipitation efficiency[3]

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between synthesis parameters and the final product characteristics.

Hydrothermal_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing NiCl2_sol NiCl₂·6H₂O Solution Mixing Mixing in Autoclave NiCl2_sol->Mixing NaH2PO4_sol NaH₂PO₄ Solution NaH2PO4_sol->Mixing Heating Heating (120-180°C, 12-24h) Mixing->Heating Cooling Cooling to RT Heating->Cooling Collection Collection (Centrifugation/Filtration) Cooling->Collection Washing Washing (DI Water & Ethanol) Collection->Washing Drying Drying (60°C, vacuum) Washing->Drying Final_Product Crystalline Ni₃(PO₄)₂/NiHPO₄·3H₂O Nanowires Drying->Final_Product

Caption: Hydrothermal Synthesis Workflow for Nickel Phosphate Nanowires.

Precipitation_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Precipitation Reaction cluster_processing Product Processing NiNO3_sol Ni(NO₃)₂·6H₂O Solution Mixing Mixing with Stirring NiNO3_sol->Mixing Na2HPO4_sol Na₂HPO₄ Solution Na2HPO4_sol->Mixing pH_Adjustment pH Adjustment (e.g., to 6) Mixing->pH_Adjustment Stirring Continued Stirring (1-2h) pH_Adjustment->Stirring Aging Aging (24h) Stirring->Aging Filtration Filtration Aging->Filtration Washing Washing (DI Water) Filtration->Washing Drying Drying (Room Temp) Washing->Drying Final_Product Amorphous NiHPO₄·3H₂O Drying->Final_Product

Caption: Chemical Precipitation Workflow for Amorphous this compound.

Logical_Relationships cluster_params Synthesis Parameters cluster_props Product Properties Temperature Temperature Crystallinity Crystallinity Temperature->Crystallinity Morphology Morphology Temperature->Morphology pH pH Phase_Purity Phase Purity pH->Phase_Purity Yield Yield pH->Yield Precursor_Ratio Precursor Ratio (Ni:P) Precursor_Ratio->Phase_Purity Precursor_Ratio->Yield Reaction_Time Reaction Time Reaction_Time->Crystallinity Reaction_Time->Morphology

References

Methodological & Application

Nickel Hydrogen Phosphate: A Promising Electrode Material for High-Performance Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel hydrogen phosphate (B84403) (NiHPO₄) and its derivatives are emerging as highly promising electrode materials for supercapacitors, a class of energy storage devices known for their high power density and long cycle life. The unique chemical and structural properties of nickel hydrogen phosphates, including their multiple oxidation states and open-framework structures, facilitate efficient charge storage through rapid redox reactions, a characteristic of pseudocapacitance.[1][2] This document provides a comprehensive overview of nickel hydrogen phosphate-based electrode materials, including detailed synthesis protocols, electrochemical characterization methodologies, and a summary of their performance metrics.

Synthesis of this compound-Based Electrodes

Several methods have been successfully employed to synthesize this compound materials with various morphologies, such as nanowires, nanosheets, and microspheres.[3][4][5] The choice of synthesis route significantly influences the material's microstructure and, consequently, its electrochemical performance. Below are detailed protocols for common synthesis methods.

Protocol 1: Hydrothermal Synthesis of NiHPO₄ Nanowires on Nickel Foam

This protocol describes the direct growth of NiHPO₄ nanowires on a conductive nickel foam substrate, creating a binder-free electrode which enhances electrical conductivity and ion transport.[3]

Materials:

  • Nickel foam (Ni foam)

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium dihydrogen phosphate (NaH₂PO₄·2H₂O)

  • Deionized (DI) water

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Substrate Preparation:

    • Cut nickel foam into desired dimensions (e.g., 1x2 cm²).

    • Clean the Ni foam by sonicating in 3M HCl for 15 minutes to remove the surface oxide layer.

    • Rinse thoroughly with DI water and ethanol.

    • Dry the cleaned Ni foam in a vacuum oven at 60°C for 6 hours.

  • Precursor Solution Preparation:

    • Prepare a 40 mL aqueous solution containing 1 mmol of NiCl₂·6H₂O and 2 mmol of NaH₂PO₄·2H₂O.

    • Stir the solution until all salts are completely dissolved.

  • Hydrothermal Reaction:

    • Place the cleaned Ni foam into the Teflon-lined autoclave.

    • Pour the precursor solution into the autoclave.

    • Seal the autoclave and heat it to 120°C for 12 hours.

    • Allow the autoclave to cool down naturally to room temperature.

  • Post-Synthesis Treatment:

    • Carefully remove the Ni foam, which is now coated with NiHPO₄ nanowires.

    • Rinse the electrode with DI water and ethanol to remove any residual reactants.

    • Dry the electrode at 60°C in a vacuum oven for 12 hours.

Diagram of Hydrothermal Synthesis Workflow:

G cluster_prep Substrate Preparation cluster_synthesis Synthesis cluster_post Post-Treatment NiFoam Nickel Foam Clean Clean with HCl, Water, Ethanol NiFoam->Clean Dry_Substrate Dry in Vacuum Oven Clean->Dry_Substrate Hydrothermal Hydrothermal Reaction (120°C, 12h) Dry_Substrate->Hydrothermal Precursor Prepare NiCl₂ and NaH₂PO₄ Solution Precursor->Hydrothermal Cooling Natural Cooling Hydrothermal->Cooling Rinse Rinse with Water and Ethanol Cooling->Rinse Dry_Electrode Dry in Vacuum Oven Rinse->Dry_Electrode Final_Electrode NiHPO₄/Ni Foam Electrode Dry_Electrode->Final_Electrode

Caption: Hydrothermal synthesis workflow for NiHPO₄ nanowires on Ni foam.

Protocol 2: Chemical Bath Deposition of Amorphous Nickel Phosphate

This method allows for the deposition of thin films of amorphous nickel phosphate, which can offer a high surface area and numerous active sites for electrochemical reactions.[4]

Materials:

  • Stainless steel substrate

  • Nickel sulfate (B86663) hexahydrate (NiSO₄·6H₂O)

  • Sodium dihydrogen phosphate (NaH₂PO₄·2H₂O)

  • Urea (B33335) (CO(NH₂)₂)

  • Deionized (DI) water

Procedure:

  • Substrate Preparation:

    • Clean the stainless steel substrate by sonicating in acetone, ethanol, and DI water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

  • Reaction Bath Preparation:

    • Prepare an aqueous solution containing 0.1 M NiSO₄·6H₂O, 0.1 M NaH₂PO₄·2H₂O, and a varying concentration of urea (e.g., 0.2 M to 0.8 M) to control the morphology.

  • Deposition Process:

    • Immerse the cleaned substrate vertically into the reaction bath.

    • Maintain the bath at a constant temperature of 90°C for 2 hours.

  • Post-Deposition Treatment:

    • Remove the substrate from the bath and rinse it thoroughly with DI water.

    • Dry the electrode in an oven at 80°C for 2 hours.

Electrochemical Characterization

The performance of the this compound electrodes is evaluated using a three-electrode system in an aqueous electrolyte, typically potassium hydroxide (B78521) (KOH).

Protocol 3: Electrochemical Performance Evaluation

Materials and Equipment:

  • As-prepared this compound electrode (Working Electrode)

  • Platinum foil or wire (Counter Electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (Reference Electrode)

  • Aqueous KOH electrolyte (e.g., 2 M or 3 M)[6][7]

  • Electrochemical workstation (Potentiostat/Galvanostat)

Procedure:

  • Cyclic Voltammetry (CV):

    • Assemble the three-electrode cell with the prepared electrodes and electrolyte.

    • Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a defined potential window (e.g., -0.2 to 0.55 V vs. SCE).[8][9]

    • The specific capacitance (C, in F/g) can be calculated from the CV curves using the formula: C = (∫I dV) / (2 * m * v * ΔV), where ∫I dV is the integrated area of the CV curve, m is the mass of the active material, v is the scan rate, and ΔV is the potential window.

  • Galvanostatic Charge-Discharge (GCD):

    • Perform GCD measurements at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g).[6][7]

    • The specific capacitance can also be calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window during discharge.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.

    • The resulting Nyquist plot provides information about the internal resistance (ESR), charge transfer resistance (Rct), and ion diffusion kinetics.

  • Cycling Stability:

    • Perform repeated GCD cycles at a high current density (e.g., 10 A/g) for a large number of cycles (e.g., 5000 cycles).[7]

    • Calculate the capacitance retention by comparing the specific capacitance of the last cycle to the first cycle.

Diagram of Electrochemical Characterization Workflow:

G cluster_setup Experimental Setup cluster_measurements Measurements cluster_analysis Data Analysis WE Working Electrode (NiHPO₄) Workstation Electrochemical Workstation WE->Workstation CE Counter Electrode (Pt) CE->Workstation RE Reference Electrode (SCE/AgAgCl) RE->Workstation Electrolyte Electrolyte (e.g., 2M KOH) CV Cyclic Voltammetry (CV) Workstation->CV GCD Galvanostatic Charge-Discharge (GCD) Workstation->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Workstation->EIS Cycling Cycling Stability Test Workstation->Cycling Capacitance Specific Capacitance CV->Capacitance GCD->Capacitance Rate Rate Capability GCD->Rate Resistance Internal & Charge Transfer Resistance EIS->Resistance Stability Capacitance Retention Cycling->Stability

Caption: Workflow for the electrochemical characterization of NiHPO₄ electrodes.

Electrochemical Performance Data

The following table summarizes the reported electrochemical performance of various this compound-based electrode materials.

MaterialSynthesis MethodElectrolyteSpecific Capacitance (at Current Density)Cycling StabilityReference
NiHPO₄ NanowiresHydrothermal---1472 F/g (at 1 A/g)---[3]
Amorphous NiHPO₄·3H₂OChemical Precipitation---~2191 F/g (at 0.5 A/g)101% retention after 500 cycles[10]
Amorphous Hydrous NiPO₄SILAR---1700 F/g (at 0.5 mA/cm²)96.55% retention after 5000 cycles[10]
NiCo(HPO₄)Solvothermal2 M KOH641 F/g (at 0.5 A/g)---[6]
CoNi(HPO₄) NanorodsChemical Bath Deposition3 M KOH475 mAh/g (at 1 A/g)~95% retention after 5000 cycles[7]
Ni₁₁(HPO₃)₈(OH)₆/Co₃(HPO₄)₂(OH)₂Hydrothermal------92.7% retention after 5000 cycles at 10 A/g[11]
Ultrathin Ni₃(PO₄)₂ NanosheetsChemical Bath Deposition---1177 F/g (471 C/g) (at 0.5 mA/cm²)99% retention after 5000 cycles[4]

Charge Storage Mechanism

The charge storage in this compound electrodes is primarily attributed to pseudocapacitance, which involves fast and reversible Faradaic reactions at the electrode surface. The presence of nickel in multiple oxidation states (Ni²⁺/Ni³⁺) allows for redox transitions that contribute to the high specific capacitance. The charge-storage process can be described by the following reversible reaction:

NiHPO₄ + OH⁻ ↔ NiOOH + HPO₄²⁻ + e⁻

The overall performance is a combination of this diffusion-controlled redox process and the capacitive contribution from the electric double-layer capacitance (EDLC).[11]

Diagram of Charge Storage Mechanism:

G cluster_electrode Electrode-Electrolyte Interface cluster_mechanism Charge Storage Mechanisms Electrode NiHPO₄ Electrode Pseudocapacitance Pseudocapacitance (Faradaic Reaction) Electrode->Pseudocapacitance Electrolyte KOH Electrolyte (K⁺, OH⁻) EDLC Electric Double-Layer Capacitance (EDLC) (Ion Adsorption) Electrolyte->EDLC TotalCapacitance Total Capacitance EDLC->TotalCapacitance Capacitive Contribution Reaction Ni²⁺ ↔ Ni³⁺ + e⁻ (Redox Reaction) Pseudocapacitance->Reaction Reaction->TotalCapacitance Diffusion-Controlled Contribution

Caption: Schematic of the dual charge storage mechanism in NiHPO₄ electrodes.

Conclusion

This compound and its composites are versatile and high-performance electrode materials for supercapacitors. The ability to tailor their morphology through various synthesis techniques allows for the optimization of their electrochemical properties. The high specific capacitance, good rate capability, and excellent cycling stability make them strong candidates for next-generation energy storage devices. Further research into novel composite structures and a deeper understanding of the charge storage mechanisms will continue to advance their practical applications.

References

Application Notes and Protocols: Nickel Phosphide and Phosphate-Based Catalysts for Hydrogen Evolution Reaction (HER)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The electrochemical hydrogen evolution reaction (HER) is a cornerstone of green hydrogen production through water splitting. While platinum-group metals are the benchmark catalysts, their scarcity and high cost impede widespread application. This has spurred research into earth-abundant alternatives. Nickel phosphides (NiₓPᵧ) and, more recently, nickel phosphates have emerged as highly promising, cost-effective electrocatalysts for HER in various pH conditions.[1][2][3] Nickel phosphides exhibit unique electronic properties that facilitate efficient charge transfer and optimal hydrogen adsorption/desorption kinetics.[4] Different crystalline phases, such as Ni₂P, Ni₅P₄, and Ni₁₂P₅, show varying levels of activity, which can be tuned through synthetic control.[2] Nickel phosphate (B84403) materials, often used as precursors, also demonstrate intrinsic catalytic activity and can be converted into highly active phosphide (B1233454) phases through phosphorization.[5]

These application notes provide an overview of the performance of various nickel phosphide and phosphate-based catalysts and detailed protocols for their synthesis, electrode fabrication, and electrochemical evaluation.

Application Notes

Catalytic Performance of Nickel Phosphide and Phosphate Materials

The efficacy of an HER catalyst is primarily evaluated by its overpotential (η) required to achieve a specific current density (typically 10 mA/cm²), its Tafel slope, and its long-term stability. The overpotential indicates the extra potential beyond the thermodynamic requirement needed to drive the reaction, with lower values being more desirable. The Tafel slope provides insight into the reaction mechanism.

Different phases of nickel phosphide exhibit distinct catalytic activities. For instance, some studies suggest that the HER activity follows the trend of Ni₁₂P₅ < Ni₂P < Ni₅P₄.[2] The superior performance of Ni₅P₄ is sometimes attributed to a higher positive charge on Ni and a stronger ensemble effect of phosphorus.[2] However, activity is also highly dependent on morphology, surface area, and the substrate used.[2][6] Doping with other transition metals, such as iron or cobalt, can further enhance performance by tuning the electronic structure.[7][8][9]

Quantitative Performance Data

The tables below summarize the electrocatalytic performance of various nickel phosphide and phosphate-based materials for the hydrogen evolution reaction.

Table 1: HER Performance of Nickel Phosphide Catalysts

Catalyst Material Electrolyte Overpotential (η) @ 10 mA/cm² (mV) Tafel Slope (mV/dec) Reference
Ni₅P₄ Microballs 0.5 M H₂SO₄ 35.4 48 [2]
Ni₅P₄/NiP₂ on Ni Foam 0.5 M H₂SO₄ 35 - [2]
Ni₅P₄ Nanocrystalline/Ni Foam - 64 64 [2]
Ni₂P Nanoparticles on Ti Foil 0.5 M H₂SO₄ ~130 (at 20 mA/cm²) 46 [2][6]
Ni₁₂P₅/CNT - 129 56 [2]
Ni₂P/rGO 1.0 M KOH - - [2]
Ni₂P Nanowires 1.0 M KOH 320 73 [10]
Fe-Ni₅P₄ 1.0 M KOH - - [7]
Ni₀.₉Fe₀.₁PS₃ Nanosheets 1.0 M KOH 72 73 [8]

| Ni-P 300 (Crystalline) | 0.1 M HClO₄ | 134 | 44 |[4] |

Table 2: HER Performance of Nickel Phosphate-Based Catalysts

Catalyst Material Electrolyte Overpotential (η) @ 10 mA/cm² (mV) Tafel Slope (mV/dec) Reference
Porous Nickel Phosphate (p-NiPO/Ti) 1.0 M KOH 128 - [5]
NiPO Nanopins on Ni Foam (NF) Alkaline 374 (at 250 mA/cm²) - [5]

| NiCoP/NF | 1.0 M KOH | 93 | 118 |[11] |

Experimental Protocols & Workflows

Synthesis and Characterization Workflow

The general process for developing and testing a nickel phosphide/phosphate catalyst involves synthesis, physical characterization, electrode preparation, and electrochemical evaluation.

G cluster_synthesis Catalyst Synthesis cluster_char Physical Characterization cluster_electrochem Electrochemical Evaluation synthesis Synthesis (e.g., Hydrothermal, Electrodeposition) post_treatment Post-Treatment (Annealing/Phosphorization) synthesis->post_treatment Optional xrd XRD (Phase ID) post_treatment->xrd sem_tem SEM/TEM (Morphology) post_treatment->sem_tem xps XPS (Surface Chemistry) post_treatment->xps electrode_prep Working Electrode Preparation post_treatment->electrode_prep lsv LSV & Tafel Analysis (Activity) electrode_prep->lsv eis EIS (Kinetics) lsv->eis stability Chronoamperometry (Durability) eis->stability

Caption: General workflow for catalyst synthesis and evaluation.

Protocol 1: Synthesis of Porous Nickel Phosphate (p-NiPO/Ti) Electrocatalyst

This protocol is adapted from a method involving electrochemical deposition followed by low-temperature phosphatization.[5]

Materials:

  • Titanium (Ti) plate (working electrode)

  • Graphite (B72142) rod (counter electrode)

  • Ag/AgCl (3 M KCl) (reference electrode)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium hypophosphite (NaH₂PO₂)

  • Deionized (DI) water

  • Tube furnace

Procedure:

  • Precursor Deposition (p-Ni(OH)₂/Ti):

    • Prepare an electrolyte solution of 0.1 M NiCl₂·6H₂O in DI water.[5]

    • Set up a three-electrode electrochemical cell with the Ti plate as the working electrode, a graphite rod as the counter electrode, and Ag/AgCl as the reference electrode.[5]

    • Maintain the electrolyte temperature at 30 °C.[5]

    • Synthesize porous Ni(OH)₂ on the Ti plate (p-Ni(OH)₂/Ti) via chronoamperometry at a deposition potential of -1.0 V (vs. Ag/AgCl) for a total deposition charge of -0.25 C.[5] Hydrogen bubbles formed in situ act as templates for the porous structure.[5]

    • After deposition, rinse the electrode thoroughly with DI water and dry it.

  • Low-Temperature Phosphatization:

    • Place the dried p-Ni(OH)₂/Ti electrode in a tube furnace with sodium hypophosphite (NaH₂PO₂) as the phosphorus source. Position the phosphorus source upstream of the electrode in the gas flow.

    • Heat the furnace to 300 °C under a nitrogen or argon atmosphere.[5]

    • Maintain the temperature for 10 minutes to convert the Ni(OH)₂ precursor into porous nickel phosphate (p-NiPO/Ti).[5]

    • Allow the furnace to cool to room temperature under the inert atmosphere before removing the sample.

Protocol 2: Working Electrode Preparation

This protocol describes the preparation of a catalyst-coated electrode for HER testing when the catalyst is in powder form.

Materials:

  • Nickel phosphide catalyst powder

  • 5 wt% Nafion solution (binder)

  • Isopropyl alcohol or ethanol/water mixture (solvent)

  • Substrate (e.g., Nickel Foam, Carbon Paper, Ti Foil)

  • Micropipette

  • Vortex mixer and/or ultrasonicator

Procedure:

  • Catalyst Ink Preparation:

    • Weigh a specific amount of the catalyst powder (e.g., 5 mg).

    • Disperse the powder in a solvent mixture (e.g., 950 µL of ethanol/water).

    • Add a small volume of 5 wt% Nafion solution (e.g., 50 µL) to act as a binder. The final ink should have a catalyst concentration of ~5 mg/mL.

    • Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Electrode Coating:

    • Clean the substrate (e.g., Nickel Foam) by sonicating it in acetone, ethanol, and DI water.

    • Using a micropipette, drop-cast a specific volume of the catalyst ink onto a defined area (e.g., 1 cm x 1 cm) of the substrate.

    • Ensure an even coating and allow the solvent to evaporate at room temperature or in a low-temperature oven.

    • The final mass loading of the catalyst on the electrode is typically around 0.3 to 1 mg/cm².[4][6]

Electrochemical Testing Workflow

The standard method for evaluating HER catalysts uses a three-electrode setup.

G setup Three-Electrode Setup - Working Electrode (Catalyst) - Counter Electrode (Pt/Graphite) - Reference Electrode (Ag/AgCl, SCE) electrolyte Electrolyte (e.g., 0.5 M H₂SO₄ or 1.0 M KOH) cv_activation CV Cycling (Activation) electrolyte->cv_activation 1. Pre-activation lsv Linear Sweep Voltammetry (LSV) (Polarization Curve) cv_activation->lsv 2. Measure Activity tafel Tafel Plot (η vs. log|j|) lsv->tafel 3. Analyze Mechanism eis Electrochemical Impedance Spectroscopy (EIS) tafel->eis 4. Analyze Kinetics stability Chronoamperometry/Chronopotentiometry (Long-Term Test) eis->stability 5. Test Durability

Caption: Standard workflow for electrochemical HER evaluation.

Protocol 3: Electrochemical Evaluation of HER Performance

Equipment:

  • Potentiostat

  • Electrochemical cell

  • Working Electrode (prepared as in Protocol 2)

  • Counter Electrode (e.g., graphite rod or platinum mesh)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Electrolyte (e.g., 0.5 M H₂SO₄ for acidic HER, 1.0 M KOH for alkaline HER)

Procedure:

  • Setup and Pre-activation:

    • Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode. Fill the cell with the chosen electrolyte.

    • Perform cyclic voltammetry (CV) for a number of cycles (e.g., 20-50 cycles) to activate the catalyst surface and obtain a stable response.[10]

  • Polarization Curve (LSV):

    • Record the linear sweep voltammetry (LSV) curve at a slow scan rate (e.g., 5 mV/s) in the cathodic potential range.[5][10]

    • All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 * pH + E°(Ref).

    • Correct the data for iR-drop (ohmic losses), where R is the solution resistance obtained from EIS. The overpotential (η) is the iR-corrected potential vs. RHE.

  • Tafel Analysis:

    • Plot the overpotential (η) against the logarithm of the current density (log |j|).

    • The linear portion of this plot is the Tafel region. Fit this region to the Tafel equation (η = b * log|j| + a) to determine the Tafel slope (b).[4]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at a specific overpotential in a frequency range (e.g., 100 kHz to 0.1 Hz) to evaluate the charge transfer resistance (Rct) of the catalyst.[11]

  • Stability Test:

    • Assess the long-term stability of the catalyst by performing continuous CV cycling (e.g., 1000 cycles) or by holding the electrode at a constant potential (chronoamperometry) or constant current (chronopotentiometry) for an extended period (e.g., 10-24 hours) and monitoring the current density or potential.[5][6][11]

References

Application Notes and Protocols for Nickel Hydrogen Phosphate as an Oxygen Evolution Reaction (OER) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxygen evolution reaction (OER) is a critical process in various renewable energy technologies, including water splitting for hydrogen production and metal-air batteries. The development of efficient, stable, and cost-effective electrocatalysts for the OER is paramount. Nickel-based materials have emerged as promising candidates due to their high activity and earth abundance. Among these, nickel hydrogen phosphates, a class of materials encompassing various nickel phosphate (B84403) and phosphite (B83602) compounds, have demonstrated significant catalytic performance for the OER.

These application notes provide a comprehensive overview of nickel hydrogen phosphate and its related compounds as OER catalysts. Detailed experimental protocols for their synthesis and electrochemical evaluation are presented, along with a summary of their performance metrics. This document aims to serve as a valuable resource for researchers and scientists in the field of electrocatalysis and materials science.

Data Presentation: OER Performance of Nickel-Based Phosphate Catalysts

The following table summarizes the key performance metrics for various nickel phosphate and phosphite compounds as OER catalysts in alkaline media. The overpotential required to achieve a current density of 10 mA cm⁻², the Tafel slope, and the electrolyte conditions are provided for comparative analysis.

CatalystOverpotential (η) @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)ElectrolyteReference
Ni₃(PO₄)₂~330Not specified1 M KOH[1][2][3]
Ni₂P₂O₇~350Not specified1 M KOH[1][2][3]
Ni₂P₄O₁₂~310Not specified1 M KOH[1][2][3]
Ni₁₁(HPO₃)₈(OH)₆ with rGO and Carbon Black470460.1 M KOH[4]
Amorphous NiPO/NF377 @ 250 mA cm⁻²Not specifiedNot specified[5]
Iron-doped Nickel PhosphateLower than pristine NiPONot specifiedAlkaline[6]

Experimental Protocols

I. Synthesis of Nickel Phosphate Catalysts (Sol-Gel Method)

This protocol describes a general sol-gel method for the synthesis of various nickel phosphate catalysts, adapted from studies on Ni₃(PO₄)₂, Ni₂P₂O₇, and Ni₂P₄O₁₂.[3]

Materials:

  • Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)

  • Phosphoric acid (H₃PO₄)

  • Malic acid (MA)

  • Deionized water

  • Ethanol

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of Ni(OAc)₂·4H₂O and H₃PO₄ in deionized water. The molar ratio of Ni:P will determine the final nickel phosphate phase (e.g., 3:2 for Ni₃(PO₄)₂, 2:2 for Ni₂P₂O₇, 2:4 for Ni₂P₄O₁₂).

    • Add malic acid to the solution as a chelating agent. The molar ratio of (Ni+P):MA is typically around 1:1.5.

    • Stir the solution at room temperature until all components are fully dissolved.

  • Gel Formation:

    • Heat the precursor solution to 80 °C with continuous stirring to evaporate the solvent and promote gel formation.

  • Drying and Calcination:

    • Dry the resulting gel in an oven at 120 °C overnight.

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a furnace under an air atmosphere. The calcination temperature will influence the final crystal structure (e.g., 700-800 °C).

II. Synthesis of Amorphous Nickel Phosphate on Nickel Foam (Hydrothermal Method)

This protocol is based on the synthesis of amorphous nickel phosphate directly on a conductive substrate.[5]

Materials:

  • Nickel foam (NF)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium hypophosphite (NaH₂PO₂)

  • Deionized water

  • Ethanol

  • Acetone

Procedure:

  • Substrate Pre-treatment:

    • Clean a piece of nickel foam by sonicating in acetone, ethanol, and deionized water for 15 minutes each to remove surface impurities.

  • Hydrothermal Synthesis:

    • Prepare an aqueous solution containing NiCl₂·6H₂O and NaH₂PO₂.

    • Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave.

    • Pour the precursor solution into the autoclave, ensuring the nickel foam is fully submerged.

    • Seal the autoclave and heat it at a specific temperature (e.g., 120-180 °C) for a designated time (e.g., 6-12 hours).

  • Post-treatment:

    • After cooling to room temperature, take out the nickel foam, rinse it with deionized water and ethanol, and dry it in a vacuum oven at 60 °C.

III. Electrochemical Evaluation of OER Performance

This protocol outlines the standard three-electrode electrochemical setup and measurements for evaluating the OER activity of the synthesized catalysts.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode: Catalyst-coated electrode (e.g., glassy carbon, nickel foam)

  • Counter electrode: Platinum wire or graphite (B72142) rod

  • Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Electrolyte: 1.0 M KOH or 0.1 M KOH solution

  • High-purity N₂ or Ar gas

Procedure:

  • Working Electrode Preparation (for powder catalysts):

    • Prepare a catalyst ink by dispersing a known amount of the catalyst powder in a solution of deionized water, ethanol, and Nafion® solution (5 wt%).

    • Sonicate the mixture for at least 30 minutes to form a homogeneous ink.

    • Drop-cast a specific volume of the ink onto the surface of a glassy carbon electrode and let it dry at room temperature.

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the electrolyte.

    • Purge the electrolyte with N₂ or Ar for at least 30 minutes to remove dissolved oxygen.

    • Cyclic Voltammetry (CV): Perform CV scans in a potential window where no faradaic reactions occur to determine the electrochemical double-layer capacitance (Cdl) and estimate the electrochemically active surface area (ECSA).

    • Linear Sweep Voltammetry (LSV): Record the LSV curve at a slow scan rate (e.g., 5 mV s⁻¹) in the OER potential region to evaluate the catalytic activity. The potential should be iR-corrected.

    • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data to obtain the Tafel slope, which provides insights into the OER mechanism.

    • Chronoamperometry or Chronopotentiometry: Conduct long-term stability tests by holding the electrode at a constant potential or current density and monitoring the current or potential change over time.

Visualizations

Experimental Workflow for Catalyst Synthesis and Evaluation

G cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_electrode Electrode Preparation cluster_electrochem Electrochemical Evaluation s1 Precursor Mixing (Nickel & Phosphate Salts) s2 Hydrothermal/ Sol-Gel Reaction s1->s2 s3 Washing & Drying s2->s3 s4 Calcination (optional) s3->s4 c1 XRD, SEM, TEM s4->c1 e1 Catalyst Ink Formation s4->e1 e2 Deposition on Substrate e1->e2 t1 Three-Electrode Setup e2->t1 t2 LSV & CV Measurements t1->t2 t3 Tafel Analysis t2->t3 t4 Stability Test t3->t4

Caption: Workflow for synthesis and electrochemical evaluation.

Proposed OER Mechanism on Nickel Phosphate Catalysts

G Ni_active Ni Active Site Ni_OH Ni-OH Ni_active->Ni_OH + OH⁻ O2_release O₂ Ni_O Ni-O Ni_OH->Ni_O + OH⁻ - H₂O - e⁻ Ni_OOH Ni-OOH Ni_O->Ni_OOH + OH⁻ - e⁻ Ni_OOH->Ni_active + OH⁻ - O₂ - H₂O - e⁻

Caption: Adsorbate evolution mechanism for OER at a Ni site.

Role of Phosphate in Enhancing OER Activity

G phosphate Phosphate Group (PO₄³⁻) ni_site Nickel Active Site phosphate->ni_site Inductive Effect electronic_structure Modulated Electronic Structure of Ni ni_site->electronic_structure adsorption Optimized Adsorption of OER Intermediates (*OH, *O, *OOH) electronic_structure->adsorption performance Enhanced OER Performance (Lower Overpotential) adsorption->performance

References

Application Notes and Protocols: Nickel Hydrogen Phosphate Electrodes on Nickel Foam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of nickel hydrogen phosphate (B84403) electrodes on a nickel foam substrate. This method is primarily utilized in the development of high-performance energy storage devices, such as supercapacitors and batteries, and also finds applications in electrocatalysis. The binder-free approach, where the active material is grown directly on the current collector, ensures excellent electrical contact and mechanical stability.

Overview and Principle

The direct growth of nickel hydrogen phosphate nanostructures on porous nickel foam offers a three-dimensional electrode architecture with a high surface area and facile electrolyte access. This is typically achieved through a hydrothermal synthesis method. In this process, a nickel foam substrate is subjected to a solution containing phosphate precursors at elevated temperatures and pressures. This environment facilitates the in-situ growth of this compound crystals directly onto the nickel foam skeleton. The resulting binder-free electrode exhibits enhanced electrochemical performance due to the intimate contact between the active material and the current collector, eliminating the need for insulating binders and conductive additives.

Experimental Protocols

This section details the necessary steps for the preparation and characterization of this compound electrodes on nickel foam.

Materials and Reagents
  • Nickel foam (Ni foam)

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium dihydrogen phosphate (NaH₂PO₄) or other phosphate sources

  • Urea (B33335) (CO(NH₂)₂) (optional, as a pH modifier)

  • Hydrochloric acid (HCl)

  • Acetone ((CH₃)₂CO)

  • Ethanol (B145695) (C₂H₅OH)

  • Deionized (DI) water

Pre-treatment of Nickel Foam Substrate

A thorough cleaning of the nickel foam is crucial for uniform growth of the active material.

  • Cut the nickel foam into desired dimensions (e.g., 1x2 cm).

  • Sonication: Sequentially sonicate the foam pieces in acetone, ethanol, and deionized water for 15 minutes each to remove organic residues.

  • Acid Treatment: Immerse the cleaned foam in a dilute HCl solution (e.g., 3 M) for 10-15 minutes to etch the surface oxide layer.[1]

  • Rinsing: Thoroughly rinse the nickel foam with deionized water until the pH is neutral.

  • Drying: Dry the cleaned nickel foam in an oven at 60-80°C for at least 6 hours.[1]

Hydrothermal Synthesis of this compound

This protocol is a representative example; concentrations and durations may be optimized for specific applications.

  • Precursor Solution Preparation:

    • Prepare a 40 mL aqueous solution containing 1 mmol of Ni(NO₃)₂·6H₂O and 2 mmol of NaH₂PO₄.

    • Add 5 mmol of urea to the solution.

    • Stir the solution magnetically for 30 minutes to ensure complete dissolution and homogeneity.

  • Hydrothermal Reaction:

    • Place a piece of the pre-treated nickel foam into a 50 mL Teflon-lined stainless-steel autoclave.

    • Pour the prepared precursor solution into the autoclave, ensuring the nickel foam is fully submerged.[1]

    • Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for 6 to 24 hours.[1][2] The optimal time and temperature will influence the morphology and performance of the electrode.[2]

  • Post-Synthesis Treatment:

    • Allow the autoclave to cool down to room temperature naturally.

    • Carefully retrieve the nickel foam, which should now be coated with a layer of this compound.

    • Rinse the electrode thoroughly with deionized water and ethanol to remove any residual reactants.

    • Dry the final electrode in an oven at 60°C for 12 hours.

Electrochemical Characterization

The performance of the prepared electrodes is evaluated using a standard three-electrode electrochemical setup.

  • Working Electrode: The prepared this compound on nickel foam electrode.

  • Counter Electrode: A platinum (Pt) wire or foil.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

  • Electrolyte: Typically a 1 M potassium hydroxide (B78521) (KOH) aqueous solution.

Key Electrochemical Tests:

  • Cyclic Voltammetry (CV): To determine the capacitive behavior and operating potential window.

  • Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance, energy density, and power density.

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the internal resistance and charge transfer kinetics of the electrode.

  • Cycling Stability Test: To assess the long-term performance and durability of the electrode over a large number of charge-discharge cycles.

Data Presentation

The following tables summarize the electrochemical performance of nickel phosphate-based electrodes prepared on nickel foam from various studies.

Table 1: Specific Capacitance of Nickel Phosphate-Based Electrodes

Electrode MaterialSynthesis MethodElectrolyteCurrent DensitySpecific Capacitance (F/g)Reference
NiHPO₄ NanowiresHydrothermal1 M KOH1 A/g1472[3]
Ni₃(PO₄)₂·8H₂OHydrothermal1 M KOH10 mA/cm²855.11[4]
NiFe-PHydrothermal1 M KOH1 A/g413.75 (C/g)[2]
Ni-Cu-PMicrowave-Assisted HydrothermalNot SpecifiedNot SpecifiedHigh Specific Capacity[5]
Ni₃(PO₄)₂ NanoparticlesCo-precipitation0.1 M NaOH1 mV/s (Scan Rate)624.38 - 1017.2[6]

Table 2: Asymmetric Supercapacitor Performance

Positive ElectrodeNegative ElectrodeElectrolyteEnergy Density (Wh/kg)Power Density (W/kg)Reference
NiHPO₄ NanowiresActivated CarbonNot Specified26.868.8[3]
NiFe-PActivated CarbonNot Specified45.62250[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_synthesis Hydrothermal Synthesis cluster_post Post-Synthesis Treatment cluster_char Electrochemical Characterization p1 Cut Ni Foam p2 Sonication (Acetone, Ethanol, DI Water) p1->p2 p3 Acid Etching (HCl) p2->p3 p4 Rinsing (DI Water) p3->p4 p5 Drying p4->p5 s2 Combine Substrate and Solution in Autoclave p5->s2 s1 Prepare Precursor Solution (Ni²⁺, PO₄³⁻) s1->s2 s3 Heat (120-180°C, 6-24h) s4 Cool to Room Temperature t1 Retrieve Electrode s4->t1 t2 Rinse (DI Water, Ethanol) t1->t2 t3 Dry t2->t3 c1 Assemble 3-Electrode Cell t3->c1 c2 Perform CV, GCD, EIS c1->c2

Caption: Workflow for the preparation and characterization of this compound electrodes.

Logical Relationship of Key Parameters in Hydrothermal Synthesis

logical_relationship cluster_input Input Parameters cluster_properties Material Properties cluster_performance Electrochemical Performance precursors Precursor Concentration morphology Nanostructure Morphology precursors->morphology influences temp Reaction Temperature temp->morphology influences crystallinity Crystallinity temp->crystallinity influences time Reaction Time time->morphology influences time->crystallinity influences loading Mass Loading time->loading influences ph pH of Solution ph->morphology influences capacitance Specific Capacitance morphology->capacitance determines rate Rate Capability morphology->rate affects stability Cycling Stability crystallinity->stability affects loading->capacitance determines

Caption: Key parameters influencing the properties and performance of hydrothermally synthesized electrodes.

References

Application Notes and Protocols: In-situ Growth of Nickel Hydrogen Phosphate on Conductive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in-situ growth of nickel hydrogen phosphate (B84403) and related nickel phosphide (B1233454)/phosphate compounds on conductive substrates. The primary applications covered are electrocatalysis for hydrogen and oxygen evolution reactions (HER/OER), with additional sections on the emerging applications of nickel-based nanomaterials in biosensing and cancer therapy to address the interests of drug development professionals.

Electrocatalysis Applications

The in-situ growth of nickel hydrogen phosphate and its derivatives on conductive substrates, such as nickel foam and carbon cloth, offers a promising route to fabricate highly efficient and stable electrodes for electrochemical water splitting. This method ensures excellent adhesion of the active material to the substrate, facilitating efficient charge transfer and exposing a high number of active sites.

Data Presentation: Electrocatalytic Performance

The following tables summarize the key performance metrics for nickel phosphide and phosphate-based electrocatalysts grown in-situ on conductive substrates.

Table 1: Hydrogen Evolution Reaction (HER) Performance

Catalyst/SubstrateSynthesis MethodElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)
Ni₂P/Nickel FoamPhosphorization1.0 M KOH6464
Ni₅P₄/Nickel FoamHydrothermal1.0 M KOH6464
Amorphous Ni-PElectrodeposition0.5 M H₂SO₄~10097
Crystalline Ni-P (300°C)Annealing0.5 M H₂SO₄65-
Crystalline Ni₂P (400°C)Annealing0.5 M H₂SO₄-56

Table 2: Oxygen Evolution Reaction (OER) Performance

Catalyst/SubstrateSynthesis MethodElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)
NiFe-Pi/Nickel FoamHydrothermal1.0 M KOH20631
Ni-P AlloyElectroless PlatingAlkaline335-

Experimental Protocols

Protocol 1: In-situ Hydrothermal Synthesis of this compound on Nickel Foam

This protocol describes a general method for the in-situ growth of this compound on a nickel foam substrate.

Materials:

  • Nickel foam (NF)

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Urea (CO(NH₂)₂)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Deionized (DI) water

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Pre-treatment:

    • Cut the nickel foam to the desired dimensions (e.g., 1x2 cm).

    • Clean the NF by ultrasonication in 3M HCl for 10-15 minutes to remove the surface oxide layer.

    • Rinse the NF thoroughly with DI water and ethanol.

    • Dry the cleaned NF in an oven at 60-80°C.

  • Precursor Solution Preparation:

    • Prepare an aqueous solution containing Ni(NO₃)₂·6H₂O, NaH₂PO₄, and urea. The molar ratios of these precursors can be varied to control the morphology and composition of the final product. A typical starting point is a 1:1:5 molar ratio of Ni:P:urea.

  • Hydrothermal Synthesis:

    • Place the pre-treated nickel foam into the Teflon liner of the autoclave.

    • Pour the precursor solution into the Teflon liner, ensuring the nickel foam is fully submerged.

    • Seal the autoclave and heat it to 120-180°C for 6-24 hours. The temperature and time can be optimized to achieve the desired material characteristics.

  • Post-synthesis Processing:

    • Allow the autoclave to cool down to room temperature naturally.

    • Remove the nickel foam, which should now be coated with a layer of this compound.

    • Rinse the coated NF with DI water and ethanol to remove any residual reactants.

    • Dry the final product in an oven at 60-80°C.

Protocol 2: In-situ Electrodeposition of Amorphous Nickel Phosphate on Carbon Cloth

This protocol details the electrodeposition of an amorphous nickel phosphate film onto a flexible carbon cloth substrate.

Materials:

  • Carbon cloth (CC)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Isopropanol

  • Hydrochloric acid (HCl)

  • Deionized (DI) water

Equipment:

  • Three-electrode electrochemical cell (working electrode: carbon cloth, counter electrode: platinum foil or graphite (B72142) rod, reference electrode: Ag/AgCl)

  • Potentiostat/Galvanostat

  • Ultrasonic bath

Procedure:

  • Substrate Pre-treatment:

    • Cut the carbon cloth to the desired dimensions.

    • Clean the CC by ultrasonication in isopropanol, 3M HCl, and DI water for 10-15 minutes each.

    • Dry the cleaned CC before use.

  • Electrolyte Preparation:

    • Prepare an aqueous electrolyte solution containing NiCl₂·6H₂O and KH₂PO₄. The concentrations can be varied to optimize the deposition process. A typical starting concentration is 0.1 M for each component.

  • Electrodeposition:

    • Assemble the three-electrode cell with the pre-treated carbon cloth as the working electrode.

    • Perform the electrodeposition at room temperature. This can be done potentiostatically (at a constant potential) or galvanostatically (at a constant current density). A common approach is to apply a constant cathodic potential.

  • Post-deposition Treatment:

    • After deposition, gently rinse the nickel phosphate-coated carbon cloth with DI water to remove any unreacted electrolyte.

    • Dry the electrode in a vacuum oven or under a stream of inert gas.

Applications in Drug Development

While the primary application of in-situ grown this compound is in electrocatalysis, the underlying nanomaterials, particularly nickel and nickel phosphide/phosphate nanoparticles, have shown potential in areas relevant to drug development, such as cancer therapy and biosensing.

Nickel Nanoparticles in Cancer Therapy

Recent studies have explored the use of nickel-based nanoparticles as agents for cancer therapy. These nanoparticles can induce cytotoxicity in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.

One of the proposed mechanisms involves the induction of apoptosis. Nickel nanoparticles can increase the intracellular levels of ROS, which in turn can trigger the mitochondrial apoptotic pathway. This involves the activation of caspase-9 and caspase-3, leading to programmed cell death. Furthermore, these nanoparticles have been shown to influence the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell survival and proliferation.[1][2]

Nickel_Nanoparticle_Induced_Apoptosis NiNPs Nickel Nanoparticles Cell Cancer Cell NiNPs->Cell Internalization PI3K PI3K NiNPs->PI3K Inhibition ROS Increased ROS Production Cell->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes and Protocols for Nickel Hydrogen Phosphate in Asymmetric Supercapacitor Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-based phosphate (B84403) materials are emerging as highly promising candidates for the positive electrodes in asymmetric supercapacitor (ASC) devices. Their rich redox activity, high theoretical specific capacitance, and cost-effectiveness make them attractive for next-generation energy storage solutions. This document provides detailed application notes and experimental protocols for the synthesis of nickel hydrogen phosphate materials and the fabrication and characterization of high-performance asymmetric supercapacitor devices.

Data Presentation

The electrochemical performance of various nickel phosphate-based materials in asymmetric supercapacitor configurations is summarized in the tables below.

Table 1: Performance of Nickel Phosphate-Based Positive Electrodes in a Three-Electrode Configuration

Electrode MaterialSynthesis MethodElectrolyteSpecific Capacitance (F/g)Current Density (A/g)
Amorphous Ni3(PO4)2 (N300)Sonochemical1 M KOH1550 (620 C/g)[1]0.4[1]
Ni3(PO4)2·8H2OHydrothermal1 M KOH855.1110 mA/cm²
NiCo-P/NFHydrothermalNot Specified18611

Table 2: Performance of Nickel Phosphate-Based Asymmetric Supercapacitor (ASC) Devices

Positive ElectrodeNegative ElectrodeElectrolyteEnergy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)
Amorphous Ni3(PO4)2 (N300)[1]Activated Carbon1 M KOH76[1]599[1]88.5% after 3000[1]
Nanotube-assembled 2D NiHPi-500Activated CarbonNot Specified50362Not Specified
NiCo-P/NFActivated CarbonNot Specified44.9750Not Specified

Experimental Protocols

I. Synthesis of Nickel Phosphate Materials

Two common methods for synthesizing nickel phosphate materials for supercapacitor applications are the sonochemical and hydrothermal methods.

A. Protocol for Sonochemical Synthesis of Amorphous Nickel Phosphate

This protocol is adapted from a method used to synthesize amorphous nickel phosphate with high specific capacitance.[1]

Materials:

Equipment:

  • Ultrasonic bath/probe sonicator

  • Beakers and magnetic stirrer

  • Centrifuge

  • Oven

  • Tube furnace

Procedure:

  • Precursor Solution Preparation:

    • Prepare aqueous solutions of nickel chloride hexahydrate and disodium hydrogen phosphate. While the exact concentrations can be varied to optimize nanoparticle size and morphology, a typical starting point is a 1:1 molar ratio of Ni:P.

  • Sonochemical Reaction:

    • Mix the precursor solutions in a beaker under vigorous stirring.

    • Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the solution.

    • Sonicate the mixture for 1-2 hours at room temperature. A precipitate of nickel phosphate will form.

  • Purification:

    • Collect the precipitate by centrifugation at 5000 rpm for 10 minutes.

    • Wash the precipitate repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the washed precipitate in an oven at 80 °C overnight.

  • Calcination:

    • Place the dried powder in a ceramic boat and transfer it to a tube furnace.

    • Calcine the powder at 300 °C for 2 hours in an air atmosphere to obtain the amorphous nickel phosphate (N300).[1]

B. Protocol for Hydrothermal Synthesis of Crystalline Nickel Phosphate Hydrate (B1144303) (Ni3(PO4)2·8H2O)

This method yields crystalline nickel phosphate hydrate microplates directly on a nickel foam substrate.

Materials:

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

Procedure:

  • Substrate Preparation:

    • Clean a piece of nickel foam (e.g., 2x4 cm) by sonicating it in acetone, ethanol, and DI water for 15 minutes each to remove surface impurities.

  • Precursor Solution Preparation:

    • Prepare a precursor solution by dissolving nickel nitrate hexahydrate and ammonium dihydrogen phosphate in DI water. A typical molar ratio is 3:2 (Ni:P).

  • Hydrothermal Synthesis:

    • Place the cleaned nickel foam into the Teflon-lined autoclave.

    • Pour the precursor solution into the autoclave, ensuring the nickel foam is fully submerged.

    • Seal the autoclave and heat it in an oven at a temperature between 120-180 °C for 6-12 hours.

  • Purification and Drying:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Carefully remove the nickel foam, which is now coated with a layer of nickel phosphate hydrate.

    • Rinse the coated nickel foam with DI water and ethanol to remove any residual reactants.

    • Dry the electrode in an oven at 60-80 °C overnight.

II. Fabrication of Asymmetric Supercapacitor (ASC) Device (CR2032 Coin Cell)

A. Protocol for Positive Electrode (Nickel Phosphate) Slurry Preparation

Materials:

  • Synthesized nickel phosphate powder

  • Carbon black (e.g., Super P)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

Equipment:

  • Mortar and pestle or planetary ball mill

  • Magnetic stirrer and hot plate

  • Doctor blade or spatula

  • Nickel foam or carbon cloth (current collector)

  • Vacuum oven

Procedure:

  • Dry Mixing:

    • In a mortar or vial, thoroughly mix the synthesized nickel phosphate powder, carbon black, and PVDF in a mass ratio of 80:10:10.[2]

  • Slurry Formation:

    • Slowly add NMP solvent to the dry mixture while stirring continuously. The amount of NMP should be adjusted to achieve a homogeneous slurry with a viscosity suitable for coating.

    • Continue stirring for several hours (e.g., 4-6 hours) to ensure a well-dispersed slurry.[3]

  • Coating:

    • Clean the current collector (e.g., nickel foam) as described in the hydrothermal synthesis protocol.

    • Uniformly coat the slurry onto the cleaned current collector using a doctor blade or spatula.

    • The typical mass loading of the active material is in the range of 2-5 mg/cm².

  • Drying:

    • Dry the coated electrode in a vacuum oven at 80-120 °C for 12-24 hours to completely remove the NMP solvent.[2]

  • Pressing:

    • Press the dried electrode under a pressure of ~10 MPa to ensure good contact between the active material and the current collector.

B. Protocol for Negative Electrode (Activated Carbon) Preparation

The procedure is identical to the positive electrode preparation, with activated carbon used as the active material.

C. Protocol for CR2032 Coin Cell Assembly

Materials:

  • Prepared positive electrode (nickel phosphate)

  • Prepared negative electrode (activated carbon)

  • Polypropylene separator membrane

  • Potassium hydroxide (B78521) (KOH) electrolyte (typically 2-6 M aqueous solution)

  • CR2032 coin cell components (casings, spacers, springs)

Equipment:

  • Glovebox with an inert atmosphere (e.g., argon)

  • Coin cell crimper

  • Micropipette

Procedure:

  • Electrode Punching:

    • Punch out circular electrodes from the coated foils with a diameter suitable for the CR2032 coin cell (e.g., 12 mm).

  • Mass Balancing:

    • To ensure optimal performance, the mass of the positive and negative electrode materials should be balanced according to the equation: m+ / m- = (C- * ΔV-) / (C+ * ΔV+), where m is the mass, C is the specific capacitance, and ΔV is the potential window of each electrode.

  • Assembly in a Glovebox:

    • Place the positive electrode at the bottom of the coin cell casing.

    • Add a few drops of the KOH electrolyte to wet the electrode surface.

    • Place the separator on top of the positive electrode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the negative electrode on top of the separator.

    • Add a final few drops of electrolyte.

    • Place a spacer and a spring on top of the negative electrode.

    • Carefully place the top cap of the coin cell and seal it using a coin cell crimper.

III. Electrochemical Characterization

Equipment:

  • Potentiostat/Galvanostat electrochemical workstation

A. Three-Electrode Measurement (for individual electrode characterization):

  • Working Electrode: The prepared nickel phosphate electrode.

  • Counter Electrode: A platinum wire or foil.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.

  • Electrolyte: The same electrolyte used for the ASC device (e.g., 2 M KOH).

  • Techniques:

    • Cyclic Voltammetry (CV): To determine the capacitive behavior and operating potential window.

    • Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance.

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the internal resistance and charge transfer kinetics.

B. Two-Electrode Measurement (for ASC device characterization):

  • The assembled CR2032 coin cell is directly connected to the electrochemical workstation.

  • Techniques:

    • CV: To evaluate the overall performance of the device.

    • GCD: To calculate the specific capacitance, energy density, and power density of the device.

    • Cycling Stability Test: To assess the long-term performance by repeating the GCD cycles for thousands of cycles.

Mandatory Visualizations

Synthesis_Workflow cluster_sonochemical Sonochemical Synthesis cluster_hydrothermal Hydrothermal Synthesis s1 Precursor Mixing (NiCl2 + Na2HPO4) s2 Ultrasonication s1->s2 s3 Centrifugation & Washing s2->s3 s4 Drying (80 °C) s3->s4 s5 Calcination (300 °C) s4->s5 h1 Precursor Solution (Ni(NO3)2 + NH4H2PO4) h2 Autoclave with Nickel Foam h1->h2 h3 Heating (120-180 °C) h2->h3 h4 Cooling & Washing h3->h4 h5 Drying (60-80 °C) h4->h5

Caption: Workflow for the synthesis of nickel phosphate materials.

ASC_Fabrication_Workflow cluster_electrode Electrode Preparation cluster_assembly CR2032 Coin Cell Assembly e1 Mix Active Material, Carbon Black, PVDF (8:1:1) e2 Add NMP to form Slurry e1->e2 e3 Coat on Current Collector e2->e3 e4 Dry in Vacuum Oven e3->e4 e5 Press Electrode e4->e5 a1 Positive Electrode e5->a1 a2 Add Electrolyte (KOH) a3 Separator a4 Negative Electrode a5 Spacer & Spring a4->a5 a6 Crimp Cell a5->a6

Caption: Workflow for the fabrication of an asymmetric supercapacitor.

Electrochemical_Characterization cluster_three_electrode Three-Electrode Setup cluster_two_electrode Two-Electrode Setup cluster_techniques Electrochemical Techniques t1 Working Electrode (Ni-Phosphate) c1 Cyclic Voltammetry (CV) t1->c1 c2 Galvanostatic Charge-Discharge (GCD) t1->c2 c3 Electrochemical Impedance Spectroscopy (EIS) t1->c3 t2 Counter Electrode (Pt) t3 Reference Electrode (SCE/Ag-AgCl) w1 Assembled ASC (CR2032) w1->c1 w1->c2 c4 Cycling Stability w1->c4

Caption: Electrochemical characterization workflow.

References

Application Notes and Protocols: Electrocatalytic Water Splitting using Nickel Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of nickel hydrogen phosphate-based materials as efficient electrocatalysts for water splitting. The information is intended to guide researchers in fabricating and evaluating these promising, cost-effective catalysts for hydrogen and oxygen evolution reactions.

Introduction

Efficient and scalable hydrogen production through water electrolysis is a cornerstone of a sustainable energy future. The development of low-cost, highly active, and durable electrocatalysts to facilitate the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) is a critical challenge. Nickel-based materials, particularly nickel phosphates, have emerged as a promising class of non-precious metal catalysts due to their unique electronic structures, corrosion resistance, and tunable properties. This document details the synthesis, characterization, and performance of nickel hydrogen phosphate (B84403) electrocatalysts for overall water splitting.

Data Presentation: Performance of Nickel Phosphate Electrocatalysts

The following tables summarize the electrocatalytic performance of various nickel phosphate-based materials for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in alkaline media.

Table 1: Hydrogen Evolution Reaction (HER) Performance of Nickel Phosphate Catalysts

CatalystSubstrateElectrolyteOverpotential @ 10 mA cm⁻² (mV)Overpotential @ 100 mA cm⁻² (mV)Stability
p-NiPO/TiTitanium Plate1.0 M KOH128242Stable for 24 hours at 10 mA cm⁻²[1]
NiPO/NFNickel FoamAlkaline374 (at 250 mA cm⁻²)--

Table 2: Oxygen Evolution Reaction (OER) Performance of Nickel Phosphate Catalysts

CatalystSubstrateElectrolyteOverpotential @ 250 mA cm⁻² (mV)
NiPO/NFNickel FoamAlkaline377[1]
Ni₃(PO₄)₂-AlkalineSuperior to NiO and Ni₂P[2]
Ni₂P₂O₇-AlkalineSuperior to NiO and Ni₂P[2]
Ni₂P₄O₁₂-AlkalineSuperior to NiO and Ni₂P[2]

Experimental Protocols

Synthesis of Porous Amorphous Nickel Phosphate on Titanium Plate (p-NiPO/Ti)

This protocol is adapted from a method involving electrochemical deposition followed by low-temperature phosphatization.[1]

Materials:

Equipment:

  • Electrochemical workstation

  • Three-electrode electrochemical cell (with Ti plate as working electrode, platinum foil as counter electrode, and Ag/AgCl as reference electrode)

  • Tube furnace

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Substrate Preparation:

    • Cut titanium plates into desired dimensions (e.g., 1 cm x 2 cm).

    • Clean the Ti plates by sonicating in ethanol and deionized water for 15 minutes each to remove surface impurities.

    • Dry the plates under a stream of nitrogen.

  • Electrochemical Deposition of Porous Ni(OH)₂:

    • Prepare an aqueous electrolyte solution containing 0.1 M Ni(NO₃)₂·6H₂O.

    • Set up a three-electrode electrochemical cell with the cleaned Ti plate as the working electrode, a platinum foil as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Perform electrochemical deposition at a constant potential of -1.0 V vs. Ag/AgCl for a specified duration (e.g., 600 seconds) to grow a porous layer of Ni(OH)₂ on the Ti plate.

    • After deposition, rinse the p-Ni(OH)₂/Ti electrode with deionized water and dry it.

  • Low-Temperature Phosphatization:

    • Place the dried p-Ni(OH)₂/Ti electrode and a crucible containing sodium hypophosphite (NaH₂PO₂) at the center of a tube furnace.

    • Heat the furnace to 300 °C at a ramping rate of 5 °C/min under an argon atmosphere.

    • Maintain the temperature at 300 °C for 10 minutes to convert the p-Ni(OH)₂ into porous amorphous NiPO (p-NiPO).[1]

    • After the reaction, allow the furnace to cool down to room temperature naturally.

    • The resulting p-NiPO/Ti electrode is ready for characterization and electrochemical testing.

Electrochemical Characterization of Water Splitting Performance

Materials:

  • 1.0 M Potassium hydroxide (KOH) solution (or other desired electrolyte)

  • Prepared this compound working electrode

  • Platinum foil or graphite (B72142) rod counter electrode

  • Reference electrode (e.g., Ag/AgCl or Hg/HgO)

Equipment:

  • Electrochemical workstation

  • Three-electrode electrochemical cell

Procedure:

  • Electrochemical Cell Assembly:

    • Assemble a three-electrode cell with the synthesized this compound electrode as the working electrode, a platinum foil or graphite rod as the counter electrode, and a suitable reference electrode.

    • Fill the cell with the electrolyte solution (e.g., 1.0 M KOH).

  • Linear Sweep Voltammetry (LSV):

    • Perform LSV scans for both HER and OER at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curves.

    • For HER, scan in the cathodic potential range.

    • For OER, scan in the anodic potential range.

    • Correct the obtained data for iR-compensation to account for the solution resistance.

  • Tafel Analysis:

    • Plot the overpotential (η) versus the logarithm of the current density (log |j|) from the LSV data.

    • The linear portion of this plot is the Tafel region, and its slope is the Tafel slope, which provides insights into the reaction mechanism.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at a specific overpotential in a frequency range (e.g., 100 kHz to 0.1 Hz) to investigate the charge transfer kinetics.

    • The resulting Nyquist plot can be fitted to an equivalent circuit model to determine the charge transfer resistance (Rct).

  • Chronoamperometry or Chronopotentiometry for Stability Test:

    • To evaluate the long-term stability of the catalyst, perform either chronoamperometry (constant potential) or chronopotentiometry (constant current density) for an extended period (e.g., 24 hours).

    • Monitor the current density or potential over time to assess the catalyst's durability.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Electrochemical Characterization substrate Titanium Plate Preparation electrodeposition Electrochemical Deposition of p-Ni(OH)₂ substrate->electrodeposition phosphatization Low-Temperature Phosphatization electrodeposition->phosphatization lsv Linear Sweep Voltammetry (LSV) phosphatization->lsv p-NiPO/Ti Electrode tafel Tafel Analysis lsv->tafel eis Electrochemical Impedance Spectroscopy (EIS) lsv->eis stability Stability Test lsv->stability

Caption: Workflow for synthesis and electrochemical evaluation.

Hydrogen Evolution Reaction (HER) Mechanism in Alkaline Media

The HER in alkaline media on a nickel phosphate catalyst surface is believed to proceed through the Volmer-Heyrovsky or Volmer-Tafel mechanism.

HER_mechanism cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step H2O H₂O H_ads H_ads H2O->H_ads e_minus e⁻ e_minus->H_ads catalyst_surface Ni-PO Surface catalyst_surface->H_ads OH_minus OH⁻ H_ads->OH_minus H_ads_heyrovsky H_ads H_ads->H_ads_heyrovsky H_ads_tafel1 H_ads H_ads->H_ads_tafel1 H_ads_tafel2 H_ads H_ads->H_ads_tafel2 H2_gas H₂ H_ads_heyrovsky->H2_gas H2O_heyrovsky H₂O H2O_heyrovsky->H2_gas e_minus_heyrovsky e⁻ e_minus_heyrovsky->H2_gas OH_minus_heyrovsky OH⁻ H2_gas->OH_minus_heyrovsky H2_gas_tafel H₂ H_ads_tafel1->H2_gas_tafel H_ads_tafel2->H2_gas_tafel

Caption: HER mechanism on a nickel phosphate catalyst.

Oxygen Evolution Reaction (OER) Mechanism in Alkaline Media

The OER in alkaline media is a complex four-electron transfer process. On a nickel phosphate surface, it is proposed to involve the formation of nickel oxyhydroxide (NiOOH) as the active species.

OER_mechanism M Ni-PO Surface MOH M-OH M->MOH + OH⁻ MO M-O MOH->MO + OH⁻ - H₂O - e⁻ MOOH M-OOH MO->MOOH + OH⁻ - e⁻ O2 O₂ + M MOOH->O2 + OH⁻ - H₂O - e⁻

Caption: OER mechanism on a nickel phosphate catalyst.

References

Application Notes and Protocols: Nickel-Cobalt Hydrogen Phosphate for High-Performance Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-cobalt (B8461503) hydrogen phosphate (B84403) (NiCoHPO) has emerged as a promising electrode material for high-performance energy storage devices, including batteries and supercapacitors. Its unique physicochemical properties, arising from the synergistic effects between nickel, cobalt, and the phosphate group, lead to high specific capacity, excellent rate capability, and long-term cycling stability. These application notes provide detailed protocols for the synthesis, characterization, and electrochemical evaluation of nickel-cobalt hydrogen phosphate for battery applications.

Data Presentation

Table 1: Electrochemical Performance of Nickel-Cobalt Hydrogen Phosphate-Based Electrodes
Synthesis MethodElectrode ConfigurationElectrolyteSpecific Capacity/CapacitanceCurrent DensityCycling StabilityReference
ElectrodepositionNiCoHPO on Ni Foam (Cathode)30 wt% KOH278 mAh/g1.52 C>12,000 cycles[1]
Chemical Bath DepositionCo₀.₇₅Ni₀.₂₅(HPO₄) Nanorods3 M KOH475 mAh/g1 A/g94.8% retention after 5000 cycles[2]
SolvothermalNiCo(HPO₄)2 M KOH641 F/g0.5 A/gNot Specified[3][4]
Hydrothermal(Ni,Co)₃(PO₄)₂·8H₂O NanoslicesNot Specified1128 F/g0.5 A/g95.6% retention after 5000 cycles[5]
Table 2: Material Properties of Nickel-Cobalt Hydrogen Phosphate
Synthesis MethodMaterial CompositionMorphologySpecific Surface AreaReference
Chemical Bath DepositionCo₀.₇₅Ni₀.₂₅(HPO₄)1D Nanorods153 m²/g[2][4]
ElectrodepositionNiCo(HPO₄)₂·3H₂OUltrathin Nanosheets (~2.3 nm thick)Not Specified[6][7]
SolvothermalNiCo(HPO₄)Nanoparticles and Plate-like ParticlesNot Specified[3][4]

Experimental Protocols

Protocol 1: Synthesis of Nickel-Cobalt Hydrogen Phosphate via Electrodeposition

This protocol describes the direct growth of nickel-cobalt hydrogen phosphate nanosheets on a nickel foam substrate, which can then be used directly as a battery cathode.

Materials:

Equipment:

  • Three-electrode electrochemical cell

  • Potentiostat/Galvanostat

  • Platinum (Pt) foil (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Ultrasonic bath

  • Vacuum oven

Procedure:

  • Substrate Preparation:

    • Cut a piece of Ni foam to the desired dimensions (e.g., 2 cm x 2.5 cm).

    • Clean the Ni foam by sonicating in acetone for 15 minutes, followed by DI water for 15 minutes to remove surface oxides and organic residues. Dry the cleaned Ni foam.

  • Electrolyte Preparation:

    • Prepare the electrodeposition solution by dissolving 4 mmol of Ni(NO₃)₂·6H₂O, 4 mmol of Co(NO₃)₂·6H₂O, and 4 mmol of NaH₂PO₂·H₂O in 400 mL of a 1:1 (v/v) ethanol/DI water mixture in a 500 mL volumetric flask.

  • Electrodeposition:

    • Set up a three-electrode cell with the cleaned Ni foam as the working electrode, a Pt foil as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Immerse the electrodes in the prepared electrolyte.

    • Perform cyclic voltammetry (CV) for 24 cycles within a voltage range of -1.2 V to 0.2 V at a scan rate of 5 mV/s.

  • Post-Synthesis Treatment:

    • After deposition, gently wash the NiCoHPO-coated Ni foam with DI water to remove any residual electrolyte.

    • Dry the electrode in air for 12 hours, followed by drying in a vacuum oven for another 12 hours.

    • The mass of the active material can be determined by weighing the Ni foam before and after the deposition and drying steps.

Protocol 2: Synthesis of Nickel-Cobalt Hydrogen Phosphate Powder via Solvothermal Method

This protocol outlines the synthesis of NiCo(HPO₄) powder, which can be used to prepare a cathode slurry.

Materials:

  • Nickel salt (e.g., Nickel chloride, Nickel acetate)

  • Cobalt salt (e.g., Cobalt chloride, Cobalt acetate)

  • Phosphoric acid (H₃PO₄)

  • Solvent (e.g., water, ethanol, glycerol, or a mixture)

  • DI water

  • Ethanol

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Magnetic stirrer

Procedure:

  • Precursor Solution Preparation:

    • Dissolve equimolar amounts of the nickel and cobalt salts in the chosen solvent under vigorous stirring to form a homogeneous solution.

    • Slowly add phosphoric acid solution to the metal salt solution. The molar ratio of metal ions to phosphate ions should be optimized based on the desired stoichiometry.

  • Solvothermal Reaction:

    • Transfer the resulting precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a designated duration (e.g., 12-24 hours).

  • Product Collection and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product several times with DI water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final NiCo(HPO₄) powder in a vacuum oven at a moderate temperature (e.g., 60-80°C) overnight.

Protocol 3: Cathode Fabrication from Nickel-Cobalt Hydrogen Phosphate Powder

This protocol describes the preparation of a battery cathode using the NiCo(HPO₄) powder synthesized via the solvothermal or chemical bath deposition method.

Materials:

  • Synthesized NiCo(HPO₄) powder (active material)

  • Carbon black (conductive agent, e.g., Super P or acetylene (B1199291) black)

  • Polyvinylidene fluoride (B91410) (PVDF) (binder)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Aluminum foil (current collector)

Equipment:

  • Planetary ball mill or mortar and pestle

  • Slurry mixer (e.g., magnetic stirrer or planetary mixer)

  • Doctor blade coater

  • Vacuum oven

  • Electrode punching machine

Procedure:

  • Slurry Preparation:

    • In a typical formulation, mix the NiCo(HPO₄) active material, carbon black, and PVDF binder in a weight ratio of 85:7.5:7.5.

    • First, dry-mix the active material and carbon black powders thoroughly to ensure a homogeneous distribution.

    • Separately, dissolve the PVDF binder in NMP to form a binder solution.

    • Gradually add the powder mixture to the PVDF solution while stirring continuously to form a uniform and viscous slurry. The solid content and viscosity of the slurry can be adjusted by varying the amount of NMP.

  • Electrode Coating:

    • Clean the aluminum foil current collector.

    • Cast the prepared slurry onto the aluminum foil using a doctor blade coater to a desired thickness.

  • Drying and Pressing:

    • Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to completely remove the NMP solvent.

    • After drying, the electrode can be pressed using a roll press to improve the adhesion of the active material and increase the electrode density.

  • Electrode Cutting:

    • Punch the dried and pressed electrode sheet into circular discs of a specific diameter (e.g., 12-15 mm) for coin cell assembly.

Protocol 4: Battery Assembly and Electrochemical Testing

This protocol details the assembly of a CR2032-type coin cell for evaluating the electrochemical performance of the prepared NiCo(HPO₄) cathode. The assembly should be performed in an argon-filled glovebox with low moisture and oxygen levels.

Materials:

  • Prepared NiCo(HPO₄) cathode disc

  • Lithium metal foil (anode)

  • Celgard separator (or other suitable microporous membrane)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))

  • CR2032 coin cell components (case, spacer, spring, gasket)

Equipment:

  • Glovebox with antechamber

  • Coin cell crimper

  • Micropipette

  • Tweezers

Procedure:

  • Cell Assembly (in a glovebox):

    • Place the prepared NiCo(HPO₄) cathode disc in the center of the coin cell case.

    • Add a few drops of electrolyte onto the cathode surface to ensure it is well-wetted.

    • Place a separator disc on top of the cathode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place a lithium metal disc on top of the separator to serve as the anode.

    • Place a spacer disc and then a spring on top of the lithium anode.

    • Carefully place the gasket and the cap on top of the assembly.

  • Crimping:

    • Transfer the assembled cell to the coin cell crimper and seal it to ensure an airtight closure.

  • Electrochemical Testing:

    • Remove the sealed coin cell from the glovebox.

    • Perform electrochemical tests using a battery testing system. Common tests include:

      • Galvanostatic Charge-Discharge (GCD): To determine the specific capacity, coulombic efficiency, and cycling stability at various current densities (C-rates).

      • Cyclic Voltammetry (CV): To study the electrochemical reaction kinetics and redox behavior.

      • Electrochemical Impedance Spectroscopy (EIS): To investigate the internal resistance and charge transfer kinetics of the battery.

Visualizations

Experimental Workflow for Battery Fabrication and Testing

Battery_Fabrication_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing synthesis Synthesis of NiCoHPO (Electrodeposition, Solvothermal, etc.) purification Washing and Drying synthesis->purification slurry Slurry Preparation (Active Material, Binder, Conductive Agent) purification->slurry coating Doctor Blade Coating on Current Collector slurry->coating drying Drying and Pressing coating->drying stacking Stacking: Cathode -> Separator -> Anode drying->stacking electrolyte Electrolyte Addition stacking->electrolyte crimping Crimping electrolyte->crimping gcd Galvanostatic Charge-Discharge crimping->gcd cv Cyclic Voltammetry eis Electrochemical Impedance Spectroscopy

Caption: Workflow for battery fabrication and testing.

Logical Relationship of Electrode Components

Electrode_Components Electrode Battery Electrode ActiveMaterial NiCoHPO (Active Material) Electrode->ActiveMaterial Stores Charge Binder PVDF (Binder) Electrode->Binder Provides Adhesion ConductiveAgent Carbon Black (Conductive Agent) Electrode->ConductiveAgent Enhances Conductivity CurrentCollector Al Foil (Current Collector) Electrode->CurrentCollector Collects Current

Caption: Relationship of electrode components.

References

Application of Nickel Phosphate in Urea Oxidation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the application of nickel phosphate-based materials as efficient and cost-effective electrocatalysts for the urea (B33335) oxidation reaction (UOR). The content herein is designed to furnish researchers with detailed experimental protocols, a summary of performance data, and a mechanistic understanding of the catalytic process. The information is curated from recent scientific literature to ensure relevance and accuracy.

The electrocatalytic oxidation of urea is a promising technology for sustainable energy production and wastewater remediation. Nickel phosphate (B84403) has emerged as a key material in this field due to its high catalytic activity, stability, and relatively low cost compared to precious metal catalysts. This document will focus on nickel phosphate and related nickel-based phosphide (B1233454) materials, as the term "nickel hydrogen phosphate" does not correspond to a commonly cited catalyst in this specific application.

Data Presentation

The performance of various nickel phosphate and phosphide electrocatalysts for the urea oxidation reaction is summarized in the tables below. These tables provide a comparative look at key performance metrics reported in the literature, facilitating the selection and development of catalysts.

Table 1: Performance of Nickel Phosphate/Phosphide Catalysts in Urea Oxidation

CatalystElectrolytePotential for 10 mA/cm² (V vs. RHE)Potential for 100 mA/cm² (V vs. RHE)Tafel Slope (mV/dec)StabilityReference
NiPO/NF1 M KOH + 0.3 M Urea~1.35 (at 20 mA/cm²)--Not specified[1]
Ni₂P NanoflakesAlkaline1.33 (Onset Potential)1.6 (for 95.47 mA/cm²)-Not specified[2]
Ni₂P/Fe₂P/CoP/NF1 M KOH + 0.2 M Urea-1.39527.22>36 hours[3]
NiP@PNC/NF1.0 M KOH + 0.33 M Urea-1.43-35 hours (16.3% loss)[4]

Experimental Protocols

Detailed methodologies for the synthesis of nickel phosphate catalysts and their electrochemical evaluation for urea oxidation are provided below.

Protocol 1: Synthesis of Nickel Phosphate on Nickel Foam (NiPO/NF) via Anodization

This protocol describes the synthesis of a nickel phosphate layer directly on a nickel foam substrate through a simple and scalable anodization process.[1]

Materials:

  • Nickel foam (NF)

  • Hydrochloric acid (HCl)

  • Acetone (B3395972)

  • Deionized (DI) water

  • Electrolyte solution (e.g., phosphate-based solution, specific composition to be optimized)

  • DC power supply

  • Two-electrode electrochemical cell

  • Platinum foil or another inert counter electrode

Procedure:

  • Substrate Cleaning:

    • Cut the nickel foam to the desired dimensions.

    • Immerse the nickel foam in hydrochloric acid for 3 minutes to remove the surface oxide layer.[1]

    • Rinse the nickel foam thoroughly with DI water.

    • Sonically clean the nickel foam in acetone for 10-15 minutes to remove organic residues.

    • Rinse again with DI water and dry in air.[1]

  • Anodization:

    • Set up a two-electrode electrochemical cell with the cleaned nickel foam as the anode and a platinum foil as the cathode.

    • Fill the cell with the phosphate-containing electrolyte.

    • Apply a constant voltage (e.g., 10-60 V) for a specific duration (e.g., 10-30 minutes). The optimal voltage and time should be determined experimentally.

    • After anodization, a layer of nickel phosphate will be formed on the nickel foam surface.

  • Post-Treatment:

    • Carefully remove the anodized nickel foam from the cell.

    • Rinse it thoroughly with DI water to remove any residual electrolyte.

    • Dry the NiPO/NF electrode, for instance, in an oven at 60-80°C for several hours.

Protocol 2: Electrochemical Evaluation of Urea Oxidation Activity

This protocol outlines the standard procedure for assessing the electrocatalytic performance of the prepared nickel phosphate catalysts for the urea oxidation reaction using a three-electrode setup.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode: Prepared NiPO/NF or a glassy carbon electrode (GCE) modified with the catalyst.

  • Counter Electrode: Platinum wire or graphite (B72142) rod.

  • Reference Electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or Mercury/Mercury Oxide (Hg/HgO).

  • Electrolyte: Typically 1.0 M KOH solution.

  • Urea

Procedure:

  • Electrolyte Preparation:

    • Prepare a 1.0 M KOH solution in DI water.

    • For UOR measurements, prepare a 1.0 M KOH solution containing 0.33 M or 0.5 M urea.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.

    • Fill the cell with the appropriate electrolyte (with or without urea).

    • Purge the electrolyte with high-purity nitrogen (N₂) gas for at least 30 minutes before each experiment to remove dissolved oxygen.

  • Cyclic Voltammetry (CV):

    • Record CV curves in the electrolyte with and without urea to identify the potential window for urea oxidation.

    • A typical potential range is from 0 to 0.8 V vs. Ag/AgCl.

    • Scan rates can be varied (e.g., 10-100 mV/s) to study the reaction kinetics.

  • Linear Sweep Voltammetry (LSV):

    • Record LSV curves at a slow scan rate (e.g., 5 or 10 mV/s) in the urea-containing electrolyte to determine the onset potential and current density for the UOR.[5]

  • Chronoamperometry or Chronopotentiometry:

    • Perform chronoamperometry at a constant potential or chronopotentiometry at a constant current density to evaluate the long-term stability of the catalyst.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at a specific potential where urea oxidation occurs to investigate the charge transfer resistance and reaction kinetics.[6]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the application of nickel phosphate for urea oxidation.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_electrochemistry Electrochemical Evaluation A Nickel Foam Pre-treatment (Cleaning) B Anodization in Phosphate Electrolyte A->B C Post-synthesis Washing & Drying B->C D Structural & Morphological Analysis (SEM, XRD) C->D E Three-Electrode Cell Assembly C->E F Cyclic Voltammetry (CV) & Linear Sweep Voltammetry (LSV) E->F G Stability Test (Chronoamperometry) F->G H Impedance Spectroscopy (EIS) G->H

Fig. 1: Experimental workflow for synthesis and evaluation.

urea_oxidation_mechanism cluster_catalyst_surface Catalyst Surface Reactions cluster_urea_oxidation Urea Oxidation Pathway NiOH2 Ni(OH)₂ NiOOH NiOOH (Active Species) NiOH2->NiOOH + OH⁻ - e⁻ Oxidation Oxidation by NiOOH NiOOH->Oxidation Catalyzes Urea_ads Urea Adsorption CO(NH₂)₂ Urea_ads->Oxidation Products Products (N₂, CO₂, H₂O) Oxidation->Products

Fig. 2: Indirect urea oxidation mechanism on nickel-based catalysts.

References

Application Note: Characterization of Nickel Hydrogen Phosphate using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nickel hydrogen phosphate (B84403) (NiHPO₄) and related nickel phosphate compounds are materials of significant interest in various fields, including catalysis, energy storage, and potentially as precursors or components in drug delivery systems. A thorough understanding of the material's crystal structure and surface morphology is paramount for predicting its behavior, optimizing its synthesis, and ensuring its suitability for a given application. This application note provides a detailed protocol for the characterization of nickel hydrogen phosphate powder samples using two fundamental analytical techniques: X-ray Diffraction (XRD) for crystallographic analysis and Scanning Electron Microscopy (SEM) for morphological evaluation.

XRD provides information about the crystalline phase, lattice parameters, and crystallite size of the material. SEM, on the other hand, offers high-resolution imaging of the sample's surface, revealing details about particle size, shape, and aggregation. Together, these techniques provide a comprehensive physicochemical profile of this compound.

Experimental Protocols

X-ray Diffraction (XRD) Analysis

This protocol outlines the procedure for obtaining and analyzing the powder XRD pattern of a this compound sample.

2.1.1. Sample Preparation

  • Ensure the this compound sample is in a fine powder form. If necessary, gently grind the sample using an agate mortar and pestle to obtain a homogenous, fine powder.

  • Place a sufficient amount of the powder (typically 10-20 mg) onto a zero-background sample holder (e.g., a silicon wafer).

  • Gently press the powder with a clean glass slide to create a flat, smooth surface that is level with the sample holder's surface. This minimizes errors in peak positions due to sample height displacement.

2.1.2. Instrument Parameters

The following are typical instrument settings for powder XRD analysis. These may need to be optimized depending on the specific instrument and sample.

ParameterTypical Value
X-ray SourceCu Kα (λ = 1.5406 Å)
Voltage40 kV
Current40 mA
Scan Range (2θ)10° - 80°
Step Size0.02°
Scan Speed1-2°/min
Divergence Slit
Receiving Slit0.2 mm

2.1.3. Data Analysis

  • Perform phase identification by comparing the experimental XRD pattern with standard diffraction patterns from a database such as the International Centre for Diffraction Data (ICDD).

  • Determine the lattice parameters of the identified phase using appropriate software (e.g., Rietveld refinement software).

  • Estimate the average crystallite size using the Scherrer equation: D = (K * λ) / (β * cos(θ)) Where:

    • D is the mean crystallite size.

    • K is the Scherrer constant (typically ~0.9).

    • λ is the X-ray wavelength.

    • β is the full width at half maximum (FWHM) of the diffraction peak in radians.

    • θ is the Bragg angle.

Scanning Electron Microscopy (SEM) Analysis

This protocol describes the preparation of a this compound powder sample for SEM imaging to determine its morphology.

2.2.1. Sample Preparation

  • Place a double-sided conductive carbon tape onto an aluminum SEM stub.

  • Carefully apply a small amount of the this compound powder onto the carbon tape.

  • Gently tap the side of the stub to distribute the powder and remove any loose aggregates.

  • Use a jet of dry, compressed air or nitrogen to blow off any excess, non-adhered powder. This is crucial to prevent contamination of the SEM chamber.

  • For non-conductive samples, a thin conductive coating (e.g., gold, platinum, or carbon) must be applied using a sputter coater to prevent charging under the electron beam. The coating thickness should be minimized (e.g., 5-10 nm) to avoid obscuring the surface features.

2.2.2. Imaging Parameters

The following are typical parameters for SEM imaging. These should be adjusted to obtain optimal image quality.

ParameterTypical Value
Accelerating Voltage5 - 20 kV
Working Distance5 - 15 mm
Spot SizeVariable (adjust for desired resolution and signal-to-noise ratio)
DetectorSecondary Electron (SE) for topography
MagnificationRanging from low (e.g., 100x) to high (e.g., >50,000x)

2.2.3. Data Analysis

  • Acquire images at various magnifications to observe the overall morphology and fine surface details.

  • Perform particle size analysis using image analysis software (e.g., ImageJ). Measure the dimensions of a statistically significant number of individual particles (at least 100) to obtain an average particle size and size distribution.

  • Characterize the particle morphology by observing their shape (e.g., spherical, rod-like, plate-like) and the degree of agglomeration.

Data Presentation

XRD Data

Table 1: Example Crystallographic Data for a Monoclinic Nickel Phosphate (Ni₃(PO₄)₂). [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.8273
b (Å)4.6964
c (Å)10.1059
β (°)91.138
Cell Volume (ų)276.4
SEM Data

The following table summarizes the morphological characteristics of a hypothetical this compound sample as an example of data that can be obtained from SEM analysis.

Table 2: Example Morphological Data from SEM Analysis.

ParameterDescription
Particle ShapeAgglomerates of plate-like nanoparticles.
Average Particle Size (plates)Length: 200 ± 50 nm, Thickness: 30 ± 10 nm
Agglomerate Size1 - 5 µm
Surface TextureGenerally smooth with some visible grain boundaries.

Visualization

The following diagrams illustrate the logical workflow of the characterization process.

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd XRD Analysis cluster_sem SEM Analysis synthesis Nickel Hydrogen Phosphate Powder xrd_prep Powder Mounting synthesis->xrd_prep sem_prep Stub Mounting & Coating synthesis->sem_prep xrd_acq Data Acquisition xrd_prep->xrd_acq xrd_analysis Phase ID, Lattice Parameters, Crystallite Size xrd_acq->xrd_analysis sem_acq Image Acquisition sem_prep->sem_acq sem_analysis Morphology, Particle Size, Aggregation sem_acq->sem_analysis

Caption: Experimental workflow for XRD and SEM characterization.

data_analysis_flow cluster_xrd_analysis XRD Data Processing cluster_sem_analysis SEM Image Analysis raw_data Raw XRD & SEM Data peak_id Peak Identification raw_data->peak_id morphology Morphological Characterization raw_data->morphology db_match Database Matching (e.g., ICDD) peak_id->db_match scherrer Scherrer Analysis peak_id->scherrer refinement Rietveld Refinement db_match->refinement final_report Comprehensive Characterization Report refinement->final_report scherrer->final_report particle_size Particle Size Measurement (e.g., ImageJ) morphology->particle_size distribution Size Distribution Analysis particle_size->distribution distribution->final_report

Caption: Data analysis pathway for structural and morphological insights.

References

Troubleshooting & Optimization

Improving the stability of nickel hydrogen phosphate catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel phosphide (B1233454) (NiₓPᵧ) catalysts, particularly in the context of improving their stability for hydrogen evolution reactions (HER).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, characterization, and application of nickel phosphide catalysts.

Problem/Observation Potential Causes Recommended Solutions & Characterization
Low Initial Catalytic Activity 1. Incorrect Crystalline Phase: Different NiₓPᵧ phases (e.g., Ni₂P, Ni₅P₄, Ni₁₂P₅) exhibit varying intrinsic activities. Ni-rich phases are sometimes less active than P-rich phases for HER.[1][2] 2. Amorphous Structure: Amorphous nickel phosphide may have lower activity compared to its crystalline counterparts.[3] 3. Low Surface Area/Porosity: The catalyst may have a dense structure, limiting the number of exposed active sites. 4. Surface Contamination/Oxidation: The catalyst surface may be passivated by an oxide layer or impurities from synthesis precursors.[4]1. Phase Control:     a. Adjust the Ni:P precursor ratio during synthesis. Higher phosphorus precursor content generally leads to more P-rich phases.[5]     b. Control the phosphidation/annealing temperature and time. Different temperatures favor the formation of specific phases.[6]     c. Characterization: Use X-ray Diffraction (XRD) to identify the crystalline phases present.[5][6] 2. Crystallization:     a. Perform post-synthesis annealing at an appropriate temperature (e.g., 300-500 °C) under an inert atmosphere to induce crystallization.[1]     b. Characterization: Compare XRD patterns before and after annealing to confirm crystallization.[1] 3. Morphology Control:     a. Employ templating agents or structure-directing agents during synthesis to create porous or high-surface-area morphologies.     b. Synthesize the catalyst directly on a 3D conductive substrate like nickel foam to increase the electrochemically active surface area (ECSA).[7]     c. Characterization: Use Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to examine morphology and Brunauer-Emmett-Teller (BET) analysis to measure surface area. 4. Surface Cleaning:     a. Perform a pre-treatment step, such as a mild acid wash or electrochemical reduction, to remove surface oxides before catalytic testing.     b. Characterization: Use X-ray Photoelectron Spectroscopy (XPS) to analyze the surface chemical states of Ni and P before and after cleaning.[4][8]
Rapid Catalyst Deactivation 1. Phosphorus Leaching: In aqueous media, especially under harsh pH conditions, phosphorus can leach from the catalyst structure, leading to phase changes and activity loss.[2][9] 2. Particle Sintering/Agglomeration: Nanoparticulate catalysts can sinter at high operating temperatures or during long-term operation, reducing the active surface area.[10] 3. Surface Oxidation/Passivation: Under operating conditions (especially OER), the surface can oxidize to form less active nickel oxides or hydroxides.[11][12] 4. Detachment from Support: The catalyst may physically detach from the underlying conductive support.1. Enhance Structural Integrity:     a. Encapsulate the NiₓPᵧ nanoparticles within a protective layer, such as carbon nanosheets, to prevent direct contact with the electrolyte.[9]     b. Synthesize phases with higher phosphorus content (e.g., NiP₂), which have shown better stability against compositional changes.[13]     c. Characterization: Use Inductively Coupled Plasma (ICP) analysis of the electrolyte after stability testing to quantify P leaching. Compare pre- and post-testing XRD and XPS to detect phase and surface changes.[9][14] 2. Prevent Sintering:     a. Synthesize the catalyst on a thermally stable support material.     b. Encapsulate nanoparticles in a mesoporous shell (e.g., silica) to physically prevent agglomeration.     c. Characterization: Use TEM to compare particle size and morphology before and after stability testing.[10] 3. Improve Corrosion Resistance:     a. Dope the nickel phosphide with other transition metals (e.g., Fe, Co) to enhance intrinsic stability.[11]     b. Operate in a pH range where the specific NiₓPᵧ phase is more stable. Higher phosphorus content generally improves stability in acidic media.[2][15]     c. Characterization: Post-operation XPS can reveal the formation of oxide/hydroxide species on the surface.[16] 4. Improve Adhesion:     a. Grow the catalyst in-situ on the support rather than drop-casting.     b. Use a binder like Nafion in the catalyst ink.     c. Characterization: SEM imaging can show the physical integrity of the catalyst layer after testing.[16]
Inconsistent or Unexpected XRD Results 1. Phase Impurity: Synthesis conditions may not be optimal, leading to a mixture of different NiₓPᵧ phases or the presence of unreacted Ni.[6] 2. Amorphous Product: The synthesis temperature may be too low, or the reaction time too short, resulting in an amorphous product with broad, poorly defined XRD peaks.[17] 3. Small Nanoparticle Size: Very small crystallites (< 5 nm) can lead to significant peak broadening in XRD patterns.[17]1. Refine Synthesis Parameters:     a. Systematically vary the Ni:P ratio, temperature, and reaction time to target a specific phase.[18]     b. Characterization: Use reference XRD patterns (e.g., from JCPDS database) to identify all phases present.[1] 2. Induce Crystallinity:     a. Increase the synthesis temperature or introduce a post-synthesis annealing step.     b. Characterization: If XRD is inconclusive, use Transmission Electron Microscopy (TEM) with selected area electron diffraction (SAED) to probe crystallinity at the nanoscale.[17] 3. Correlate with Other Techniques:     a. Use TEM to visually confirm nanoparticle size.     b. Employ X-ray Absorption Spectroscopy (XAS) for a more detailed analysis of the local atomic structure, which can distinguish between amorphous and crystalline phases even for very small nanoparticles.[17]

Frequently Asked Questions (FAQs)

Q1: What is the difference between nickel phosphate (B84403) and nickel phosphide as a catalyst?

A1: Nickel phosphates (containing Ni-O-P bonds) and nickel phosphides (containing Ni-P bonds) are distinct materials. For hydrogen evolution, nickel phosphides are the primary catalysts of interest. They possess metallic or semi-metallic properties, good electrical conductivity, and unique electronic structures that are favorable for HER catalysis.[19] Nickel phosphates are typically less conductive and are explored for other applications like supercapacitors or as precursors for nickel phosphides.[20]

Q2: Which crystalline phase of nickel phosphide is the most stable and active for HER?

A2: There is a trade-off between activity and stability. The catalytic activity for HER often follows the trend Ni₅P₄ > Ni₂P > Ni₁₂P₅.[1][2] However, Ni₂P generally exhibits better stability, especially in acidic media, compared to Ni₅P₄.[2][15] P-rich phases tend to be more corrosion-resistant in acid.[2] The optimal phase depends on the specific operating conditions (pH, potential) and performance requirements.

Q3: How does the synthesis method affect the stability of the catalyst?

A3: The synthesis method is crucial as it determines the catalyst's phase, morphology, particle size, and interaction with the support.

  • Hydrothermal synthesis allows for good control over morphology at relatively low temperatures but may sometimes yield amorphous products.[21][22]

  • Temperature-Programmed Reduction (Calcination) of nickel and phosphorus precursors at high temperatures (e.g., >300 °C) generally produces crystalline catalysts but can lead to larger particle sizes or sintering if not carefully controlled.[1]

  • Encapsulation methods , where NiₓPᵧ nanoparticles are coated with a protective layer like carbon during synthesis, have been shown to significantly improve stability by preventing phosphorus leaching.[9]

Q4: What are the primary degradation mechanisms for nickel phosphide catalysts?

A4: The main degradation pathways are:

  • Phosphorus Leaching: The preferential dissolution of phosphorus from the lattice into the electrolyte, forming phosphates. This is particularly relevant in hydrothermal conditions and can be mitigated by carbon encapsulation.[9]

  • Surface Oxidation: In alkaline media or under anodic potentials, the surface can transform into nickel (oxy)hydroxides, which may become the new active site but represents a change in the original catalyst.[11][12]

  • Sintering: Thermal agglomeration of nanoparticles, which reduces the active surface area. This is a concern during high-temperature synthesis and long-term operation.[10]

  • Corrosion in Acid: Dissolution of the catalyst, especially Ni-rich phases, in strongly acidic electrolytes. P-rich phases are more resistant.[2]

Q5: How can I properly evaluate the stability of my catalyst?

A5: A thorough stability evaluation involves more than just short-term cyclic voltammetry. Best practices include:

  • Long-term Chronopotentiometry or Chronoamperometry: Hold the catalyst at a constant current density (e.g., 10 mA/cm² or higher) or potential for an extended period (e.g., 10-100 hours) and monitor the change in potential or current.[11]

  • Accelerated Degradation Tests: Perform a large number of CV cycles (e.g., 1000-5000 cycles) and compare the polarization curves before and after.[7]

  • Pre- and Post-Characterization: Analyze the catalyst's physical and chemical properties before and after the stability test. This is critical for understanding degradation mechanisms. Key techniques include:

    • SEM/TEM: To check for changes in morphology, particle size (sintering), and detachment from the support.[16]

    • XRD: To identify any changes in the crystalline phase.[14]

    • XPS: To detect changes in surface chemical states, such as oxidation.[16]

    • ICP-MS/OES of the electrolyte: To quantify any leached elements (Ni, P).[14]

Data Presentation

Table 1: Performance of Various Nickel Phosphide Catalysts for HER
CatalystSynthesis MethodElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability TestRef
Ni-P 300 (Ni₂P/Ni₃P)Electroless Plating + Calcination0.1 M HClO₄~65~44140 h galvanostatic electrolysis[1]
e-NFP/NFF (Ni-Fe-P)Alkali Etching + Phosphidation1.0 M KOH132->100 h at 100 mA/cm²[11]
Ni₂P/rGOOne-step Calcination1.0 M KOH--Excellent stability (details not specified)[7]
NiCoP/CCHydrothermal + Phosphidation1.0 M KOH6268.22000 CV cycles (2 mV drop)[7]
Mo-Ni₂P NWs/NFHydrothermal + Phosphidation1.0 M KOH78->24 h[7]
Ni-P-Pt/NF (<0.5 wt% Pt)Solvothermal + Adsorption1.0 M KOH3431-[23]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Ni₂P Nanowires

This protocol is adapted from a one-step hydrothermal approach.[24]

  • Precursor Solution Preparation:

    • In a beaker, dissolve 2 mmol of nickel acetate (B1210297) (Ni(CH₃COO)₂·4H₂O) and 1 mmol of hexadecyl trimethyl ammonium (B1175870) bromide (CTAB) in 60 mL of deionized water.

    • Add 9 mmol of red phosphorus to the solution.

  • Hydrothermal Reaction:

    • Transfer the mixed solution into a 100 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 195°C in an oven for 30 hours.

  • Product Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the collected product thoroughly with deionized water and ethanol (B145695) several times to remove any unreacted precursors and surfactant.

    • Dry the final product in a vacuum oven overnight at 60°C.

Protocol 2: Post-Stability Catalyst Characterization

This protocol outlines the steps to characterize a catalyst after an electrochemical stability test to identify degradation.

  • Catalyst Retrieval:

    • Carefully disassemble the electrochemical cell after the long-term stability test (e.g., 24-hour chronopotentiometry).

    • Gently rinse the working electrode with deionized water to remove any electrolyte residue and dry it under a gentle stream of N₂ or Ar, or in a vacuum desiccator.

    • Collect a sample of the electrolyte for elemental analysis.

  • Electrolyte Analysis (ICP-MS/OES):

    • Dilute the collected electrolyte with deionized water to an appropriate concentration.

    • Analyze the diluted electrolyte using ICP-MS or ICP-OES to quantify the concentration of dissolved Ni and P. This will determine the extent of leaching.[14]

  • Microscopic Analysis (SEM/TEM):

    • Analyze the dried, post-stability electrode using SEM to observe large-scale morphological changes, such as cracking, peeling, or agglomeration of the catalyst layer.[16]

    • For TEM analysis, carefully scrape a small amount of catalyst from the electrode, disperse it in ethanol via sonication, and drop-cast it onto a TEM grid. Compare the resulting images with those of the pristine catalyst to assess changes in nanoparticle size, shape, and evidence of sintering.[10]

  • Structural Analysis (XRD):

    • Mount the post-stability electrode directly in the XRD sample holder or analyze the scraped powder.

    • Acquire an XRD pattern and compare it to the pattern of the pristine catalyst. Look for peak shifts, broadening, the appearance of new peaks (e.g., nickel oxides), or the disappearance of phosphide peaks, which indicate phase transformation.[14]

  • Surface Chemical Analysis (XPS):

    • Analyze the surface of the post-stability electrode using XPS.

    • Acquire high-resolution spectra for the Ni 2p, P 2p, and O 1s regions.

    • Compare these spectra with those of the pristine catalyst. An increase in the intensity of oxide/hydroxide peaks in the Ni 2p and O 1s spectra, or the appearance of phosphate peaks in the P 2p and O 1s spectra, provides direct evidence of surface oxidation and chemical transformation.[8][16]

Visualizations

Synthesis_Workflow cluster_hydrothermal Hydrothermal Synthesis cluster_calcination Calcination Synthesis H_pre Prepare Precursor Solution (Ni Salt, P Source, Solvent) H_react Seal in Autoclave & Heat (e.g., 195°C, 30h) H_pre->H_react H_wash Wash with DI Water & Ethanol H_react->H_wash H_dry Vacuum Dry H_wash->H_dry product NiₓPᵧ Catalyst H_dry->product C_mix Mix Ni & P Precursors (e.g., NiCl₂, NaH₂PO₂) C_heat Calcine in Tube Furnace (e.g., 300-500°C, Ar flow) C_mix->C_heat C_cool Cool to Room Temp C_heat->C_cool C_cool->product start Start start->H_pre Method 1 start->C_mix Method 2

Caption: Common synthesis workflows for nickel phosphide catalysts.

Degradation_Pathways cluster_leaching Chemical Degradation cluster_physical Physical Degradation catalyst Pristine NiₓPᵧ Catalyst leaching Phosphorus Leaching catalyst->leaching Aqueous Media oxidation Surface Oxidation catalyst->oxidation Alkaline Media / Anodic Potential sintering Particle Sintering catalyst->sintering High Temperature / Long-term Operation phase_change phase_change leaching->phase_change Forms Ni-rich phase oxide_layer oxide_layer oxidation->oxide_layer Forms NiOₓ/Ni(OH)₂ deactivation Catalyst Deactivation (Loss of Activity) phase_change->deactivation oxide_layer->deactivation agglomeration agglomeration sintering->agglomeration Forms Larger Particles agglomeration->deactivation

Caption: Key degradation pathways for nickel phosphide catalysts.

HER_Mechanism cluster_pathways H₂ Formation Pathways start H⁺ + e⁻ H_ads Adsorbed H (H_ads) start->H_ads Volmer Step (Discharge) surface Catalyst Surface () heyrovsky Heyrovsky Step (Electrochemical Desorption) H_ads->heyrovsky + H⁺ + e⁻ tafel Tafel Step (Recombination) H_ads->tafel + H* H2_gas H₂ (gas) heyrovsky->H2_gas tafel->H2_gas

Caption: Hydrogen Evolution Reaction (HER) mechanisms on a catalyst surface.

References

Technical Support Center: Optimizing Nickel Hydrogen Phosphate Morphology for OER

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals with troubleshooting guidance and frequently asked questions for optimizing the morphology of nickel hydrogen phosphate (B84403) catalysts for the Oxygen Evolution Reaction (OER).

Frequently Asked Questions (FAQs)

Q1: Why is the morphology of nickel hydrogen phosphate critical for OER performance?

A1: The morphology of a catalyst is a crucial factor that directly influences its electrocatalytic activity. For this compound, an optimized morphology enhances OER performance by:

  • Increasing Electrochemically Active Surface Area (ECSA): Porous structures, nanosheets, or microsheets expose a greater number of active sites for the reaction to occur.[1][2]

  • Facilitating Mass Transport: An open and porous structure allows for efficient diffusion of reactants (hydroxide ions) and release of products (oxygen gas bubbles), preventing the active sites from being blocked.[3]

  • Enhancing Charge Transfer: A well-designed morphology, especially when grown directly on a conductive substrate like nickel foam, ensures good electrical contact and improves charge transfer kinetics.[4][5]

Q2: Which crystalline phase of nickel phosphate is the most effective for OER?

A2: Several phases of nickel phosphate, including Ni₃(PO₄)₂, Ni₂P₂O₇, and Ni₂P₄O₁₂, have demonstrated high OER activity.[6] However, research suggests that under OER conditions, many nickel-based precatalysts, including phosphides and phosphates, undergo in-situ surface transformation to form nickel (oxy)hydroxide (NiOOH) species. This NiOOH layer is often considered the true catalytically active site. Therefore, the initial phosphate morphology and composition are critical for creating a stable and highly active NiOOH layer during the OER process.

Q3: What is the proposed OER mechanism on nickel phosphate catalysts?

A3: The OER on nickel-based phosphates is believed to follow a mechanism where the nickel sites are the centers for electrocatalysis. Density functional theory (DFT) calculations have shown that the electronic orbitals of nickel phosphates are favorable for strengthening the Ni-O bond and improving the adsorption of OER intermediates (like *OH, *O, and *OOH) on the nickel active sites.[6][7] The reaction proceeds through a series of proton-coupled electron transfer steps, ultimately leading to the formation of O₂. The underlying phosphate structure helps to modulate the electronic properties of the nickel centers to facilitate this process.

Q4: How does the choice of substrate, such as nickel foam (NF), impact the catalyst's performance?

A4: The substrate plays a vital role in the overall performance of the electrocatalyst. Nickel foam is a commonly used substrate due to its:

  • High Conductivity: It ensures efficient electron transport from the catalyst to the external circuit.

  • Large Surface Area: Its 3D porous structure allows for high catalyst loading and exposes more active material to the electrolyte.[5]

  • Strong Adhesion: Growing the catalyst directly on the NF via methods like hydrothermal synthesis creates a robust bond, preventing the catalyst from detaching during vigorous oxygen evolution.[5] Using NF can significantly enhance the catalytic performance compared to depositing the catalyst on a flat electrode.[4]

Troubleshooting Guide

Problem 1: My catalyst shows a high overpotential and low current density.

  • Question: I have synthesized a nickel phosphate catalyst, but its OER activity is poor, requiring a high overpotential to reach 10 mA cm⁻². What are the potential causes and solutions?

  • Answer: This issue can stem from several factors related to the catalyst's morphology and composition.

Potential Cause Recommended Solution
Poor Morphology / Low ECSA The catalyst may have a non-porous or aggregated structure, limiting the number of exposed active sites. Solution: Refine the synthesis method. For hydrothermal synthesis, try adjusting the temperature, reaction time, or precursor concentration to achieve a more desirable morphology like nanosheets or porous microspheres.[2][3]
Low Electrical Conductivity The intrinsic conductivity of the nickel phosphate phase might be low, or there could be poor electrical contact between the catalyst and the substrate. Solution: Synthesize the catalyst on a conductive substrate like nickel foam or create a composite with a conductive material like graphene nanoribbons to improve charge transfer.[8]
Incorrect Crystalline Phase The synthesized material may not be in the desired catalytically active phase. Solution: Use X-ray Diffraction (XRD) to verify the crystalline phase. Adjusting the calcination temperature and P/Ni precursor ratio can help in obtaining specific nickel phosphide (B1233454)/phosphate phases.[9][10]
Surface Contamination The surface of the catalyst or substrate may be contaminated, blocking active sites. Solution: Ensure high-purity precursors and solvents are used. Thoroughly clean the substrate (e.g., with HCl, acetone, and water) before catalyst deposition.

Problem 2: The catalyst shows poor stability during long-term operation.

  • Question: My nickel phosphate catalyst performs well initially, but its activity degrades significantly after a few hours of continuous OER testing. What could be wrong?

  • Answer: Stability is a common challenge. The degradation can be chemical or mechanical.

Potential Cause Recommended Solution
Catalyst Dissolution The phosphate material may be slowly dissolving into the electrolyte, especially under harsh alkaline conditions. Solution: Consider electrolyte engineering. Adding a small amount of phosphate to the electrolyte can create a common-ion effect, suppressing the dissolution of the nickel phosphate catalyst.[11]
Poor Adhesion to Substrate The catalyst layer may be physically detaching from the substrate due to the force of evolving oxygen bubbles. Solution: Employ synthesis methods that promote strong adhesion, such as in-situ hydrothermal growth directly on the substrate, rather than drop-casting a powder-based ink.[2]
Structural Degradation The catalyst may undergo an irreversible structural change to a less active phase. Solution: A post-synthesis annealing or calcination step can improve the crystallinity and structural integrity of the material, often leading to enhanced durability.[9]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Ni₂P₂O₇ Microsheets on Nickel Foam

This protocol is a generalized procedure based on facile hydrothermal methods reported in the literature.[2]

  • Substrate Pre-treatment:

    • Cut Nickel Foam (NF) into small pieces (e.g., 1x2 cm).

    • Clean the NF pieces by sonicating them sequentially in 3M HCl, deionized (DI) water, acetone, and ethanol (B145695) for 15 minutes each to remove the surface oxide layer and organic impurities.

    • Dry the cleaned NF pieces in an oven.

  • Precursor Solution Preparation:

    • Prepare a mixed aqueous solution containing nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and sodium pyrophosphate (Na₄P₂O₇·10H₂O). A typical molar ratio might be 2:1 (Ni:P₂O₇).

    • Stir the solution until all precursors are fully dissolved.

  • Hydrothermal Reaction:

    • Place the pre-cleaned NF pieces into a Teflon-lined stainless-steel autoclave.

    • Pour the precursor solution into the autoclave, ensuring the NF is fully submerged.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a set duration (e.g., 6-12 hours).

  • Post-Synthesis Treatment:

    • After the autoclave cools down naturally, retrieve the NF pieces, which should now be coated with a precursor material.

    • Rinse the coated NF thoroughly with DI water and ethanol to remove any unreacted ions.

    • Dry the samples in an oven.

    • To obtain the crystalline Ni₂P₂O₇ phase, place the dried samples in a tube furnace and anneal them under an inert atmosphere (e.g., Argon) at a high temperature (e.g., 300-500 °C) for a few hours.

  • Characterization:

    • The morphology can be examined using Scanning Electron Microscopy (SEM).

    • The crystalline structure can be confirmed with X-ray Diffraction (XRD).

Performance Data Summary

The following table summarizes the OER performance of various nickel phosphate and phosphide catalysts from the literature.

CatalystMorphologySubstrateOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)
Ni₂P₂O₇ Porous MicrosheetsN/A210N/A
Ni₂P₂O₇/GNRN Dispersed ParticlesGraphene Nanoribbon320N/A
Ni-P Alloy NanocoatingNickel Foam33570
Fe-NiPi NanosheetsNickel Foam~240 (at 10 mA cm⁻²)N/A
Ni₂P@Fe₂P Core-Shell NanosheetsN/AN/AN/A
p-NiPO Nanosheet/NanoclusterTitanium Plate377 (at 250 mA cm⁻²)N/A
NiFe MOF NanoboxesN/A28550.9

Note: Performance metrics can vary significantly based on the specific synthesis conditions, electrode preparation, and electrochemical testing setup.[1][2][3][8][12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis & Treatment cluster_eval Characterization & Evaluation Precursors 1. Mix Ni & P Precursors Hydrothermal 3. Hydrothermal Reaction Precursors->Hydrothermal Add to Autoclave Substrate 2. Clean Substrate (e.g., Nickel Foam) Substrate->Hydrothermal Anneal 4. Annealing/ Calcination Hydrothermal->Anneal Wash & Dry Characterize 5. Physical Characterization (SEM, XRD) Anneal->Characterize Electrochemical 6. Electrochemical Testing (LSV, Chronopotentiometry) Characterize->Electrochemical troubleshooting_guide cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem High OER Overpotential (Poor Activity) Morphology Poor Morphology (Low Surface Area) Problem->Morphology Conductivity Low Conductivity Problem->Conductivity Phase Incorrect Phase Problem->Phase Sol_Morphology Optimize Synthesis Parameters (T, t) Morphology->Sol_Morphology Sol_Conductivity Use Conductive Substrate or Composite (Graphene) Conductivity->Sol_Conductivity Sol_Phase Adjust Annealing Temp or Precursor Ratio Phase->Sol_Phase oer_mechanism cluster_steps Adsorbed Intermediates on Active Site Ni Ni-site Ni_OH *OH Ni->Ni_OH +OH⁻ -e⁻ OH_in OH- Ni_O *O Ni_OH->Ni_O +OH⁻ -e⁻ Ni_OOH *OOH Ni_O->Ni_OOH +OH⁻ -e⁻ Ni_OOH->Ni +OH⁻ -e⁻ O2_out O₂ Ni_OOH->O2_out O₂ Release

References

Effect of annealing temperature on nickel hydrogen phosphate crystallinity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nickel-Phosphorus Material Synthesis

Topic: Effect of Annealing Temperature on Nickel Phosphide (B1233454) Crystallinity

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of crystalline nickel phosphides from nickel-phosphorus precursors. The annealing process is a critical step that dictates the final phase composition, crystallite size, and, consequently, the material's properties for applications such as electrocatalysis for the hydrogen evolution reaction (HER).

Troubleshooting Guide

Q1: After annealing, my X-ray diffraction (XRD) results show a mix of amorphous and crystalline phases. How can I increase the crystallinity?

A1: Insufficient crystallinity is often a result of the annealing temperature being too low or the duration being too short. Amorphous nickel-phosphorus alloys typically begin to crystallize at temperatures above 350°C, forming phases like Ni and Ni₃P[1]. To enhance crystallinity, consider the following:

  • Increase Annealing Temperature: Gradually increase the annealing temperature. For instance, increasing the temperature from 250°C to 350°C can significantly improve the crystallinity of materials like NiCo₂O₄, as indicated by a larger crystallite size[2]. A similar principle applies to nickel phosphides, where higher temperatures promote crystallite growth[3][4].

  • Extend Annealing Time: At a constant temperature, a longer annealing duration can promote the growth of crystalline phases[3].

  • Check Precursor Composition: The initial ratio of nickel to phosphorus in your precursor material can influence the crystallization process. Ensure your deposition method provides a sufficient and uniform phosphorus source[3][5].

Q2: My XRD analysis shows the presence of undesired nickel phosphide phases (e.g., Ni₁₂P₅ instead of Ni₂P). How can I control the phase composition?

A2: The final phase composition of nickel phosphide is highly sensitive to the annealing temperature. Different phases are stable at different temperatures.

  • Lower the Temperature for P-richer Phases: To obtain phases richer in phosphorus like Ni₂P, a lower annealing temperature is often necessary. For example, annealing at 300°C for 1 hour has been shown to produce a layer that is almost entirely Ni₂P, with only a minor amount of Ni₁₂P₅[3][4][6].

  • Increase the Temperature for Ni-richer Phases: Higher temperatures tend to favor the formation of nickel-richer phases like Ni₁₂P₅. Annealing at 400°C can result in a mixture of Ni₂P and Ni₁₂P₅, while increasing the temperature to 600°C can lead to a pure Ni₁₂P₅ phase[3][4]. This is partly due to the evaporation of phosphorus at higher temperatures[3].

  • Control the Atmosphere: The annealing should be conducted in a protective atmosphere, such as N₂ or Argon, to prevent oxidation and uncontrolled loss of phosphorus[3][7].

Q3: The synthesized material shows poor performance in the hydrogen evolution reaction (HER). Could the annealing process be the cause?

A3: Yes, the electrocatalytic performance is directly linked to the material's phase and crystallinity, which are controlled by annealing.

  • Phase-Dependent Activity: Different nickel phosphide phases have different catalytic activities. For instance, materials with an optimized Ni₂P content have been shown to exhibit low overpotential and good stability for HER[5]. Annealing at 300°C to favor the Ni₂P phase can enhance HER performance[3][7].

  • Crystallinity vs. Active Sites: While high crystallinity is often desired, excessive grain growth at very high temperatures can sometimes lead to a reduction in active sites. A mixture of nanocrystalline phases, such as Ni₂P and Ni₃P formed at around 300°C, can provide increased catalytically active sites and show remarkable HER performance[7][8].

  • Surface Composition: High annealing temperatures can cause phosphorus depletion on the material's surface, which can affect its catalytic properties[3]. Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface composition[9].

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for annealing nickel-phosphorus precursors to form crystalline nickel phosphides?

A1: The optimal annealing temperature depends on the desired nickel phosphide phase.

  • Amorphous to Crystalline Transition: The transition from an amorphous structure to a crystalline one generally occurs at temperatures above 350°C[1].

  • For Ni₂P Phase: A temperature around 300°C is often optimal for forming a nearly pure Ni₂P phase[3][4][6].

  • For Mixed Ni₂P and Ni₁₂P₅: Annealing at 400°C typically results in a mixture of these two phases[3].

  • For Ni₁₂P₅ Phase: Higher temperatures, such as 600°C, favor the formation of the Ni₁₂P₅ phase[3][4].

Q2: How does annealing temperature affect the crystallite size of nickel phosphides?

A2: Higher annealing temperatures and longer annealing times lead to significant growth in crystallite size. For example, the crystallite size of the Ni₂P phase was observed to increase from 50 ± 6 nm when annealed at 300°C for 1 hour to 157 ± 22 nm when annealed at 400°C for 2 hours[3][4].

Q3: What characterization techniques are essential for analyzing the effect of annealing?

A3: A combination of techniques is necessary for a comprehensive analysis:

  • X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phases present (e.g., Ni₂P, Ni₁₂P₅) and to calculate the average crystallite size using the Scherrer equation[2][10].

  • Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology of the material before and after annealing[3][5].

  • Transmission Electron Microscopy (TEM): TEM provides detailed microstructural information, including the visualization of nanoparticles and their crystallinity[7].

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the chemical states and elemental composition at the surface of the material, which is crucial for understanding catalytic activity[9].

Q4: Can I anneal my samples in the air?

A4: It is generally not recommended. Annealing in air can lead to the oxidation of nickel and phosphorus, forming nickel oxides and phosphates, which would alter the desired properties of the nickel phosphide material. A protective or inert atmosphere, such as nitrogen (N₂) or argon, is typically used during the annealing process[3][7].

Data Summary

The following table summarizes the quantitative relationship between annealing conditions and the resulting material properties for a nickel-phosphorus precursor.

Annealing Temperature (°C)Annealing Time (hours)Predominant Phase(s)Crystallite Size (nm)Reference
3001Ni₂P (major), Ni₁₂P₅ (minor)50 ± 6 (Ni₂P)[3][4]
4001Ni₂P and Ni₁₂P₅-[3][6]
4002Ni₂P and Ni₁₂P₅157 ± 22 (Ni₂P)[3][4]
5001Ni₂P (major)-[7][8]
6003Ni₁₂P₅412 ± 38 (Ni₁₂P₅)[3][4]

Experimental Protocols

Protocol 1: Synthesis of Nickel Phosphide Layers via Codeposition and Annealing

This protocol describes a general method for fabricating nickel phosphide electrocatalytic layers.

  • Substrate Preparation:

    • Begin with a conductive substrate (e.g., a copper sheet).

    • Degrease the substrate by sonicating in acetone, followed by ethanol, and finally deionized water.

    • Activate the surface by dipping it in a dilute acid solution (e.g., HCl) to remove any native oxide layer, then rinse thoroughly with deionized water.

  • Electrolytic Codeposition:

    • Prepare an electrolytic bath containing a nickel salt (e.g., nickel chloride), a phosphorus source, and other additives as required. A supplementary phosphorus source, such as red phosphorus particles, can be suspended in the solution to achieve a high P content[3][5].

    • Perform the electrodeposition at a constant current density (e.g., 20 mA cm⁻²), temperature (e.g., 50°C), and with vigorous stirring to ensure a uniform coating[5].

    • After deposition, rinse the coated substrate with deionized water and dry it carefully, for instance, with a stream of nitrogen[5].

  • Annealing Process:

    • Place the coated substrate in a tube furnace.

    • Purge the furnace with an inert gas (e.g., N₂ or Argon) to create a protective atmosphere[3][7].

    • Heat the furnace to the target annealing temperature (e.g., 300°C, 400°C, or 500°C) at a controlled ramp rate.

    • Maintain the target temperature for a specific duration (e.g., 1 hour)[7][8].

    • After the specified time, turn off the furnace and allow the sample to cool down to room temperature naturally under the protective gas flow.

  • Characterization:

    • Analyze the phase composition and crystallinity of the annealed film using XRD.

    • Examine the surface morphology and elemental composition using SEM with Energy Dispersive X-ray Spectroscopy (EDS).

    • Evaluate the electrocatalytic performance (e.g., for HER) using standard electrochemical techniques in an appropriate electrolyte (e.g., 1.0 M KOH)[11].

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_treatment Thermal Treatment cluster_analysis Analysis sub Substrate Cleaning (e.g., Copper) depo Ni-P Codeposition sub->depo bath Electrolytic Bath Preparation bath->depo post_depo Rinsing & Drying depo->post_depo anneal Annealing (Inert Atmosphere) post_depo->anneal xrd XRD anneal->xrd sem SEM/EDS anneal->sem tem TEM anneal->tem xps XPS anneal->xps electrochem Electrochemical Testing anneal->electrochem

Caption: Experimental workflow for nickel phosphide synthesis and characterization.

temp_effect start Amorphous Ni-P Precursor temp_low Low Temp. Annealing (~300 °C) start->temp_low temp_mid Mid Temp. Annealing (~400 °C) start->temp_mid temp_high High Temp. Annealing (>500 °C) start->temp_high phase_ni2p Result: • High Ni₂P Phase Purity • Small Crystallites temp_low->phase_ni2p phase_mix Result: • Mixed Ni₂P + Ni₁₂P₅ Phases • Medium Crystallites temp_mid->phase_mix phase_ni12p5 Result: • High Ni₁₂P₅ Phase Purity • Large Crystallites temp_high->phase_ni12p5

Caption: Effect of annealing temperature on nickel phosphide phase and crystallinity.

References

Technical Support Center: Nickel Hydrogen Phosphate Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel hydrogen phosphate (B84403) electrodes, particularly in the context of the hydrogen evolution reaction (HER).

Troubleshooting Guide

This guide addresses common issues encountered during experimentation that may be related to electrode passivation.

Issue/Observation Potential Cause(s) Suggested Troubleshooting Steps
Gradual decrease in HER activity (lower current density at a constant potential) over time. Formation of a passivating nickel oxide/hydroxide layer on the electrode surface.[1][2]1. Electrochemical Reactivation: Apply a cathodic potential to reduce the oxide layer. 2. Chemical Treatment: Immerse the electrode in a dilute acid solution (e.g., HCl) for a short period to dissolve the passivation layer, followed by thorough rinsing with deionized water.[3] 3. Mechanical Cleaning: Gently polish the electrode surface with fine-grit alumina (B75360) or diamond paste to remove the passivated layer.[3]
Sudden drop in electrode performance. 1. Severe surface contamination. 2. Delamination of the catalyst layer from the substrate. 3. Significant change in electrolyte composition (e.g., pH shift).1. Inspect Electrode Surface: Visually inspect for any signs of delamination or significant deposits. 2. Analyze Electrolyte: Check the pH and composition of the electrolyte for any unintended changes. 3. Clean and Reactivate: If no physical damage is observed, attempt cleaning and reactivation procedures as described above.
High overpotential required to initiate HER. 1. Incomplete activation of the electrode post-synthesis. 2. Initial surface passivation or contamination.1. Activation Protocol: Ensure the initial electrochemical activation protocol (e.g., potential cycling) is performed correctly. 2. Surface Cleaning: Clean the electrode surface prior to the first use to remove any contaminants from fabrication or storage.
Poor reproducibility of experimental results. 1. Inconsistent electrode preparation. 2. Variations in electrolyte purity or composition. 3. Differences in the extent of passivation between experiments.1. Standardize Protocols: Strictly follow standardized protocols for electrode synthesis, cleaning, and activation. 2. Use High-Purity Reagents: Ensure the use of high-purity water and electrolytes. 3. Pre-condition Electrode: Implement a consistent pre-conditioning step before each experiment to ensure a similar initial electrode state.
Visible changes in electrode appearance (e.g., discoloration, dullness). Formation of a thick passivation layer or corrosion products.[1][4]1. Surface Analysis: Characterize the surface using techniques like SEM, XPS, or Raman spectroscopy to identify the composition of the surface layer. 2. Aggressive Cleaning: If a thick layer is confirmed, a more aggressive chemical or mechanical cleaning method may be necessary.

Frequently Asked Questions (FAQs)

1. What is electrode passivation in the context of nickel hydrogen phosphate electrodes?

Passivation refers to the formation of a thin, non-conductive layer on the electrode surface, which inhibits its electrocatalytic activity. For nickel-based electrodes in alkaline media, this layer is typically composed of nickel oxides and/or hydroxides (NiO, Ni(OH)₂).[1][2] This layer acts as a barrier to electron transfer and reactant adsorption, leading to a decrease in the efficiency of the hydrogen evolution reaction.

2. What are the primary causes of passivation on these electrodes?

The main causes include:

  • Oxidation: Exposure to air or anodic potentials during experiments can lead to the formation of nickel oxides/hydroxides.

  • Adsorption of Impurities: Contaminants in the electrolyte can adsorb onto the active sites of the electrode, blocking them.

  • Formation of Insoluble Phosphates: While phosphate is a component of the electrode, in certain potential and pH conditions, insoluble phosphate species can precipitate on the surface.

3. How can I prevent or minimize passivation during my experiments?

To minimize passivation:

  • Maintain an Inert Atmosphere: When not in use, store the electrode under an inert gas (e.g., Argon or Nitrogen) to prevent aerial oxidation.

  • Use High-Purity Electrolytes: This reduces the risk of impurity adsorption.

  • Control the Potential Window: Avoid exposing the electrode to highly anodic potentials where oxidation is more favorable.

  • Optimize Electrolyte Composition: The concentration of phosphate and the pH of the electrolyte can influence the stability of the electrode surface.[5]

4. What is the role of phosphorus in the passivation process?

Phosphorus is intentionally incorporated into the nickel electrode to enhance its catalytic activity and, in some cases, its corrosion resistance. The formation of a nickel phosphide (B1233454) or amorphous nickel phosphorus alloy can create a more robust electrode material.[5] However, the presence of phosphate can also contribute to the formation of a passivating nickel phosphate layer under certain electrochemical conditions.[5]

5. Are there any in-situ methods to monitor electrode passivation?

Yes, electrochemical techniques can be used to monitor passivation in-situ:

  • Electrochemical Impedance Spectroscopy (EIS): An increase in the charge transfer resistance can indicate the formation of a passivating layer.

  • Cyclic Voltammetry (CV): A decrease in the peak currents associated with the redox features of nickel or the HER onset potential can signify passivation.

  • Chronoamperometry/Chronopotentiometry: A gradual decrease in current (chronoamperometry) or increase in potential (chronopotentiometry) over time at a fixed potential or current, respectively, points towards passivation.

Experimental Protocols

Protocol 1: Electrochemical Reactivation of a Passivated this compound Electrode

Objective: To restore the catalytic activity of a passivated electrode by electrochemical reduction of the surface oxide/hydroxide layer.

Materials:

  • Three-electrode electrochemical cell

  • Potentiostat/Galvanostat

  • Reference electrode (e.g., Ag/AgCl or SCE)

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod)

  • Passivated this compound working electrode

  • High-purity electrolyte (e.g., 1 M KOH)

  • Inert gas (e.g., Ar or N₂)

Procedure:

  • Assemble the three-electrode cell with the passivated working electrode, reference electrode, and counter electrode.

  • Fill the cell with fresh, de-aerated electrolyte. Purge the electrolyte with an inert gas for at least 30 minutes before the experiment and maintain a gentle gas flow over the electrolyte during the procedure.

  • Connect the electrodes to the potentiostat.

  • Apply a constant cathodic potential (e.g., -1.2 V vs. RHE) for a duration of 10-30 minutes. The exact potential and time may need to be optimized for your specific electrode.

  • Alternatively, perform cyclic voltammetry in a cathodic window (e.g., between 0 and -0.5 V vs. RHE) for 20-50 cycles to gradually reduce the passivation layer.

  • After reactivation, assess the electrode's activity by running a linear sweep voltammetry (LSV) for the HER and comparing it to the performance of a freshly prepared electrode.

Protocol 2: Chemical Cleaning of a Passivated Electrode

Objective: To remove the passivation layer through chemical dissolution.

Materials:

  • Passivated this compound electrode

  • Dilute hydrochloric acid (HCl, e.g., 0.1 M)

  • Deionized water

  • Beakers

  • Tweezers

Procedure:

  • Carefully immerse the passivated electrode in a beaker containing the dilute HCl solution using tweezers.

  • Allow the electrode to soak for a short, controlled period (e.g., 30-60 seconds). The duration should be minimized to avoid excessive etching of the underlying catalyst.

  • Remove the electrode from the acid solution and immediately rinse it thoroughly with a copious amount of deionized water to remove any residual acid.

  • Dry the electrode gently with a stream of inert gas.

  • Evaluate the electrode's performance electrochemically to confirm the removal of the passivation layer and the restoration of activity.

Visualizations

experimental_workflow cluster_passivation Issue: Electrode Passivation cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome A Decreased HER Activity B Electrochemical Reactivation A->B Choose Method C Chemical Cleaning A->C Choose Method D Mechanical Polishing A->D Choose Method E Restored Electrode Activity B->E C->E D->E

Caption: Troubleshooting workflow for a passivated electrode.

logical_relationship cluster_causes Causes of Passivation cluster_effects Effects on Performance Oxidation Oxidation (Air/Anodic Potential) Passivation Electrode Passivation (Formation of NiO/Ni(OH)₂) Oxidation->Passivation Impurities Electrolyte Impurities Impurities->Passivation Precipitation Insoluble Phosphate Precipitation Precipitation->Passivation Activity Decreased HER Activity Passivation->Activity Overpotential Increased Overpotential Passivation->Overpotential

Caption: Causes and effects of electrode passivation.

References

Technical Support Center: Enhancing Nickel Hydrogen Phosphate Supercapacitor Capacitance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and frequently asked questions (FAQs) encountered during the synthesis and characterization of nickel hydrogen phosphate-based supercapacitors.

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments, offering potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
1. Low Specific Capacitance a. Sub-optimal Synthesis Parameters: Incorrect pH, precursor ratio, reaction time, or temperature during synthesis can lead to poor material morphology and crystalline structure.[1] b. Ineffective Calcination: The calcination temperature critically influences the material's phase (amorphous vs. crystalline) and surface area. An incorrect temperature can result in reduced active sites.[2][3][4] c. Poor Electrode Slurry Preparation: Agglomeration of active material, uneven distribution, or poor adhesion to the current collector increases internal resistance.[5][6][7][8] d. Nickel Foam Substrate Interference: The nickel foam substrate itself can undergo redox reactions in alkaline electrolytes, contributing to the measured capacitance and masking the true performance of the active material.[9] This can also lead to inconsistencies in results. e. Incorrect Electrolyte Concentration: The concentration of the electrolyte (e.g., KOH) affects ionic conductivity and accessibility to the electrode surface.a. Optimize Synthesis: For precipitation methods, a pH of 6 and a Ni:P molar ratio of 3:6 with stirring at 90°C have been shown to be effective.[1] For hydrothermal synthesis, ensure complete dissolution of precursors and control reaction time and temperature precisely.[10][11][12] b. Optimize Calcination Temperature: An amorphous phase, often achieved at lower calcination temperatures (e.g., 300-600°C), can provide more active sites for redox reactions.[2][3] For NiP VSB-5, 600°C was found to be optimal.[3] c. Improve Slurry Preparation: Ensure uniform dispersion of active material, conductive agent (e.g., carbon black), and binder (e.g., PVDF) in a suitable solvent (e.g., NMP).[7][8] Avoid high shear rates during mixing to prevent particle aggregation.[5] d. Deconvolute Substrate Contribution: Always test a bare, pre-treated nickel foam substrate under the same electrochemical conditions to quantify its capacitive contribution. Consider using alternative substrates like glassy carbon or platinum electrodes for more accurate material characterization.[9] e. Use Optimal Electrolyte Concentration: Higher concentrations of KOH (e.g., 6 M) can lead to lower resistance and faster ion transfer, improving capacitance.
2. High Internal Resistance (Large iR Drop) a. High Contact Resistance: Poor contact between the active material and the current collector. b. Inadequate Electrolyte Penetration: Dense or poorly porous electrode structure can hinder ion transport. c. Intrinsic Material Resistance: Nickel phosphate (B84403) itself can have low intrinsic electrical conductivity.a. Improve Electrode Fabrication: Ensure good mechanical adhesion by pressing the electrode after slurry coating.[13] b. Enhance Porosity: Optimize synthesis to create a porous nanostructure, which provides a larger surface area and facilitates electrolyte diffusion. c. Incorporate Conductive Additives: Composite formation with conductive materials like reduced graphene oxide (rGO) can significantly enhance electrical conductivity.
3. Poor Cycling Stability a. Material Degradation: Structural changes or dissolution of the active material during repeated charge-discharge cycles. b. Electrode Delamination: Detachment of the active material from the current collector.a. Control Material Structure: A stable crystal structure can improve longevity. The strong P-O covalent bond in phosphates contributes to good chemical stability.[10][11] b. Optimize Binder and Slurry: A well-prepared slurry with an appropriate binder ratio enhances the mechanical integrity of the electrode.[5][6][7][8]
4. Inconsistent or Non-reproducible Results a. Variability in Nickel Foam Substrate: Different batches of nickel foam can have different specifications, and pre-treatment methods (e.g., acid cleaning) can alter its surface and electrochemical activity.[9] b. Inaccurate Mass Loading Measurement: Inconsistent amounts of active material on the electrode. c. Improper Three-Electrode Setup: Incorrect placement of the working, reference, and counter electrodes can lead to erroneous measurements.[14][15][16][17][18]a. Standardize Substrate and Pre-treatment: Use a consistent source of nickel foam and a standardized cleaning protocol for all experiments. Always run a blank test on the substrate.[9] b. Precise Mass Measurement: Accurately weigh the electrode before and after depositing the active material. c. Follow Best Practices for Cell Setup: Position the reference electrode close to the working electrode and ensure a constant distance between the working and counter electrodes.[15][16]

Frequently Asked Questions (FAQs)

Synthesis and Material Properties

  • Q1: What is the optimal pH for synthesizing nickel phosphate via precipitation?

    • A1: A pH of 6 has been identified as optimal for achieving the highest precipitation efficiency.[2][1] The pH can significantly influence the morphology and particle size of the synthesized material.[19]

  • Q2: How does calcination temperature affect the capacitance of nickel phosphate?

    • A2: Calcination temperature is a critical parameter. Lower temperatures (e.g., 300-600°C) often result in an amorphous structure with a higher surface area, which can provide more active sites and lead to higher specific capacitance.[3] As the temperature increases (e.g., to 800°C), the material tends to crystallize, which can lead to a significant drop in capacitance.[3]

  • Q3: My electrode slurry forms a membrane instead of a uniform paste. What should I do?

    • A3: This issue can be caused by a high binder-to-active material ratio or excessive shear rate during mixing, leading to particle aggregation.[5] Try reducing the amount of binder or mixing at a lower speed. Ensure the active material is well-dispersed in the solvent before adding the binder. It is also recommended to coat the nickel foam immediately after preparing a uniform slurry.[5]

Electrochemical Characterization

  • Q4: Why are my measured capacitance values higher than expected or inconsistent?

    • A4: If you are using nickel foam as a substrate, it is likely contributing to the overall capacitance. The nickel foam itself is electroactive in alkaline electrolytes and its contribution can increase with cycling.[9] It is crucial to test a bare piece of the same nickel foam under identical conditions to determine its capacitance and subtract it from your material's performance.

  • Q5: What are the best practices for setting up a three-electrode system for supercapacitor testing?

    • A5: For accurate measurements, the three-electrode system should consist of your this compound electrode as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).[15][16] The reference electrode should be placed close to the working electrode to minimize uncompensated resistance. The working electrode should be maintained at a constant distance from the counter electrode.[14][15][16]

  • Q6: How do I correctly prepare my nickel foam substrate before depositing the active material?

    • A6: A common pre-treatment procedure involves cleaning the nickel foam by ultrasonication in a dilute acid solution (e.g., HCl), followed by rinsing with deionized water and ethanol (B145695)/acetone, and then drying.[12] However, be aware that acid treatment can activate the nickel foam, increasing its own capacitive contribution.[9] Therefore, consistency in the cleaning protocol is critical for reproducible results.

Data Presentation: Performance of Nickel Phosphate-Based Supercapacitors

The following table summarizes the electrochemical performance of various nickel phosphate and related materials from recent studies.

Electrode Material Synthesis Method Electrolyte Specific Capacitance (F/g) Current Density (A/g) Energy Density (Wh/kg) Power Density (W/kg) Cycling Stability
Amorphous Ni₃(PO₄)₂ (N300)[20]Sonochemical & Calcination (300°C)1 M KOH1550 (equivalent to 620 C/g)0.47659988.5% after 3000 cycles
NiP VSB-5 (NiP-600)[3]Hydrothermal & Calcination (600°C)2 M KOH1300 (equivalent to 516 C/g)0.625243471% after 2000 cycles
NiPh on Ni-foam[11]Hydrothermal (2h)1 M KOH855.1110 (mA/cm²)---
Ni₃(PO₄)₂·8H₂O Nanosheets[21]Chemical Bath Deposition-11770.5 (mA/cm²)38.2320099% over 5000 cycles

Experimental Protocols

Hydrothermal Synthesis of Nickel Phosphate Hydrate (B1144303) on Nickel Foam

This protocol is adapted from a procedure for depositing nickel phosphate hydrate microplates directly onto nickel foam.[11]

  • Substrate Preparation:

    • Cut nickel foam into desired dimensions (e.g., 1x2 cm).

    • Clean the nickel foam by sonicating in 3M HCl, deionized (DI) water, and ethanol for 15-30 minutes each to remove the surface oxide layer and any organic contaminants.[12]

    • Dry the cleaned nickel foam in an oven at 60°C.

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of a nickel salt (e.g., nickel chloride or nickel nitrate) and a phosphate source (e.g., sodium dihydrogen phosphate or ammonium (B1175870) dihydrogen phosphate).

    • Ensure the precursors are fully dissolved in DI water.

  • Hydrothermal Reaction:

    • Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave.

    • Pour the precursor solution into the autoclave, ensuring the nickel foam is fully submerged. A typical filling volume is 60-70%.[12]

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180°C) for a set duration (e.g., 2-24 hours).[11][12] The reaction time will influence the morphology of the resulting material.[11]

  • Post-Synthesis Treatment:

    • Allow the autoclave to cool down to room temperature naturally.

    • Remove the nickel foam, now coated with nickel phosphate.

    • Rinse the coated foam thoroughly with DI water and ethanol to remove any residual reactants.

    • Dry the final electrode in an oven at 60-80°C.

  • Calcination (Optional):

    • If desired, anneal the dried electrode in a furnace at a specific temperature (e.g., 300-600°C) under an air or inert atmosphere to improve crystallinity or induce an amorphous phase.[3][12]

Electrode Slurry Preparation and Coating

This protocol outlines the standard procedure for preparing an electrode slurry for coating a current collector.[7][8][14]

  • Mixing the Components:

    • Weigh the synthesized this compound powder (active material), a conductive additive (e.g., carbon black or Super P), and a binder (e.g., PVDF) in a typical weight ratio of 80:10:10.

    • Add a small amount of a suitable solvent, such as N-Methyl-2-pyrrolidone (NMP), to the dry mixture.[7][8]

  • Creating the Slurry:

    • Grind the mixture in a mortar and pestle or use a magnetic stirrer to form a homogeneous, viscous slurry. Avoid high shear rates to prevent aggregation.[5]

    • The consistency should be paste-like, allowing for uniform coating.

  • Coating the Current Collector:

    • Apply the prepared slurry onto a pre-cleaned current collector (e.g., nickel foam or stainless steel mesh) using a doctor blade or by drop-casting.

    • Ensure a uniform thickness and mass loading across the desired area.

  • Drying and Pressing:

    • Dry the coated electrode in a vacuum oven at a temperature appropriate for the solvent used (e.g., 80-170°C) to completely evaporate the solvent.[7][8][14]

    • After drying, press the electrode using a hydraulic press to ensure good contact between the active material and the current collector.

Three-Electrode System for Electrochemical Measurements

This protocol describes the setup for characterizing the electrochemical performance of a single electrode.[14][15][16]

  • Cell Assembly:

    • Use a glass cell containing an aqueous electrolyte (e.g., 2 M or 6 M KOH).

    • Insert the three electrodes into the cell through a cap:

      • Working Electrode (WE): The this compound electrode.

      • Counter Electrode (CE): A platinum wire or foil with a surface area larger than the WE.

      • Reference Electrode (RE): A standard reference electrode, such as Ag/AgCl or a saturated calomel electrode (SCE).

  • Electrode Positioning:

    • Position the RE as close as possible to the surface of the WE to minimize iR drop.

    • Keep the distance between the WE and CE constant for all measurements.

  • Connecting to the Potentiostat:

    • Connect the electrodes to the potentiostat:

      • The WE lead (and working sense lead) connects to the working electrode.[17]

      • The CE lead connects to the counter electrode.

      • The RE lead connects to the reference electrode.

  • Performing Measurements:

    • Conduct electrochemical tests such as Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS) within the appropriate potential window for your material in the chosen electrolyte.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Supercapacitors cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_char Electrochemical Characterization s1 Precursor Preparation (Nickel & Phosphate Salts) s2 Synthesis Method (Hydrothermal/Precipitation) s1->s2 s3 Washing & Drying s2->s3 s4 Calcination (Temperature Optimization) s3->s4 e1 Slurry Preparation (Active Material, Binder, Conductive Agent) s4->e1 Synthesized Powder e2 Coating on Substrate (e.g., Nickel Foam) e1->e2 e3 Drying & Pressing e2->e3 c1 Three-Electrode Cell Assembly e3->c1 Working Electrode c2 Cyclic Voltammetry (CV) c1->c2 c3 Galvanostatic Charge-Discharge (GCD) c1->c3 c4 Electrochemical Impedance Spectroscopy (EIS) c1->c4 data_analysis Data Analysis (Capacitance, Energy/Power Density, Stability) c2->data_analysis Performance Data c3->data_analysis Performance Data c4->data_analysis Performance Data

Caption: A flowchart of the experimental process for supercapacitors.

Troubleshooting_Low_Capacitance Troubleshooting Pathway for Low Specific Capacitance cluster_synthesis Synthesis Issues cluster_electrode Electrode Fabrication Issues cluster_testing Testing & Measurement Issues start Low Specific Capacitance Observed s1 Sub-optimal pH or Precursor Ratio? start->s1 s2 Incorrect Calcination Temperature? start->s2 e1 Poor Slurry Quality? (Agglomeration) start->e1 e2 Poor Adhesion to Substrate? start->e2 t1 Substrate Interference? (e.g., Ni Foam) start->t1 t2 Incorrect Electrolyte Concentration? start->t2 sol1 sol1 s1->sol1 Solution: Optimize Synthesis Conditions sol2 sol2 s2->sol2 Solution: Optimize Calcination Temperature sol3 sol3 e1->sol3 Solution: Improve Slurry Dispersion & Mixing sol4 sol4 e2->sol4 Solution: Ensure Proper Drying & Pressing sol5 sol5 t1->sol5 Solution: Test Bare Substrate as Control sol6 sol6 t2->sol6 Solution: Adjust Electrolyte Concentration

Caption: A logical diagram for troubleshooting low capacitance issues.

References

Technical Support Center: Iron-Doped Nickel Hydrogen Phosphate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with iron-doped nickel hydrogen phosphate (B84403) catalysts. The information is designed to address common issues encountered during synthesis, characterization, and catalytic activity measurements.

Frequently Asked Questions (FAQs)

Q1: Why is iron doping used to improve the catalytic activity of nickel hydrogen phosphate?

A1: Iron doping enhances the catalytic activity of this compound for reactions like the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER) through several synergistic effects. The incorporation of iron can modify the local electronic structure of the nickel sites, creating more active catalytic centers.[1][2] Specifically, iron doping can change the Ni-O bond environments, which facilitates the formation of highly active nickel oxyhydroxide (NiOOH) species, believed to be the primary catalytic active sites for OER.[1][2] This synergistic interaction between iron and nickel leads to lower overpotentials and improved reaction kinetics.

Q2: What are the common methods for synthesizing iron-doped this compound catalysts?

A2: The most common methods reported are:

  • Hydrothermal Synthesis: This involves heating a solution containing nickel and phosphate precursors, often with an iron salt, in a sealed container. This method can be used to grow the catalyst directly on a substrate like nickel foam.[3][4]

  • Electrodeposition: This technique involves the deposition of iron hydroxide (B78521) onto a pre-synthesized nickel phosphate electrode.[1][5]

  • Two-step Electrodeposition and Calcination: This method involves sequential electrodeposition of different components followed by a heat treatment process.[6]

Q3: What are the typical characterization techniques used for these catalysts?

A3: To thoroughly characterize iron-doped this compound catalysts, a combination of techniques is typically employed:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the material.[6]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of nickel, iron, phosphorus, and oxygen on the catalyst surface.[1][2]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the catalyst.

  • Transmission Electron Microscopy (TEM): To obtain high-resolution images of the catalyst's nanostructure.[6]

  • Raman Spectroscopy: To investigate the vibrational properties and identify molecular species present.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Catalytic Activity (High Overpotential) 1. Incorrect iron doping level.2. Incomplete formation of the desired active phase (e.g., NiOOH).3. Poor adhesion of the catalyst to the substrate.1. Optimize the concentration of the iron precursor in the synthesis solution.2. Ensure proper synthesis conditions (temperature, time, pH) to facilitate the formation of the active species. Consider post-synthesis activation steps like electrochemical cycling.3. Properly clean and pretreat the substrate before catalyst deposition.
Poor Catalyst Stability 1. Leaching of iron or phosphate from the catalyst during operation.2. Detachment of the catalyst film from the substrate.3. Structural degradation of the catalyst under harsh electrochemical conditions.1. Ensure a stable incorporation of iron into the nickel phosphate matrix. Annealing or other post-synthesis treatments might improve stability.2. Optimize the deposition method to enhance adhesion.3. Operate within the recommended potential window and electrolyte concentration to minimize degradation.
Inconsistent Synthesis Results 1. Variations in precursor concentrations or purity.2. Fluctuations in synthesis temperature or time.3. Inconsistent substrate preparation.1. Use high-purity precursors and accurately prepare all solutions.2. Precisely control the temperature and duration of the synthesis process.3. Standardize the substrate cleaning and preparation protocol.
Difficulty in Characterizing the Material 1. Amorphous or poorly crystalline nature of the catalyst.2. Surface contamination.1. For XRD, consider using techniques suitable for amorphous materials or perform longer scans. For XPS, ensure proper calibration and data analysis for complex spectra.2. Handle samples in a clean environment and consider a brief, gentle cleaning step (e.g., rinsing with deionized water and drying) before analysis.

Data Presentation

Table 1: OER Performance of Iron-Doped Nickel Phosphate Catalysts in Alkaline Media

CatalystElectrolyteOverpotential (η) @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
Ni:Pi-Fe/NF1 M KOH220Not specified[1][2]
NiFe₂O₄/Fe₃(PO₄)₂-PNC@CCAlkaline Media275Not specified[6]
Fe-1.05@NF1 M KOH234Not specified[3]
NiFe-Pi/NF1 M KOH20631[4]

Table 2: HER Performance of Iron-Doped Nickel Phosphate Catalysts in Alkaline Media

CatalystElectrolyteOverpotential (η) @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
Fe-1.05@NF1 M KOH104Not specified[3]

Experimental Protocols

1. Hydrothermal Synthesis of Nickel Phosphate on Nickel Foam (NF)

  • Substrate Preparation:

    • Cut nickel foam into desired dimensions (e.g., 1 cm x 2 cm).

    • Clean the nickel foam by sonicating in acetone, ethanol, and deionized water for 15 minutes each to remove surface impurities.

    • Treat the cleaned nickel foam with a HCl solution (e.g., 3 M) for 10 minutes to remove the surface oxide layer.

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Hydrothermal Reaction:

    • Prepare a precursor solution by dissolving a nickel source (e.g., Ni(NO₃)₂·6H₂O) and a phosphate source (e.g., NaH₂PO₂·H₂O) in deionized water.

    • Place the cleaned nickel foam and the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a designated time (e.g., 6-12 hours).

    • Allow the autoclave to cool down to room temperature naturally.

    • Remove the nickel foam, rinse it with deionized water and ethanol, and dry it in a vacuum oven.

2. Electrodeposition of Iron Hydroxide

  • Electrochemical Setup:

    • Use a three-electrode system with the nickel phosphate-coated nickel foam as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

    • Prepare an electrolyte solution containing an iron salt (e.g., FeSO₄·7H₂O or FeCl₃).

  • Deposition Process:

    • Immerse the electrodes in the electrolyte solution.

    • Apply a constant potential (potentiostatic deposition) or a constant current (galvanostatic deposition) for a specific duration to deposit iron hydroxide onto the working electrode.

    • After deposition, gently rinse the electrode with deionized water and dry it.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Electrochemical Testing A Nickel Foam Substrate B Cleaning & Etching A->B Pre-treatment C Hydrothermal Growth of Ni-Phosphate B->C Ni & P precursors D Electrodeposition of Iron Hydroxide C->D Fe precursor E Fe-Doped Ni-Phosphate Catalyst D->E F Morphology (SEM) E->F G Structure (XRD) E->G H Composition (XPS) E->H I OER/HER Activity E->I J Stability Test I->J logical_relationship A Iron Doping C Modified Electronic Structure A->C B Nickel Hydrogen Phosphate B->C D Formation of NiOOH Active Sites C->D E Enhanced Catalytic Activity D->E

References

Technical Support Center: Optimizing Nickel Hydrogen Phosphate Electrocatalysts for the Hydrogen Evolution Reaction (HER)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with nickel hydrogen phosphate (B84403) electrocatalysts for the Hydrogen Evolution Reaction (HER).

Frequently Asked Questions (FAQs)

Q1: What is a typical overpotential for nickel phosphate-based catalysts for HER, and what factors influence it?

A1: The overpotential for nickel phosphate-based catalysts for the HER can vary significantly depending on the synthesis method, material structure, and testing conditions. For instance, a porous nickel phosphate catalyst on titanium (p-NiPO/Ti) has been shown to achieve an overpotential of 128 mV at a current density of 10 mA cm⁻² in 1.0 M KOH.[1][2] In another case, nickel phosphate nanopins grown on nickel foam (NiPO/NF) exhibited an overpotential of 374 mV at a much higher current density of 250 mA cm⁻² under alkaline conditions.[1]

Several factors influence the overpotential:

  • Morphology and Surface Area: Porous or nanostructured materials, such as nanosheets or nanowires, expose more active sites, which can enhance the electrocatalytic effect.[1]

  • Phosphorization: Low-temperature phosphorization of nickel hydroxide (B78521) precursors can create amorphous or crystalline nickel phosphate/phosphide (B1233454) composites with improved charge transfer and catalytic performance.[1]

  • Conductivity: The inherent conductivity of the catalyst and its substrate is crucial. Using conductive substrates like titanium sheets or nickel foam can facilitate efficient electron transport.[1]

  • Crystallinity: The crystalline state of the nickel phosphide/phosphate can impact HER activity. For example, a mix of nanocrystalline Ni₂P and Ni₃P has shown enhanced performance compared to amorphous counterparts.[3]

Q2: What is the role of phosphorus in nickel-based HER catalysts?

A2: Phosphorus plays a multifaceted role in enhancing the HER activity of nickel-based catalysts. The introduction of phosphorus can lead to the formation of nickel phosphides (like Ni₂P, Ni₁₂P₅, Ni₅P₄) and phosphates.[4][5][6]

  • Electronic Effects: Phosphorus is more electronegative than nickel, leading to electron withdrawal from nickel atoms. This modifies the electronic structure of nickel, optimizing the adsorption energy of hydrogen intermediates and promoting the HER.[7]

  • Active Sites: Both nickel and phosphorus sites can act as active centers for the HER. Density Functional Theory (DFT) calculations suggest that P sites can have weak hydrogen adsorption, which is favorable for the HER.[8]

  • Stability: Higher phosphorus content in nickel phosphides is correlated with increased corrosion resistance, especially in acidic media.[4][5]

  • Phosphate as a Proton Shuttle: In alkaline HER, phosphate species can act as proton shuttles, facilitating the water dissociation step (Volmer step) by weakening O-H bonds and stabilizing intermediates.[7]

Q3: What is the difference in HER activity between nickel phosphate and nickel phosphide?

A3: Generally, nickel phosphides are considered more active for the HER than nickel phosphates due to their higher electrical conductivity.[7] However, recent studies have highlighted the beneficial role of phosphates, particularly in alkaline media where they can facilitate water dissociation.[7] Often, the most effective catalysts are composites containing both phosphide and phosphate phases, leveraging the high conductivity of the phosphide and the proton-shuttling ability of the phosphate. The ratio of phosphide to phosphate can be a critical factor in optimizing HER performance.[7]

Troubleshooting Guides

Problem 1: High Overpotential Observed in My Synthesized Nickel Phosphate Catalyst

Possible Cause Suggested Solution
Poor Catalyst Morphology/Low Surface Area Modify the synthesis protocol to create a more porous or nanostructured material. For example, using electrochemical deposition with in-situ hydrogen bubble templates can create a porous nickel hydroxide precursor.[1] Subsequent low-temperature phosphatization can convert this into a high-surface-area nickel phosphate catalyst.
Inefficient Phosphorization Optimize the phosphorization conditions, including temperature, duration, and the ratio of phosphorus source to nickel precursor. A study on p-NiPO/Ti found optimal conditions to be 300°C for 10 minutes.[1][2] Ensure a uniform distribution of the phosphorus source.
Poor Electrical Conductivity Ensure good contact between the catalyst and the conductive substrate. Growing the catalyst directly on a conductive substrate like nickel foam or titanium sheet can improve charge transfer.[1] Also, consider annealing treatments to improve crystallinity, which can enhance conductivity.[3]
Contamination of the Catalyst or Electrolyte Use high-purity reagents and thoroughly clean all glassware and substrates. Ensure the electrolyte is fresh and free from impurities that could poison the catalyst surface.

Problem 2: Poor Stability and Durability of the Electrocatalyst

Possible Cause Suggested Solution
Corrosion in Acidic Media Increase the phosphorus content in the catalyst. Nickel phosphides with higher phosphorus content, such as Ni₂P, have shown better corrosion resistance in acidic environments compared to those with lower phosphorus content like Ni₁₂P₅.[4][5]
Detachment of the Catalyst from the Substrate Improve the adhesion of the catalyst to the substrate. In-situ growth methods like hydrothermal synthesis or electrochemical deposition directly on the substrate can lead to better adhesion than drop-casting a catalyst ink.[1]
Structural Degradation during HER Consider the crystalline phase of your material. Some crystalline phases of nickel phosphide are more stable than others. Also, ensure the operating potential is within the stable window of the material.

Experimental Protocols

1. Synthesis of Porous Nickel Phosphate on Titanium (p-NiPO/Ti)

This protocol is adapted from a method involving electrochemical deposition followed by low-temperature phosphatization.[1][2]

  • Step 1: Preparation of Porous Ni(OH)₂/Ti Precursor

    • Clean a titanium sheet by sonicating in acetone, ethanol, and deionized water.

    • Prepare an electrolyte solution containing nickel nitrate.

    • Use a three-electrode setup with the Ti sheet as the working electrode, a platinum foil as the counter electrode, and an Ag/AgCl electrode as the reference.

    • Perform electrochemical deposition at a constant potential (e.g., -1.0 V vs. Ag/AgCl) for a specific charge (e.g., -0.25 C) to form a porous Ni(OH)₂ layer. The in-situ formation of hydrogen bubbles acts as a dynamic template.

  • Step 2: Low-Temperature Phosphatization

    • Place the prepared p-Ni(OH)₂/Ti sheet in a tube furnace.

    • Place a crucible containing a phosphorus source (e.g., sodium hypophosphite) upstream of the Ti sheet.

    • Heat the furnace to a specific temperature (e.g., 300°C) for a short duration (e.g., 10 minutes) under an inert atmosphere (e.g., argon) to convert the Ni(OH)₂ to porous nickel phosphate (p-NiPO).

2. Electrochemical Characterization of HER Activity

  • Setup: A standard three-electrode electrochemical cell with the prepared catalyst as the working electrode, a graphite (B72142) rod or platinum foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE). The electrolyte is typically 1.0 M KOH or 0.5 M H₂SO₄.

  • Linear Sweep Voltammetry (LSV):

    • Record the polarization curve by sweeping the potential at a slow scan rate (e.g., 5 mV/s).

    • The overpotential required to achieve a specific current density (e.g., 10 mA cm⁻²) is a key performance metric.

  • Tafel Analysis:

    • Plot the overpotential (η) versus the logarithm of the current density (log|j|).

    • The linear portion of this plot is the Tafel region, and its slope (the Tafel slope) provides insight into the HER mechanism.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at a specific overpotential to evaluate the charge transfer resistance (Rct). A smaller Rct indicates faster charge transfer kinetics.[1]

  • Durability Test:

    • Conduct chronopotentiometry or chronoamperometry at a constant current density or potential for an extended period (e.g., 24 hours) to assess the stability of the catalyst.[1]

Quantitative Data Summary

Table 1: HER Performance of Various Nickel Phosphate and Phosphide Electrocatalysts

ElectrocatalystElectrolyteOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
p-NiPO/Ti1.0 M KOH128Not Specified[1][2]
NiPO/NFAlkaline374 (at 250 mA cm⁻²)Not Specified[1]
Flower-like Ni₅P₄ microballsAcidic35.448[9]
Ni₂P nanoparticles on Ti foil0.5 M H₂SO₄130 (at 20 mA cm⁻²)46[9]
Ni₅P₄ on Ni foamNot Specified6464[9]
Ni₂P nanowiresNot Specified32073[10]
Crystalline Ni₃P with Ni inclusionsAcidic27586[6]
Ni-P 300 (nanocrystalline Ni₂P and Ni₃P)0.1 M HClO₄6544[3]

Diagrams

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization start Start: Clean Substrate (e.g., Ti foil) electrodeposition Electrochemical Deposition of Ni(OH)₂ Precursor start->electrodeposition phosphatization Low-Temperature Phosphatization electrodeposition->phosphatization catalyst Final Catalyst: p-NiPO/Ti phosphatization->catalyst physical_char Physical Characterization (SEM, TEM, XRD, XPS) catalyst->physical_char electrochemical_char Electrochemical Characterization (LSV, EIS, Tafel) catalyst->electrochemical_char

Caption: Experimental workflow for the synthesis and characterization of a porous nickel phosphate electrocatalyst.

troubleshooting_workflow start High HER Overpotential Observed? check_morphology Check Catalyst Morphology (SEM) start->check_morphology Yes check_composition Verify Composition and Phase (XRD, XPS) check_morphology->check_composition Morphology OK optimize_synthesis Optimize Synthesis for Porosity check_morphology->optimize_synthesis Poor Porosity check_conductivity Evaluate Charge Transfer (EIS) check_composition->check_conductivity Composition OK optimize_phospho Optimize Phosphatization Conditions check_composition->optimize_phospho Incorrect Phase improve_contact Improve Catalyst-Substrate Contact check_conductivity->improve_contact High Rct

Caption: A troubleshooting flowchart for addressing high overpotential in nickel phosphate HER catalysts.

References

Technical Support Center: Electrodeposition of Nickel Hydrogen Phosphate Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the thickness and quality of electrodeposited nickel hydrogen phosphate (B84403) (NiHPO₄) films.

Troubleshooting Guide

This guide addresses common issues encountered during the electrodeposition of nickel hydrogen phosphate films.

Problem Potential Causes Recommended Solutions
Poor Adhesion / Peeling of the Film 1. Inadequate Substrate Cleaning: Residual oils, oxides, or other contaminants on the substrate surface prevent strong adhesion.[1][2] 2. Substrate Passivation: Some substrates can form a passive oxide layer that hinders film adhesion. 3. High Internal Stress: High current densities or improper bath chemistry can lead to high stress in the deposited film, causing it to peel. 4. Contaminated Plating Bath: Impurities in the electrolyte can interfere with the deposition process and weaken adhesion.[3]1. Improve Cleaning Protocol: Implement a multi-step cleaning process including degreasing, acid activation, and thorough rinsing with deionized water.[1] 2. Substrate Activation: Use an appropriate acid pickle or a nickel strike (a thin, adherent layer of nickel) prior to deposition. 3. Optimize Deposition Parameters: Reduce the current density and ensure the bath composition and pH are within the optimal range. 4. Purify the Plating Bath: Use high-purity chemicals and deionized water. Carbon treatment can remove organic impurities.[4][5]
Non-Uniform Film Thickness 1. Uneven Current Distribution: The current density is not uniform across the substrate surface, leading to thicker deposits in high-current areas.[6][7] 2. Inadequate Agitation: Insufficient solution movement can lead to localized depletion of ions near the substrate surface.[3] 3. Gas Bubble Adherence: Hydrogen gas bubbles evolving at the cathode can mask areas of the substrate, preventing deposition.[2]1. Adjust Electrode Configuration: Optimize the anode-to-cathode distance and consider using conforming anodes or current shields to improve current distribution. 2. Implement Agitation: Use mechanical stirring or a circulation pump to ensure uniform electrolyte concentration at the substrate surface.[3][4] 3. Add Wetting Agents: Introduce a suitable surfactant to the bath to reduce the surface tension and promote the detachment of gas bubbles.
Rough or Powdery Deposits 1. Excessively High Current Density: Leads to rapid, uncontrolled deposition and the formation of rough, poorly adhered films.[8][9] 2. Incorrect pH: A pH that is too high can cause the precipitation of nickel hydroxide (B78521) within the film, leading to a powdery appearance.[3] 3. Particulate Matter in the Bath: Suspended particles can be incorporated into the growing film, causing roughness.[1]1. Reduce Current Density: Operate within the recommended current density range for a smooth deposit. 2. Adjust and Buffer pH: Maintain the pH of the plating bath within the optimal range and use a buffering agent like boric acid.[10] 3. Filter the Solution: Continuously filter the plating bath to remove any suspended particles.[1]
Pitting in the Film 1. Organic Contamination: Drag-in of oils or other organic materials can cause pitting.[2][5] 2. Hydrogen Pitting: Adherence of hydrogen gas bubbles to the substrate surface during deposition.[2] 3. Dissolved Gases in the Electrolyte: Can lead to the formation of gas bubbles at the cathode.1. Carbon Treatment: Use activated carbon to remove organic contaminants from the bath.[4] 2. Increase Agitation and Add Wetting Agents: Promote the removal of hydrogen bubbles from the substrate surface. 3. De-gas the Solution: Heat the electrolyte or apply a vacuum to remove dissolved gases before use.
Slow or No Deposition 1. Incorrect Bath Chemistry: Depleted nickel or phosphate ions, or incorrect pH. 2. Low Temperature: Deposition rates are often temperature-dependent. 3. Passivated Anode: The anode may have developed a passive layer, impeding current flow. 4. Presence of Inhibitors: Certain metallic or organic impurities can inhibit the deposition process.[5]1. Analyze and Adjust Bath: Regularly analyze the electrolyte composition and make necessary additions of nickel and phosphate salts. Adjust pH as needed. 2. Increase Temperature: Operate the bath at the recommended temperature. 3. Clean or Replace Anode: Inspect and clean the anode. If necessary, replace it. 4. Purify the Bath: Identify and remove the source of contamination.

Frequently Asked Questions (FAQs)

Q1: How can I precisely control the thickness of the electrodeposited this compound film?

A1: The thickness of the film is primarily controlled by the applied current density and the deposition time, in accordance with Faraday's Law of Electrolysis.[11] Increasing either of these parameters will generally result in a thicker film.[6][7] For precise control, it is crucial to maintain a constant current density and accurately time the deposition process. The relationship is often linear under controlled conditions.[7]

Q2: What is the optimal pH for the electrodeposition bath?

A2: The optimal pH for electrodepositing this compound films typically falls within a weakly acidic to neutral range. A pH that is too low can lead to excessive hydrogen evolution, which can cause pitting and reduce current efficiency.[12] Conversely, a pH that is too high can lead to the precipitation of nickel hydroxide, resulting in powdery and poorly adherent films.[3] It is recommended to maintain a stable pH using buffering agents like boric acid.

Q3: What are the typical components of an electrodeposition bath for this compound?

A3: A typical bath contains a source of nickel ions (e.g., nickel sulfate (B86663) or nickel chloride), a source of phosphate ions (e.g., phosphoric acid or a phosphate salt), a supporting electrolyte to increase conductivity (e.g., ammonium (B1175870) chloride), and a pH buffer (e.g., boric acid).[13][14] The exact concentrations will vary depending on the desired film properties.

Q4: My film has a cloudy or hazy appearance. What is the cause?

A4: A cloudy or hazy appearance can be caused by several factors, including organic contamination in the plating bath, a pH that is too high leading to the co-deposition of nickel hydroxide, or the presence of suspended solids.[3] To resolve this, you can treat the bath with activated carbon to remove organic impurities, adjust the pH to the optimal range, and ensure continuous filtration of the solution.

Q5: How does temperature affect the deposition process?

A5: Temperature influences the conductivity of the electrolyte, the deposition rate, and the properties of the resulting film. Generally, a higher temperature will increase the deposition rate. However, excessively high temperatures can lead to bath instability and increased internal stress in the film. It is important to operate within a stable and optimized temperature range.

Quantitative Data Presentation

The following table summarizes the general relationship between key electrodeposition parameters and film thickness for nickel-based coatings. Note that specific values for this compound may vary and should be determined experimentally.

Parameter Effect on Film Thickness Typical Range Reference
Current Density Thickness increases with increasing current density.[6][7][9]1 - 10 mA/cm²[9]
Deposition Time Thickness increases linearly with time at a constant current density.[6][7]5 - 60 minutes[6][7]
pH Indirect effect; influences current efficiency and deposit quality.4.0 - 6.0[12]
Temperature Higher temperature generally increases deposition rate.25 - 60 °C[4]

Experimental Protocols

1. Substrate Preparation

A thorough cleaning of the substrate is critical for good film adhesion.

  • Degreasing: Ultrasonically clean the substrate in acetone (B3395972) for 10-15 minutes to remove organic contaminants.

  • Rinsing: Rinse thoroughly with deionized water.

  • Acid Activation: Immerse the substrate in a dilute acid solution (e.g., 5-10% HCl or H₂SO₄) for 1-2 minutes to remove any oxide layers.

  • Final Rinsing: Rinse again thoroughly with deionized water and dry with a stream of nitrogen or clean, compressed air.

2. Electrodeposition of this compound Film

  • Electrolyte Preparation: Prepare the electrolyte solution by dissolving the appropriate amounts of a nickel salt (e.g., NiSO₄·6H₂O), a phosphate source (e.g., H₃PO₄), and a supporting electrolyte/buffer (e.g., NH₄Cl and H₃BO₃) in deionized water. An example composition can be found in related nickel phosphide (B1233454) deposition studies.[14]

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the prepared substrate as the working electrode, a platinum or graphite (B72142) sheet as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

  • Deposition: Immerse the electrodes in the electrolyte and apply a constant current density (galvanostatic deposition) or a constant potential (potentiostatic deposition) using a potentiostat/galvanostat. Maintain the desired temperature and agitation throughout the process.

  • Post-Deposition Treatment: After deposition, rinse the coated substrate with deionized water to remove any residual electrolyte and dry it carefully.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_depo Electrodeposition cluster_post Post-Treatment Degreasing 1. Degreasing Rinsing1 2. Rinsing Degreasing->Rinsing1 Ultrasonication Acid_Activation 3. Acid Activation Rinsing1->Acid_Activation Rinsing2 4. Final Rinsing Acid_Activation->Rinsing2 DI Water Electrolyte_Prep 5. Electrolyte Preparation Cell_Setup 6. Cell Setup Electrolyte_Prep->Cell_Setup Deposition 7. Deposition Cell_Setup->Deposition Apply Current/Potential Rinsing3 8. Rinsing Deposition->Rinsing3 Drying 9. Drying Rinsing3->Drying DI Water troubleshooting_logic cluster_adhesion Adhesion cluster_uniformity Uniformity cluster_morphology Morphology start Film Quality Issue adhesion_q Poor Adhesion? start->adhesion_q uniformity_q Non-Uniform? start->uniformity_q morphology_q Rough/Pitted? start->morphology_q adhesion_sol Improve Substrate Cleaning Optimize Current Density adhesion_q->adhesion_sol Yes uniformity_sol Improve Agitation Adjust Electrode Setup uniformity_q->uniformity_sol Yes morphology_sol Reduce Current Density Adjust pH & Filter Bath morphology_q->morphology_sol Yes

References

Validation & Comparative

A Comparative Guide to Nickel-Based Electrocatalysts: Nickel Hydrogen Phosphate vs. Nickel Phosphide for the Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of renewable energy and drug development, the quest for efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) is paramount. Among the promising non-precious metal catalysts, nickel-based compounds, particularly nickel phosphides and nickel phosphates, have garnered significant attention. This guide provides an objective comparison of their HER performance, supported by experimental data and detailed methodologies.

Executive Summary

Nickel phosphides, in their various stoichiometric forms (e.g., Ni₂P, Ni₅P₄, Ni₁₂P₅), generally exhibit superior HER activity compared to nickel phosphates. Several studies highlight that phosphorus-rich nickel phosphides tend to show enhanced performance. Notably, certain phases of nickel phosphide (B1233454) have demonstrated low overpotentials and Tafel slopes, rivaling more expensive catalysts. While nickel phosphates are also active, their performance can vary significantly with their specific composition and structure, such as porous nickel phosphate (B84403) (p-NiPO) and nickel metaphosphate (Ni₂(P₄O₁₂)). This guide will delve into the quantitative data and experimental protocols that underpin these findings.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance metrics for various nickel phosphide and nickel phosphate electrocatalysts as reported in the literature. The overpotential required to achieve a current density of 10 mA/cm² (η₁₀) and the Tafel slope are critical indicators of catalytic efficiency.

Catalyst MaterialElectrolyteOverpotential (η₁₀) (mV)Tafel Slope (mV dec⁻¹)Reference
Nickel Phosphides
Ni₂P Nanoparticles0.5 M H₂SO₄~130 (at 20 mA/cm²)46[1]
Ni₅P₄ MicroballsAcidic Solution35.448[2]
Ni₅P₄ NanocrystalsNot SpecifiedHigher activity than Ni₁₂P₅ and Ni₂PNot Specified[3]
Ni₁₂P₅/CNTNot Specified12956[2]
Ni-P 300 (Ni₂P and Ni₃P)0.1 M HClO₄~65~44[4]
Crystalline Ni₃P with Ni inclusionsNot Specified27586[5]
Ni₂P Nanowires1 M KOH32073[6]
Nickel Phosphates
Porous Nickel Phosphate (p-NiPO/Ti)1.0 M KOH12879.2[7]
Nickel Metaphosphate (Ni₂(P₄O₁₂)AlkalineEnhanced durabilityNot Specified[7]
1D Nickel Phosphate (NiPO) Nanopins on Ni FoamAlkaline374 (at 250 mA/cm²)Not Specified[7]

Key Insights from the Data

  • Nickel Phosphides Lead in Performance: Across multiple studies, nickel phosphides, particularly phases like Ni₅P₄ and mixed-phase catalysts like Ni-P 300, demonstrate lower overpotentials and Tafel slopes compared to the reported nickel phosphate catalysts.[2][3][4]

  • Influence of Phosphorus Content: Research suggests that the HER activity of nickel phosphides can be correlated with their phosphorus content, with more phosphorus-rich phases often exhibiting enhanced stability and activity.

  • Electrolyte Matters: The performance of these catalysts is highly dependent on the pH of the electrolyte, with different materials optimized for acidic or alkaline conditions.

  • Structure and Morphology are Crucial: The nanostructuring of these materials, such as the formation of nanowires, nanoparticles, or porous architectures, plays a significant role in exposing active sites and improving overall catalytic performance.[6][7]

Experimental Protocols

A generalized experimental protocol for synthesizing and evaluating the HER performance of these nickel-based catalysts is outlined below. Specific details can vary based on the desired phase and morphology.

Synthesis of Nickel Phosphide (Exemplary: Hydrothermal Synthesis of Ni₂P Nanowires)
  • Precursor Solution Preparation: Dissolve nickel acetate (B1210297) and a phosphorus source, such as red phosphorus, in a solvent mixture, which may include deionized water and a surfactant like hexadecyl trimethyl ammonium (B1175870) bromide.[6]

  • Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 180-200 °C) for a designated period (e.g., 12-24 hours).[6]

  • Product Recovery: After cooling, the resulting precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol (B145695), and dried in a vacuum oven.[6]

Synthesis of Porous Nickel Phosphate (p-NiPO/Ti)
  • Electrochemical Deposition: A porous Ni(OH)₂ layer is first deposited onto a titanium plate substrate via electrochemical deposition in a solution containing NiCl₂·6H₂O.[7]

  • Phosphatization: The Ni(OH)₂-coated titanium plate is then subjected to a low-temperature phosphatization process. This is achieved by heating the plate in the presence of a phosphorus source (e.g., sodium hypophosphite) at a controlled temperature (e.g., 300 °C) for a short duration (e.g., 10 minutes).[7]

Electrochemical HER Performance Evaluation
  • Working Electrode Preparation: The synthesized catalyst powder is typically dispersed in a solution of ethanol and Nafion to form an ink. A specific volume of this ink is then drop-casted onto a glassy carbon electrode and dried.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, with the catalyst-coated electrode as the working electrode, a graphite (B72142) rod or platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Linear Sweep Voltammetry (LSV): LSV is performed in the chosen electrolyte (e.g., 0.5 M H₂SO₄ or 1.0 M KOH) at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve. The overpotential is determined from this curve.

  • Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density), which provides insights into the HER mechanism.

  • Stability Test: The long-term stability of the catalyst is often evaluated using chronoamperometry or by continuous cyclic voltammetry for an extended period.

Visualizing the Comparison and Workflow

To better illustrate the relationships and processes discussed, the following diagrams are provided.

HER_Catalyst_Comparison cluster_phosphide Nickel Phosphide cluster_phosphate Nickel Phosphate Ni2P Ni₂P Performance HER Performance Ni2P->Performance Ni5P4 Ni₅P₄ Ni5P4->Performance Generally Higher Activity Ni12P5 Ni₁₂P₅ Ni12P5->Performance Ni3P Ni₃P Ni3P->Performance pNiPO Porous NiPO pNiPO->Performance Good Activity in Alkaline Ni2P4O12 Ni₂(P₄O₁₂) Ni2P4O12->Performance NiPO NiPO Nanopins NiPO->Performance

Caption: Comparative HER performance of Nickel Phosphide vs. Nickel Phosphate.

HER_Evaluation_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_testing Electrochemical Testing Hydrothermal Hydrothermal Synthesis (e.g., Nickel Phosphide) XRD XRD Hydrothermal->XRD Electrodeposition Electrochemical Deposition & Phosphatization (e.g., Nickel Phosphate) Electrodeposition->XRD SEM SEM/TEM XRD->SEM XPS XPS SEM->XPS Electrode_Prep Working Electrode Preparation XPS->Electrode_Prep Three_Electrode_Cell Three-Electrode Cell Setup Electrode_Prep->Three_Electrode_Cell LSV Linear Sweep Voltammetry (LSV) Three_Electrode_Cell->LSV Tafel Tafel Analysis LSV->Tafel Stability Stability Test Tafel->Stability

Caption: Generalized workflow for HER catalyst synthesis and evaluation.

References

A Comparative Guide to the Long-Term Cycling Stability of Nickel Hydrogen Phosphate Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term cycling stability and overall performance of nickel hydrogen phosphate (B84403) (Ni-H₃PO₄) based supercapacitors against other prominent alternatives. The data presented is compiled from recent studies to aid in the selection and development of advanced energy storage materials.

Performance Comparison of Supercapacitor Materials

The long-term stability of a supercapacitor is paramount for its practical application. Nickel-based phosphate materials are noted for their high electrochemical activity but must be compared against established and emerging alternatives to validate their performance. The following tables summarize key performance metrics.

Table 1: Performance of Nickel Phosphate-Based Supercapacitors

Electrode MaterialSpecific Capacitance / Areal CapacityEnergy Density (Wh/kg)Power Density (W/kg)Cycling Stability (Capacitance Retention)
Nickel Molybdenum Phosphate (HSC) 453.95 mF cm⁻²34.345106.38109% after 100,000 cycles[1]
Ni-Co Hydrogen Phosphate (ASC) 182.5 F g⁻¹ at 0.5 A g⁻¹64.8880094.8% after 5,000 cycles[2]
Ni-Co-P/POx/C Nanosheets (ASC) 583 C g⁻¹ at 1 A g⁻¹37.59800~100% Coulombic efficiency after 5,000 cycles[3]
NiCo(HPO₄) 641 F g⁻¹ at 0.5 A g⁻¹---[2]

HSC: Hybrid Supercapacitor, ASC: Asymmetric Supercapacitor

Table 2: Performance of Alternative Supercapacitor Materials

Electrode MaterialSpecific CapacitanceEnergy Density (Wh/kg)Power Density (W/kg)Cycling Stability (Capacitance Retention)
Ni-Mn Oxide (Ilmenite NiMnO₃) -653200~96% after 5,000 cycles[4][5]
NiCo₂S₄@NiFe LDH 827 F g⁻¹ at 1 A g⁻¹38.1180090.2% after 12,000 cycles[6]
Activated Carbon/MnO₂ on Ni Foam 79 F g⁻¹ at 1 A g⁻¹9.14-93% after 100 cycles[7]
Activated Carbon/Polyaniline 289 F g⁻¹ at 1 mV/s--78.1% after 20 cycles[8]
Nickel/Activated Carbon Composite 56.6 F g⁻¹20.8308.869.6% after 50 cycles[9]

Experimental Protocols for Stability Validation

The long-term cycling stability of supercapacitors is primarily evaluated using the Galvanostatic Charge-Discharge (GCD) method. This technique provides critical insights into the degradation mechanisms and performance fade over extended operational lifetimes.

Objective: To determine the capacitance retention and coulombic efficiency of a supercapacitor device over thousands of charge-discharge cycles.

Apparatus and Materials:

  • Potentiostat/Galvanostat with cycling capabilities

  • Assembled supercapacitor coin cell (or other form factor)

  • Three-electrode setup (for material-specific tests): Working electrode (material under test), counter electrode (e.g., Platinum wire), and reference electrode (e.g., Ag/AgCl).[10]

  • Two-electrode setup (for full device testing)

  • Appropriate electrolyte (e.g., KOH, Na₂SO₄)

Procedure:

  • Initial Characterization: Before cycling, the initial performance of the supercapacitor is recorded. This includes:

    • Cyclic Voltammetry (CV): To determine the stable potential window and observe the capacitive behavior.

    • Galvanostatic Charge-Discharge (GCD): A few initial cycles are run to calculate the initial specific capacitance, energy density, and power density.[11]

    • Electrochemical Impedance Spectroscopy (EIS): To determine the initial equivalent series resistance (ESR) and charge transfer resistance.

  • Long-Term Cycling:

    • The device is subjected to continuous charge-discharge cycles at a constant current density (e.g., 1 A g⁻¹, 5 A g⁻¹, etc.) within the predetermined stable potential window.[12]

    • The process involves charging the device to its maximum rated voltage and then discharging it to a minimum voltage (often 0 V) at the same current rate.[10][11]

    • This process is repeated for a large number of cycles, typically ranging from 1,000 to over 100,000, depending on the material's expected stability.

  • Data Acquisition and Analysis:

    • Throughout the cycling process, the charge and discharge times (Δt_ch and Δt_disch) are recorded for each cycle.[11]

    • Capacitance Retention: The specific capacitance is calculated at regular intervals (e.g., every 100 or 1000 cycles) and plotted against the cycle number. The retention is calculated as: Retention (%) = (C_n / C_initial) * 100 where C_n is the capacitance at cycle 'n' and C_initial is the initial capacitance.

    • Coulombic Efficiency (η): This metric indicates the reversibility of the charge-storage process and is calculated for each cycle: η (%) = (Δt_disch / Δt_ch) * 100[11] A high and stable coulombic efficiency (near 100%) is indicative of excellent reversibility.[3]

  • Post-Cycling Characterization: After the completion of the cycling test, CV, GCD, and EIS measurements are repeated to analyze the changes in the electrochemical properties of the device.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for validating the long-term cycling stability of supercapacitors.

G cluster_prep Phase 1: Preparation & Initial Tests cluster_cycling Phase 2: Long-Term Cycling cluster_analysis Phase 3: Data Analysis cluster_post Phase 4: Post-Mortem Analysis prep Device Assembly (Two or Three-Electrode Cell) initial_cv Initial Cyclic Voltammetry (CV) prep->initial_cv initial_gcd Initial Galvanostatic Charge-Discharge (GCD) initial_cv->initial_gcd initial_eis Initial Electrochemical Impedance Spectroscopy (EIS) initial_gcd->initial_eis cycling Continuous GCD Cycling (e.g., 1,000 - 100,000 cycles) - Constant Current - Fixed Potential Window initial_eis->cycling Proceed if initial performance is nominal data_acq Data Acquisition (Charge/Discharge Time per cycle) cycling->data_acq post_cv Post-Cycling CV cycling->post_cv After N cycles calc Calculate Performance Metrics: - Capacitance Retention - Coulombic Efficiency data_acq->calc post_gcd Post-Cycling GCD post_cv->post_gcd post_eis Post-Cycling EIS post_gcd->post_eis

Workflow for long-term cycling stability testing.

References

In-Situ XPS Analysis of Nickel Hydrogen Phosphate During Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of nickel hydrogen phosphate (B84403) as a catalyst for the hydrogen evolution reaction (HER), benchmarked against other common nickel-based catalysts and the industry-standard platinum on carbon (Pt/C). The performance data is supported by detailed experimental protocols for in-situ X-ray photoelectron spectroscopy (XPS) analysis, a powerful technique for probing the catalyst's surface chemistry under reaction conditions.

Performance Comparison of HER Catalysts

The efficiency of an electrocatalyst for the hydrogen evolution reaction is primarily evaluated by two key metrics: the overpotential required to achieve a specific current density (typically 10 mA/cm²) and the Tafel slope, which provides insight into the reaction mechanism. A lower overpotential and a smaller Tafel slope indicate a more efficient catalyst.

The following table summarizes the performance of porous nickel hydrogen phosphate (p-NiPO/Ti) in comparison to nickel hydroxides, various nickel phosphides, and Pt/C in alkaline and acidic electrolytes.

CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
p-NiPO/Ti 1.0 M KOH12879.2[1]
s-Ni(OH)₂/Ti1.0 M KOH368138.3[1]
p-Ni(OH)₂/Ti1.0 M KOH240109.7[1]
Ni₅P₄-NiP₂-Ni₂P/NC0.5 M H₂SO₄16869[2]
Ni₂P/NC0.5 M H₂SO₄24781[2]
Ni₅P₄-NiP₂-Ni₂P/NC1.0 M KOH202-[2]
Ni₂P/NC1.0 M KOH234-[2]
Pt/C0.5 M H₂SO₄4030[2]

Hydrogen Evolution Reaction (HER) Mechanism on this compound

The hydrogen evolution reaction in alkaline media on the surface of a nickel-based catalyst, such as this compound, is generally understood to proceed via the Volmer-Heyrovsky or Volmer-Tafel pathway. The process begins with the adsorption and dissociation of water molecules (Volmer step), followed by either the electrochemical desorption (Heyrovsky step) or chemical recombination (Tafel step) of adsorbed hydrogen atoms to produce hydrogen gas.

HER_Mechanism cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step H2O H₂O Catalyst_H2O Catalyst + H₂O + e⁻ H2O->Catalyst_H2O e_minus e⁻ e_minus->Catalyst_H2O Catalyst_H_ads Catalyst-H_ads + OH⁻ Catalyst_H2O->Catalyst_H_ads Water Dissociation Catalyst_H_ads_Heyrovsky Catalyst-H_ads Catalyst_H_ads_Tafel1 Catalyst-H_ads Catalyst_H_ads_Tafel2 Catalyst-H_ads Catalyst_H2O_Heyrovsky Catalyst-H_ads + H₂O + e⁻ Catalyst_H_ads_Heyrovsky->Catalyst_H2O_Heyrovsky H2O_Heyrovsky H₂O H2O_Heyrovsky->Catalyst_H2O_Heyrovsky e_minus_Heyrovsky e⁻ e_minus_Heyrovsky->Catalyst_H2O_Heyrovsky Catalyst_H2 Catalyst + H₂ + OH⁻ Catalyst_H2O_Heyrovsky->Catalyst_H2 Electrochemical Desorption Catalyst_2H_ads 2 Catalyst-H_ads Catalyst_H_ads_Tafel1->Catalyst_2H_ads Catalyst_H_ads_Tafel2->Catalyst_2H_ads Catalyst_H2_Tafel 2 Catalyst + H₂ Catalyst_2H_ads->Catalyst_H2_Tafel Recombination

Figure 1. Proposed HER mechanism on a catalyst surface in alkaline media.

Experimental Protocol for In-Situ Electrochemical XPS

In-situ, or operando, XPS allows for the characterization of the electrode surface under real-time electrochemical conditions, providing invaluable insights into the catalyst's electronic structure and chemical state changes during the reaction.

1. Electrochemical Cell Setup:

A specialized electrochemical cell is required to interface with the ultra-high vacuum (UHV) environment of the XPS instrument. A common design involves a three-electrode setup (working electrode, counter electrode, and reference electrode) where a thin layer of electrolyte is maintained over the working electrode (the catalyst). This thin layer is separated from the vacuum by a graphene or silicon nitride membrane that is transparent to X-rays and photoelectrons.

2. Sample Preparation:

  • The this compound catalyst is deposited as a thin film onto a conductive substrate, which serves as the working electrode.

  • The electrode is mounted into the in-situ electrochemical cell.

3. In-Situ XPS Measurement:

  • The electrochemical cell is introduced into the XPS analysis chamber.

  • The electrolyte is carefully introduced to form a thin, stable film over the working electrode.

  • A potentiostat is used to apply a potential to the working electrode and initiate the hydrogen evolution reaction.

  • X-rays are directed at the working electrode, and the emitted photoelectrons are collected and analyzed to obtain the XPS spectra.

  • Spectra are recorded at different applied potentials to monitor changes in the elemental composition and oxidation states of nickel, phosphorus, and oxygen on the catalyst surface.

InSitu_XPS_Workflow cluster_prep Sample Preparation cluster_experiment In-Situ XPS Experiment cluster_analysis Data Analysis Catalyst_Deposition Deposit Catalyst on Conductive Substrate Electrode_Assembly Assemble Working Electrode into In-Situ Cell Catalyst_Deposition->Electrode_Assembly Cell_to_XPS Introduce Cell into XPS Chamber Electrode_Assembly->Cell_to_XPS Electrolyte_Intro Introduce Electrolyte to Form Thin Film Cell_to_XPS->Electrolyte_Intro Apply_Potential Apply Potential with Potentiostat Electrolyte_Intro->Apply_Potential XPS_Acquisition Acquire XPS Spectra at Various Potentials Apply_Potential->XPS_Acquisition Analyze_Spectra Analyze Ni 2p, P 2p, O 1s Core Level Spectra XPS_Acquisition->Analyze_Spectra Correlate_Data Correlate Spectral Changes with Catalytic Activity Analyze_Spectra->Correlate_Data Determine_Mechanism Elucidate Reaction Mechanism Correlate_Data->Determine_Mechanism

Figure 2. Workflow for in-situ XPS analysis of an electrocatalyst.

Logical Framework for In-Situ XPS Data Interpretation

The data obtained from in-situ XPS experiments can be used to understand the structure-activity relationship of the this compound catalyst. By correlating the changes in the surface chemistry with the electrochemical performance, a deeper understanding of the catalytic mechanism can be achieved.

Data_Interpretation_Logic cluster_input Experimental Data cluster_analysis Analysis cluster_output Insights InSitu_XPS In-Situ XPS Spectra (Ni 2p, P 2p, O 1s) Identify_Species Identify Surface Species and Oxidation States InSitu_XPS->Identify_Species Electrochemical_Data Electrochemical Data (Overpotential, Tafel Slope) Correlate_Performance Correlate Surface Chemistry with HER Performance Electrochemical_Data->Correlate_Performance Monitor_Changes Monitor Changes with Applied Potential Identify_Species->Monitor_Changes Monitor_Changes->Correlate_Performance Catalyst_Degradation Understand Catalyst Degradation Pathways Monitor_Changes->Catalyst_Degradation Active_Sites Identify Active Catalytic Sites Correlate_Performance->Active_Sites Reaction_Intermediates Detect Reaction Intermediates Correlate_Performance->Reaction_Intermediates Mechanism_Elucidation Elucidate HER Mechanism Active_Sites->Mechanism_Elucidation Reaction_Intermediates->Mechanism_Elucidation

Figure 3. Logical flow for interpreting in-situ XPS data.

References

Operando Spectroscopy of Nickel Hydrogen Phosphate in Electrochemical Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective electrocatalysts for renewable energy conversion and storage systems has led to significant research into transition metal phosphates. Among these, nickel hydrogen phosphate (B84403) (Ni-Pi) and its derivatives have emerged as promising candidates for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), crucial processes in water splitting and other electrochemical applications. This guide provides a comparative analysis of nickel hydrogen phosphate's performance against other common nickel-based electrocatalysts, supported by experimental data from operando spectroscopic studies.

Performance Comparison

Operando spectroscopy allows for the real-time investigation of a catalyst's structural and electronic properties under reaction conditions, providing invaluable insights into the active species and reaction mechanisms. The following tables summarize the electrochemical performance of this compound and its counterparts, nickel phosphide (B1233454) (Ni-P) and nickel-iron layered double hydroxide (B78521) (NiFe LDH), for the OER and HER in alkaline media.

Oxygen Evolution Reaction (OER) Performance
ElectrocatalystOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)ElectrolyteReference
Nickel Phosphate (Ni-Pi) ~232 - 470~46 - 1110.1 M - 1 M KOH[1]
Nickel Phosphide (Ni₂P)~300 - 350~60 - 751 M KOH[2]
NiFe LDH~210 - 340~35 - 551 M KOH[3][4]
IrO₂~320 - 450~60 - 831 M KOH[1][2]

Note: Lower overpotential and Tafel slope values indicate higher catalytic activity. Performance can vary significantly based on synthesis methods, morphology, and substrate.

Hydrogen Evolution Reaction (HER) Performance
ElectrocatalystOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)ElectrolyteReference
Porous Nickel Phosphate (p-NiPO/Ti) 12879.21.0 M KOH[5]
Nickel Phosphide (Ni₂P NRs/Ni)131106.10.5 M H₂SO₄[6]
Nickel Phosphide (Ni₅P₄/NF)64641.0 M KOH[6]
Pt/C~30 - 70~30 - 501.0 M KOH / 0.5 M H₂SO₄[7][8]

Note: Nickel phosphates and phosphides show promising HER activity, though platinum-based catalysts remain the benchmark.

Experimental Protocols for Operando Spectroscopy

Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for key operando spectroscopic techniques used to study this compound and related materials.

Operando Raman Spectroscopy

Operando Raman spectroscopy is a powerful technique for identifying vibrational modes of molecules and crystal lattices, providing insights into the structural evolution of the catalyst during the electrochemical reaction.

Methodology:

  • Electrode Preparation: The this compound catalyst is typically deposited onto a conductive substrate, such as nickel foam or carbon paper, which serves as the working electrode.

  • Electrochemical Cell: A custom-designed, three-electrode spectroelectrochemical cell with an optically transparent window (e.g., quartz) is used. The cell contains the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Hg/HgO).[9]

  • Spectrometer Setup: A Raman microscope is coupled to the electrochemical cell. A long working distance objective is used to focus the laser onto the catalyst surface through the transparent window.

  • Data Acquisition: Raman spectra are collected continuously as the potential is swept or held at specific values using a potentiostat.[9] Spectra are typically recorded over a range of potentials relevant to the OER or HER.[10] The accumulation time for each spectrum is optimized to achieve a good signal-to-noise ratio without causing laser-induced sample damage.[9]

Operando X-ray Absorption Spectroscopy (XAS)

Operando XAS provides element-specific information about the electronic structure (X-ray Absorption Near Edge Structure - XANES) and the local atomic environment (Extended X-ray Absorption Fine Structure - EXAFS) of the nickel atoms in the catalyst.

Methodology:

  • Electrode and Cell Design: The catalyst is loaded onto a carbon-based electrode material that is sufficiently transparent to X-rays. The electrochemical cell is designed to allow the X-ray beam to pass through the electrode while it is submerged in the electrolyte and under potential control.[11][12]

  • Synchrotron Beamline: XAS measurements are performed at a synchrotron radiation facility to achieve the required high photon flux.

  • Measurement Modes: Data can be collected in transmission mode for samples with higher catalyst loading or in fluorescence mode for more dilute samples.

  • Data Collection: XAS spectra are recorded at the Ni K-edge (and Fe K-edge for NiFe-based materials) at various applied potentials. This allows for the tracking of changes in the oxidation state and coordination environment of the metal centers during the electrochemical reaction.[13][14]

In-situ Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

In-situ ATR-FTIR spectroscopy is highly sensitive to the vibrational modes of adsorbed species and molecules at the electrode-electrolyte interface, making it ideal for identifying reaction intermediates.

Methodology:

  • ATR Crystal Electrode: A thin film of the this compound catalyst is deposited onto the surface of an ATR crystal (e.g., Si or ZnSe) that has been pre-coated with a thin conductive layer (e.g., gold or platinum).

  • Spectroelectrochemical Cell: The ATR crystal serves as the working electrode and the window for the IR beam. The cell is sealed to control the electrolyte and atmosphere.

  • Spectrometer: An FTIR spectrometer is configured for ATR measurements. The IR beam is directed through the crystal, undergoing multiple internal reflections at the catalyst-electrolyte interface before reaching the detector.

  • Data Analysis: Spectra are collected at different potentials. Background spectra are typically recorded at a potential where no reaction occurs and are subtracted from the spectra at reactive potentials to isolate the signals from reaction intermediates and changes in the catalyst itself.[15]

Visualizing Electrochemical Processes

Diagrams generated using Graphviz (DOT language) help to visualize the complex relationships in operando spectroscopy and electrochemical reactions.

Operando_Spectroscopy_Workflow General Workflow for Operando Spectroscopy of Electrocatalysts cluster_preparation Sample Preparation cluster_cell Spectroelectrochemical Cell cluster_measurement Operando Measurement cluster_analysis Data Analysis & Interpretation catalyst Catalyst Synthesis (e.g., Ni-Pi) electrode Electrode Fabrication (Deposition on Substrate) catalyst->electrode cell Cell Assembly (Working, Counter, Ref. Electrodes) electrode->cell electrolyte Electrolyte Introduction cell->electrolyte potentiostat Electrochemical Control (Potential/Current Applied) electrolyte->potentiostat spectrometer Spectroscopic Probe (Laser, X-ray, IR) electrolyte->spectrometer data Simultaneous Data Acquisition potentiostat->data spectrometer->data spectra Spectra Processing (Baseline Correction, Fitting) data->spectra correlation Correlate Spectra with Electrochemical Data spectra->correlation mechanism Elucidate Reaction Mechanism & Active Sites correlation->mechanism

Caption: General workflow for operando spectroscopy of electrocatalysts.

OER_Mechanism_NiOOH Proposed OER Mechanism on Nickel (Oxy)hydroxide Surface M M-OH M_O M-O M->M_O + OH⁻, - H₂O, - e⁻ M_OOH M-OOH M_O->M_OOH + OH⁻, - e⁻ M_OO M-OO M_OOH->M_OO + OH⁻, - H₂O, - e⁻ M_OO->M + OH⁻, - e⁻ + O₂ O2 O₂ M_OO->O2

Caption: Proposed OER mechanism on a nickel oxyhydroxide surface.

References

A Comparative Guide to the Synthesis of Nickel Hydrogen Phosphate: Hydrothermal vs. Electrochemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of advanced materials is a critical step in innovation. Nickel hydrogen phosphate (B84403) (NiHPO₄) has emerged as a promising material in various fields, including energy storage and catalysis. This guide provides an objective comparison of two primary synthesis routes: hydrothermal and electrochemical methods, supported by experimental data and detailed protocols to aid in selecting the optimal method for specific research and development needs.

Executive Summary

The choice between hydrothermal and electrochemical synthesis of nickel hydrogen phosphate hinges on the desired material properties and experimental constraints. Hydrothermal synthesis is a well-established method that consistently produces crystalline NiHPO₄ with high specific capacitance, making it suitable for applications demanding high energy density. In contrast, electrochemical synthesis offers a rapid, direct growth of binder-free electrodes, which can lead to enhanced rate capabilities and cycling stability, crucial for high-power applications. This guide delves into the nuances of each method, presenting a clear comparison of their performance metrics, experimental procedures, and underlying principles.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data for this compound synthesized by hydrothermal and electrochemical methods.

Table 1: Comparison of Physicochemical Properties

PropertyHydrothermal SynthesisElectrochemical Synthesis
Crystallinity Typically crystallineCan be amorphous or crystalline depending on parameters
Morphology Nanorods, nanosheets, flower-like structuresThin films, nanosheets, porous networks
Surface Area Generally high, influenced by precursors and reaction timeDependent on deposition parameters and substrate
Adhesion to Substrate Requires binder for electrode fabricationExcellent, grown directly on the substrate

Table 2: Comparison of Electrochemical Performance

Performance MetricHydrothermal SynthesisElectrochemical Synthesis
Specific Capacitance High (up to 1700 F/g reported for amorphous Ni-phosphate)[1]Moderate to High (e.g., 883 C/g for NiCoP)[2]
Rate Capability Can be limited by binder and material thicknessGenerally excellent due to binder-free nature
Cycling Stability Good, but can be affected by binder degradationExcellent, due to strong adhesion and structural integrity
Energy Density High, directly related to specific capacitanceModerate to High
Power Density ModerateHigh

Experimental Protocols

Detailed methodologies for both synthesis techniques are provided below to ensure reproducibility and facilitate informed decision-making.

Hydrothermal Synthesis Protocol

This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave.

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O) or Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium dihydrogen phosphate (NaH₂PO₄) or Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (for cleaning)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Substrate Preparation: Nickel foam is cut into desired dimensions and cleaned by sonication in acetone, ethanol, and a dilute HCl solution, each for 15 minutes, followed by rinsing with deionized water and drying.

  • Precursor Solution Preparation: In a typical synthesis, equimolar amounts of a nickel salt (e.g., 1 mmol of NiCl₂·6H₂O) and a phosphate source (e.g., 1 mmol of NaH₂PO₄) are dissolved in a mixture of deionized water and ethanol.

  • Hydrothermal Reaction: The cleaned nickel foam and the precursor solution are transferred into a Teflon-lined stainless steel autoclave. The autoclave is sealed and maintained at a specific temperature (e.g., 120-180°C) for a designated duration (e.g., 6-24 hours).

  • Product Collection and Cleaning: After the reaction, the autoclave is cooled to room temperature. The nickel foam, now coated with this compound, is removed, washed several times with deionized water and ethanol, and then dried in an oven at 60-80°C.

Electrochemical Synthesis Protocol

Electrochemical synthesis, or electrodeposition, involves the deposition of a material onto a conductive substrate by applying an electrical current or potential. This protocol describes a two-step process for creating a porous nickel phosphate electrode.[3]

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Boric acid (H₃BO₃) (optional, for pH buffering)

  • Sodium hypophosphite (NaH₂PO₂) (as a phosphorus source for subsequent phosphatization)

  • Titanium (Ti) plate or Nickel (Ni) foam as the working electrode

  • Graphite rod or Platinum foil as the counter electrode

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode

  • Electrochemical workstation

Procedure:

  • Electrodeposition of Nickel Hydroxide (B78521):

    • An electrolyte solution is prepared containing 0.1 M NiCl₂·6H₂O.[3]

    • A three-electrode setup is used with the Ti plate or Ni foam as the working electrode.

    • Chronoamperometry is performed at a constant potential (e.g., -1.0 V vs. Ag/AgCl) to deposit a porous layer of nickel hydroxide (p-Ni(OH)₂) onto the substrate.[3]

  • Phosphatization:

    • The p-Ni(OH)₂ coated substrate is placed in a tube furnace.

    • An upstream crucible contains the phosphorus source (e.g., NaH₂PO₂).

    • The furnace is heated to a specific temperature (e.g., 300°C) for a set duration (e.g., 10 minutes) under an inert atmosphere (e.g., Argon) to convert the nickel hydroxide into porous nickel phosphate.[3]

Mandatory Visualizations

To better illustrate the experimental workflows, the following diagrams have been generated using the DOT language.

Hydrothermal_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing sub_prep Substrate Cleaning (Ni Foam) autoclave Autoclave Assembly sub_prep->autoclave sol_prep Precursor Solution (Ni & P salts) sol_prep->autoclave heating Hydrothermal Reaction (120-180°C, 6-24h) autoclave->heating washing Washing (DI Water & Ethanol) heating->washing drying Drying (60-80°C) washing->drying product Final Product: NiHPO₄ on Ni Foam drying->product

Hydrothermal Synthesis Workflow for this compound.

Electrochemical_Synthesis_Workflow cluster_electrodep Electrodeposition cluster_phosph Phosphatization cluster_final Final Product elec_setup Three-Electrode Setup (Electrochemical Cell) deposition Chronoamperometry (Deposition of Ni(OH)₂) elec_setup->deposition furnace_setup Tube Furnace Setup (with P source) deposition->furnace_setup annealing Thermal Annealing (e.g., 300°C, 10 min) furnace_setup->annealing product Porous NiHPO₄ Electrode annealing->product

Electrochemical Synthesis Workflow for Porous Nickel Phosphate.

Concluding Remarks

Both hydrothermal and electrochemical synthesis methods present viable pathways for producing this compound, each with distinct advantages. The hydrothermal route is a robust method for obtaining highly crystalline materials with impressive specific capacitance. However, the need for a binder in electrode fabrication can introduce limitations in terms of rate capability and long-term stability.

Conversely, electrochemical synthesis provides a direct and rapid method for fabricating binder-free electrodes with excellent adhesion and potentially superior rate performance and cycling stability. The challenge lies in the precise control of stoichiometry and morphology to achieve the desired electrochemical properties. For researchers aiming for high energy density and well-defined crystalline structures, the hydrothermal method is a strong candidate. For those prioritizing high power density, rapid synthesis, and binder-free electrode architecture, the electrochemical approach, despite its complexities, offers significant potential. The choice of synthesis method will ultimately be dictated by the specific performance requirements of the intended application.

References

A Comparative Performance Benchmark: Nickel Phosphate Compounds vs. IrO₂ for the Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

The quest for efficient and cost-effective electrocatalysts for the oxygen evolution reaction (OER) is a critical frontier in renewable energy research, underpinning the viability of technologies like water splitting for hydrogen production. While iridium oxide (IrO₂) has long been the benchmark catalyst due to its stability and activity, its scarcity and high cost are significant barriers to large-scale implementation.[1] This has spurred intensive research into earth-abundant alternatives. Among the most promising candidates are nickel-based phosphate (B84403) compounds, which have demonstrated remarkable OER activity and stability in alkaline media.[2][3]

This guide provides an objective comparison of the electrocatalytic performance of various nickel phosphate and phosphide (B1233454) compounds against the established IrO₂ benchmark, supported by experimental data from recent studies.

Performance Benchmark: Quantitative Data

The following table summarizes key performance metrics for nickel phosphate/phosphide catalysts and IrO₂ in alkaline electrolytes. The primary figures of merit are the overpotential required to achieve a current density of 10 mA/cm² (η@10), a metric relevant to solar fuel synthesis, and the Tafel slope, which indicates the reaction kinetics.[4] A lower overpotential and a smaller Tafel slope signify a more efficient OER catalyst.

CatalystElectrolyteOverpotential (η@10)Tafel Slope (mV dec⁻¹)Reference
Ni₃(PO₄)₂ 1 M KOHSuperior to IrO₂Not specified[2][3]
Ni₂P₂O₇ 1 M KOHSuperior to IrO₂Not specified[2][3]
Ni₂P₄O₁₂ 1 M KOHSuperior to IrO₂Not specified[2][3]
Ni₂P Nanowires 1 M KOH~281 mV (1.51 V vs RHE)46 mV dec⁻¹[5]
Ni₁₂P₅ 1 M KOH330 mVNot specified[5]
Benchmark IrO₂ Alkaline~450 mV83 mV dec⁻¹[6]

Note: The overpotential is calculated relative to the theoretical OER potential of 1.23 V vs. RHE. Some studies report the full potential required, which is presented alongside the calculated overpotential where applicable.

Studies have shown that nickel-based phosphates such as Ni₃(PO₄)₂, Ni₂P₂O₇, and Ni₂P₄O₁₂ exhibit outstanding OER activity, with overpotentials superior to the IrO₂ benchmark in alkaline media.[2][3] Furthermore, nickel phosphides (NiₓPᵧ) are also highly active, with Ni₂P nanowires demonstrating a low Tafel slope of 46 mV dec⁻¹, indicating favorable reaction kinetics.[5] Long-term durability tests have also highlighted the stability of these materials, with Ni₃(PO₄)₂ maintaining its OER activity after 1000 potential cycles.[2][3]

Experimental Methodologies

Reproducible and comparable data are contingent on standardized experimental protocols. The following sections detail the synthesis of a representative nickel phosphate catalyst and the electrochemical evaluation procedure.

Synthesis Protocol: Nickel Phosphate (Sol-Gel Method)

This protocol describes a general sol-gel synthesis for nickel-based phosphates, which has been shown to produce effective OER catalysts.[2]

  • Precursor Solution: Start with an aqueous solution of nickel (II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O).

  • Complexing Agent: Add citric acid to the solution as a complexing agent to chelate the nickel ions.

  • Phosphate Source: Introduce an appropriate amount of ammonium (B1175870) phosphate ((NH₄)₃PO₄) or phosphoric acid (H₃PO₄) to the solution. The molar ratio of Ni to P is adjusted to achieve the desired stoichiometry (e.g., 3:2 for Ni₃(PO₄)₂).

  • Gel Formation: Heat the solution gently (e.g., at 80-90°C) while stirring to evaporate the solvent and form a viscous gel.

  • Drying: Dry the gel in an oven (e.g., at 120°C) overnight to remove residual water.

  • Calcination: Calcine the dried powder in a furnace at elevated temperatures (e.g., 500-800°C) in an air or inert atmosphere. The temperature and duration are critical for forming the desired crystalline phase.

  • Final Product: The resulting powder is the nickel phosphate catalyst, which can then be processed into an ink for electrode preparation.

Electrochemical Evaluation Protocol

This harmonized protocol is designed for screening OER electrocatalysts in a standard three-electrode cell.[7][8]

  • Catalyst Ink Preparation:

    • Disperse a known mass of the catalyst powder (e.g., 5 mg) in a solution containing a solvent (e.g., a water/isopropanol mixture) and a binder (e.g., 5 wt% Nafion solution).

    • Sonication is used to create a homogeneous dispersion (ink).

  • Working Electrode Preparation:

    • A specific volume of the catalyst ink is drop-cast onto a conductive substrate (e.g., glassy carbon, nickel foam, or carbon paper) to achieve a target loading (e.g., 0.2-0.6 mg cm⁻²).[7]

    • The electrode is dried under ambient or slightly elevated temperatures.

  • Three-Electrode Cell Assembly:

    • Working Electrode (WE): The catalyst-coated substrate.

    • Reference Electrode (RE): A standard reference electrode such as Ag/AgCl or a Reversible Hydrogen Electrode (RHE).[7][9]

    • Counter Electrode (CE): A platinum wire or graphite (B72142) rod.[7]

    • Electrolyte: 1.0 M potassium hydroxide (B78521) (KOH) solution is commonly used for alkaline OER.[7] The electrolyte should be sparged with an inert gas (e.g., Ar or N₂) for at least 10 minutes before the experiment to remove dissolved oxygen.[7]

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): The electrode is typically conditioned by cycling the potential in a non-faradaic region to clean and activate the catalyst surface.[9]

    • Linear Sweep Voltammetry (LSV): The OER activity is measured by sweeping the potential from a lower limit (e.g., 1.0 V vs. RHE) to an upper limit (e.g., 1.8 V vs. RHE) at a slow scan rate (e.g., 10 mV/s).[7][10] The resulting polarization curve is used to determine the overpotential at 10 mA/cm².

    • Tafel Analysis: The Tafel slope is derived from the linear region of a plot of overpotential (η) versus the logarithm of the current density (log|j|).

    • Stability Test: Long-term stability is assessed using chronopotentiometry (constant current) or chronoamperometry (constant potential) for an extended period (e.g., 2 to 24 hours).[4][11]

Visualizing the Workflow and Comparison

To clarify the experimental and logical frameworks, the following diagrams are provided.

G cluster_prep Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Measurement & Analysis A Catalyst Synthesis (e.g., Sol-Gel) B Ink Formulation (Catalyst + Binder + Solvent) A->B C Working Electrode Fabrication (Drop-casting) B->C D 3-Electrode Cell Assembly (WE, CE, RE) C->D G Linear Sweep Voltammetry (LSV) for Polarization Curve D->G H Chronopotentiometry (Long-term Stability) D->H E Electrolyte Preparation (e.g., 1 M KOH) E->D F Inert Gas Purging (Remove O2) F->D I Data Analysis G->I J Overpotential (η@10) I->J K Tafel Slope I->K G cluster_NiP Nickel Phosphate Catalysts cluster_IrO2 IrO2 Benchmark A Catalyst Performance for OER B Lower Overpotential (η@10) A->B Advantage C Smaller Tafel Slope A->C D High Stability A->D E Earth-Abundant & Low Cost A->E F Higher Overpotential (η@10) A->F Disadvantage G Larger Tafel Slope A->G H High Stability A->H I Scarce & High Cost A->I

References

A Comparative Guide to the Tafel Analysis of Nickel-Based Catalysts for Hydrogen Evolution

Author: BenchChem Technical Support Team. Date: December 2025

The electrochemical hydrogen evolution reaction (HER) is a cornerstone of renewable energy technologies, enabling the production of clean hydrogen fuel from water. The efficiency of this process hinges on the activity of the electrocatalyst. While platinum-group metals are highly effective, their scarcity and cost necessitate the development of earth-abundant alternatives. Nickel-based materials, particularly nickel phosphides and phosphates, have emerged as promising, cost-effective catalysts for the HER.[1][2] This guide provides a comparative analysis of nickel hydrogen phosphate (B84403) and related nickel phosphide (B1233454) catalysts, detailing their performance through Tafel analysis and outlining the experimental protocols required for their evaluation.

Performance Comparison of Nickel-Based HER Electrocatalysts

The performance of HER catalysts is commonly evaluated using parameters derived from Tafel analysis. Key metrics include the overpotential required to achieve a current density of 10 mA/cm² (η₁₀), a benchmark for solar fuel synthesis, and the Tafel slope, which provides insight into the reaction mechanism. A lower η₁₀ and a smaller Tafel slope indicate a more efficient catalyst. The following table summarizes these metrics for various nickel phosphate and phosphide catalysts.

Catalyst MaterialElectrolyteOverpotential at 10 mA/cm² (η₁₀)Tafel Slope (mV/dec)Reference
Porous Nickel Phosphate (p-NiPO/Ti) 1.0 M KOH128 mV79.2 mV dec⁻¹[3]
Nickel Phosphate Nanopins (NiPO/NF) Alkaline374 mV (at 250 mA cm⁻²)Not Specified[3]
Nickel Phosphide (Ni₂P NPs) 0.5 M H₂SO₄69 mV55 mV dec⁻¹[1]
Nickel Phosphide (Ni₂P NPs) 1.0 M KOH73 mV73 mV dec⁻¹[1]
Nickel Phosphide (Ni₂P/C) 0.5 M H₂SO₄186 mVNot Specified[1]
Nickel Phosphide (Ni₅P₄ Microballs) Acidic Solution35.4 mV48 mV dec⁻¹[1]
Nickel Phosphide (Ni₁₂P₅/CNT) Not Specified129 mV56 mV dec⁻¹[1]
Crystallized Nickel Phosphide (Ni-P 300) Not Specified~65 mV~44 mV dec⁻¹[4]
Understanding the Hydrogen Evolution Reaction Mechanism

In acidic solutions, the HER proceeds through one of two primary pathways, the Volmer-Tafel or Volmer-Heyrovsky mechanism.[1]

  • Volmer Step (Discharge): Protons (H⁺) from the solution combine with electrons (e⁻) on the catalyst surface to form adsorbed hydrogen intermediates (H_ads).[1]

  • Tafel Step (Combination): Two adsorbed hydrogen intermediates combine to form a hydrogen molecule (H₂).[1]

  • Heyrovsky Step (Electrochemical Desorption): An adsorbed hydrogen intermediate combines with a proton and an electron to produce a hydrogen molecule.[1]

The Tafel slope is indicative of the rate-determining step of the reaction:

  • ~30 mV/dec: Suggests the Tafel reaction is the rate-limiting step.[5]

  • ~40 mV/dec: Suggests the Heyrovsky reaction is the rate-limiting step.[5]

  • ~120 mV/dec: Suggests the Volmer reaction is the rate-limiting step.[5]

Many nickel phosphide catalysts exhibit Tafel slopes between 39 and 120 mV dec⁻¹, indicating the HER process likely follows the Volmer–Heyrovsky mechanism, where the initial proton adsorption is the rate-limiting step.[4]

Experimental Protocols

A standardized three-electrode electrochemical setup is essential for performing Tafel analysis.

Working Electrode Preparation
  • Catalyst Ink Formulation: A typical catalyst ink is prepared by ultrasonically dispersing 5 mg of the catalyst powder (e.g., nickel hydrogen phosphate) and 1 mg of a conductive agent (e.g., carbon black) in a solution containing 950 µL of isopropanol (B130326) and 50 µL of Nafion solution (5 wt%). This creates a homogeneous suspension.

  • Deposition: A measured aliquot (e.g., 5-10 µL) of the catalyst ink is drop-casted onto the surface of a polished glassy carbon electrode or a substrate like titanium sheet or nickel foam.[3] The electrode is then dried under ambient conditions or in a low-temperature oven.

Electrochemical Measurement Setup
  • Three-Electrode Cell: The experiment is conducted in an electrochemical cell containing the working electrode (the prepared catalyst), a counter electrode (typically a graphite (B72142) rod or platinum wire), and a reference electrode (such as a Saturated Calomel Electrode (SCE) or Ag/AgCl).

  • Electrolyte: The cell is filled with the desired electrolyte, for example, 1.0 M potassium hydroxide (B78521) (KOH) for alkaline conditions or 0.5 M sulfuric acid (H₂SO₄) for acidic conditions. The electrolyte should be purged with high-purity nitrogen or argon for at least 30 minutes before the experiment to remove dissolved oxygen.

Tafel Analysis Procedure
  • Linear Sweep Voltammetry (LSV): The HER polarization curve is recorded using LSV at a slow scan rate, typically 1-5 mV/s, to ensure near steady-state conditions.

  • iR Correction: The measured potentials should be corrected for ohmic resistance (iR drop) of the solution. The resistance can be determined using electrochemical impedance spectroscopy (EIS). The corrected potential is calculated as E_corrected = E_measured - iR.

  • Tafel Plot Construction: The Tafel plot is generated by plotting the iR-corrected overpotential (η) versus the logarithm of the absolute current density (log|j|). The overpotential is calculated relative to the reversible hydrogen electrode (RHE) potential.

  • Data Extraction: The Tafel slope is determined from the linear region of the Tafel plot according to the Tafel equation: η = b log|j| + a, where 'b' is the Tafel slope. The exchange current density (j₀) can be found by extrapolating the linear region to the y-intercept where the overpotential is zero.

Visualizing the Process and Concepts

Diagrams created using Graphviz help to clarify the experimental workflow and the theoretical relationships underpinning Tafel analysis.

G cluster_prep Catalyst & Electrode Preparation cluster_measurement Electrochemical Analysis cluster_analysis Data Processing & Interpretation A Catalyst Synthesis (e.g., this compound) B Catalyst Ink Formulation (Catalyst + Carbon + Nafion) A->B C Working Electrode Preparation (Drop-casting on Substrate) B->C D Three-Electrode Cell Setup (WE, CE, RE in Electrolyte) C->D E Linear Sweep Voltammetry (LSV) (Record Polarization Curve) D->E F Electrochemical Impedance Spectroscopy (EIS) (Determine Solution Resistance for iR Correction) D->F G Construct Tafel Plot (η vs. log|j|) E->G F->G H Linear Fit to Tafel Equation (η = b*log|j| + a) G->H I Extract Kinetic Parameters (Tafel Slope 'b' & Exchange Current Density 'j₀') H->I J Determine HER Mechanism (e.g., Volmer-Heyrovsky) I->J

Caption: Experimental workflow for Tafel analysis of HER electrocatalysts.

G A Polarization Data (Overpotential η vs. Current Density j) B Tafel Plot (Plot of η vs. log|j|) A->B is plotted as C Tafel Equation η = b*log(j/j₀) B->C is described by D Tafel Slope (b) C->D yields E Exchange Current Density (j₀) C->E yields F HER Mechanism (Rate-Determining Step) D->F provides insight into

Caption: Logical relationships between key parameters in Tafel analysis.

References

A Comparative Guide to the Reproducibility of Nickel Hydrogen Phosphate Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nickel hydrogen phosphate (B84403) (Ni-HP) nanomaterials is critical for various applications, including catalysis and energy storage. The reproducibility of the synthesis method is paramount to ensure consistent material properties and reliable performance in these applications. This guide provides an objective comparison of common synthesis methods for nickel hydrogen phosphate, focusing on factors that influence their reproducibility.

Comparison of Synthesis Methods

The choice of synthesis method for this compound significantly impacts the material's physicochemical properties, such as crystallinity, morphology, particle size, and surface area. These properties, in turn, are crucial for its performance. The reproducibility of a given method is inherently linked to the level of control over the reaction parameters. Below is a summary of common synthesis methods and a comparison of their key characteristics.

Synthesis MethodKey Parameters Affecting ReproducibilityTypical Product CharacteristicsAdvantagesDisadvantages
Hydrothermal Synthesis Temperature, Reaction Time, pH, Precursor Concentration, Additives (e.g., urea, templates)[1]Crystalline nanostructures (nanorods, nanotubes, microspheres)[1][2]High crystallinity, good control over morphology.Can be energy-intensive, requires specialized equipment (autoclaves).
Co-precipitation pH, Stirring Rate, Temperature, Precursor Concentration, Aging TimeAmorphous or crystalline nanoparticles[3]Simple, scalable, and cost-effective.[3]Can be difficult to control particle size and morphology, may lead to broader size distributions.
Electrochemical Deposition followed by Phosphatization Deposition Potential/Current, Deposition Time, Electrolyte Composition, Phosphatization Temperature and Time[4]Porous, amorphous films or coatings.[4]Direct growth on conductive substrates, good for electrode fabrication.Limited to conductive substrates, can be complex to control uniformity over large areas.
Microwave-Assisted Hydrothermal Microwave Power, Irradiation Time, Temperature, PressureCrystalline nanoparticles with controlled size and shape.Rapid synthesis, uniform heating, can lead to smaller particle sizes and narrower distributions.Requires specialized microwave reactors.
Solid-State Reaction Calcination Temperature, Reaction Time, Grinding/MillingPolycrystalline powders, typically micrometer-sized.Simple, solvent-free.High temperatures required, limited control over particle morphology and size, can result in inhomogeneous products.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving reproducible synthesis of this compound. Below are representative protocols for the most common methods.

Hydrothermal Synthesis of Nickel Phosphate Nanorods

This protocol is adapted from a method for synthesizing Ni₂₀[(OH)₁₂(H₂O)₆][(HPO₄)₈(PO₄)₄]·12H₂O nanorods.[2]

Materials:

Procedure:

  • Prepare a 0.1 M solution of nickel nitrate hexahydrate in deionized water.

  • Prepare a 0.1 M solution of disodium hydrogen phosphate in deionized water.

  • In a typical synthesis, mix the nickel nitrate and disodium hydrogen phosphate solutions in a 1:1 molar ratio in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 180°C for 12 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

Co-precipitation Synthesis of Nickel Phosphate Nanoparticles

This protocol is based on a general co-precipitation method for producing metal phosphates.[3]

Materials:

Procedure:

  • Prepare an aqueous solution of nickel chloride (e.g., 0.1 M).

  • Prepare an aqueous solution of trisodium phosphate (e.g., 0.067 M).

  • Slowly add the trisodium phosphate solution to the nickel chloride solution under vigorous stirring.

  • Adjust the pH of the mixture to a desired value (e.g., pH 8) by adding ammonium hydroxide dropwise.

  • Continue stirring the suspension for a set period (e.g., 2 hours) to allow for particle growth and aging.

  • Filter the precipitate and wash it thoroughly with deionized water to remove residual ions.

  • Dry the resulting nickel phosphate powder in an oven at 80°C.

Electrochemical Deposition and Phosphatization

This protocol describes the formation of a porous nickel phosphate layer on a conductive substrate.[4]

Materials:

  • Titanium (Ti) plate or other conductive substrate

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium hypophosphite (NaH₂PO₂)

  • Argon gas

Procedure: Part 1: Electrodeposition of Nickel Hydroxide

  • Set up a three-electrode electrochemical cell with the Ti plate as the working electrode, a graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Use an aqueous electrolyte containing 0.1 M NiCl₂·6H₂O.

  • Apply a constant potential (e.g., -1.0 V vs. Ag/AgCl) to deposit a layer of nickel hydroxide onto the Ti plate.

Part 2: Phosphatization

  • Place the nickel hydroxide-coated substrate in a tube furnace with a source of phosphorus vapor (e.g., from heating sodium hypophosphite upstream).

  • Heat the furnace to a specific temperature (e.g., 300°C) under an inert atmosphere (e.g., argon) for a defined period (e.g., 1-2 hours) to convert the nickel hydroxide to nickel phosphate.

Logic Diagram for Synthesis Method Selection

The choice of a synthesis method depends on the desired properties of the final material and the importance of reproducibility for the intended application. The following diagram illustrates a logical workflow for selecting an appropriate synthesis method.

SynthesisMethodSelection start Define Desired Product Properties crystalline High Crystallinity? start->crystalline morphology Specific Morphology (e.g., nanorods)? crystalline->morphology Yes scalability Scalability and Cost-Effectiveness? crystalline->scalability No substrate Direct Growth on Substrate? morphology->substrate No hydrothermal Hydrothermal or Microwave-Assisted morphology->hydrothermal Yes substrate->scalability No electrochem Electrochemical Deposition substrate->electrochem Yes coprecipitation Co-precipitation scalability->coprecipitation Yes solid_state Solid-State Reaction scalability->solid_state Consider for simplicity

Caption: Workflow for selecting a this compound synthesis method.

References

Safety Operating Guide

Proper Disposal of Nickel Hydrogen Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This document provides essential, step-by-step guidance for the safe disposal of nickel hydrogen phosphate (B84403), a compound recognized for its potential health hazards.

Nickel hydrogen phosphate and other nickel compounds are classified as hazardous due to their potential for skin sensitization, carcinogenicity, and toxicity.[1][2][3] Therefore, it is imperative that this chemical waste is managed and disposed of in accordance with institutional protocols and local regulations.[4][5] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][5][6][7]

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to be aware of the associated hazards and to use appropriate personal protective equipment (PPE).

Key Safety Measures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][4][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][8][9]

    • Skin Protection: Wear impervious gloves (nitrile is often recommended) and a lab coat.[3][8][10] For tasks with a higher risk of exposure, consider double gloving.[10]

    • Respiratory Protection: If exposure limits are exceeded or if working with powders outside of a fume hood, a NIOSH/MSHA approved respirator may be necessary.[4][9]

In the event of exposure, follow these emergency procedures and seek immediate medical attention:

  • Inhalation: Move the individual to fresh air.[3][4][9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][4][11]

  • Eye Contact: Rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[3][4][8][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][4][8]

Quantitative Hazard Data Summary

The following table summarizes the key hazards associated with this compound, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS CategoryHazard Statement
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[2][3]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3]
CarcinogenicityCategory 1AH350i: May cause cancer by inhalation.[2][3]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure.[2][3]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life.[2]
Hazardous to the Aquatic Environment, Chronic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.[9]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic process of identification, segregation, collection, labeling, storage, and finally, removal by trained professionals.

1. Waste Identification and Classification:

  • Treat all waste containing this compound as hazardous heavy metal waste.[1]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other incompatible waste streams.[1][12]

  • Collect both solid and aqueous this compound waste in a designated, chemically compatible, and leak-proof container.[1] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]

  • Ensure the exterior of the waste container remains clean and free of contamination.[13] Use a funnel when adding liquid waste to prevent spills.[13]

  • For solid waste contaminated with nickel compounds, such as gloves or wipes, double bag the waste in clear plastic bags.[11]

3. Labeling and Storage:

  • As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[7][11]

  • The label must clearly state "Hazardous Waste" and include the full chemical name "this compound," its concentration (if in solution), and the accumulation start date.[1]

  • Keep the waste container tightly sealed except when adding waste.[5][12][13]

  • Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[1][14]

  • The SAA should be away from general work areas, sinks, and floor drains.[14]

  • Utilize secondary containment for liquid waste containers.[7][12][14]

4. Arranging for Disposal:

  • Once the container is full or if you are approaching the storage time limit set by your institution, schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[1][12]

  • Do not transport hazardous waste yourself.[1] Trained EHS personnel are responsible for the collection and transportation of hazardous waste.[1]

5. Empty Container Disposal:

  • Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.[5][7]

  • The first rinseate must be collected and disposed of as hazardous waste.[12] Subsequent rinses may also need to be collected depending on local regulations.[5]

  • After thorough rinsing and drying, deface or remove all labels from the container before disposing of it as regular solid waste or placing it in the designated glass disposal.[7][12]

Disposal Workflow Diagram

G start Start: Generate Nickel Hydrogen Phosphate Waste ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe segregate Segregate Waste: Do not mix with other chemical waste streams. ppe->segregate collect Collect Waste in a Designated, Compatible, and Leak-Proof Container segregate->collect label Label Container: - 'Hazardous Waste' - 'this compound' - Concentration & Date collect->label store Store Sealed Container in a Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs pickup EHS Collects and Transports Waste for Proper Disposal contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Nickel Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides critical safety and logistical information for the handling and disposal of Nickel(II) hydrogen phosphate (B84403), a compound that requires careful management due to its potential health risks.

Hazard Identification and Safety Precautions

Nickel(II) hydrogen phosphate is classified as a hazardous substance with several key health risks.[1][2][3] It is known to cause skin and respiratory sensitization, may cause an allergic skin reaction, and can lead to allergy or asthma-like symptoms if inhaled.[1][2][3] Furthermore, it is suspected of causing cancer and can cause damage to organs, particularly the lungs, through prolonged or repeated exposure.[2] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling Nickel(II) hydrogen phosphate.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and airborne dust particles that can cause serious eye irritation.[4]
Skin Protection Chemical-impermeable gloves (e.g., nitrile or neoprene) and impervious, fire/flame-resistant clothing.[1][5]Prevents skin contact, which can cause allergic reactions and skin irritation.[1][4] Contaminated work clothing should not be allowed out of the workplace.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a high-efficiency particulate air (HEPA) filter is required, especially in case of inadequate ventilation or dust formation.[2][5]Protects against the inhalation of dust, which can cause respiratory sensitization and long-term organ damage.[2]

Experimental Protocols: Safe Handling and Storage

Adherence to standardized procedures is critical to minimize exposure and ensure a safe working environment.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.[1] Read and understand the Safety Data Sheet (SDS).[2]

  • Ventilation: Always handle Nickel(II) hydrogen phosphate in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Dispensing: When weighing or transferring the compound, minimize the creation of dust.[1][5] Use non-sparking tools to prevent ignition sources.[1]

  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[1][4] Do not eat, drink, or smoke in the handling area.[1][2]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Clean the work area to remove any residual contamination.

Storage Protocol:

  • Container: Store in a tightly closed, properly labeled container.[1][3]

  • Location: Keep the container in a dry, cool, and well-ventilated place.[1][3]

  • Segregation: Store away from incompatible materials such as strong acids and oxidizing agents.[6] The substance should be stored locked up.[2][3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek emergency medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1][2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention or contact a poison control center.[1]

Spill and Leak Protocol:

  • Evacuate: Evacuate personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Cleanup: Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[1]

Disposal Plan

Nickel hydrogen phosphate is very toxic to aquatic life with long-lasting effects and must be disposed of as hazardous waste.[1][2]

Disposal Protocol:

  • Containerization: Collect waste material in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][2] Do not discharge into sewer systems.[1]

  • Contaminated Packaging: Contaminated containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[1]

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_storage_disposal 4. Storage & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe Understand Hazards handle_vent Work in Fume Hood prep_ppe->handle_vent handle_dispense Dispense & Weigh handle_vent->handle_dispense handle_avoid Avoid Contact handle_dispense->handle_avoid post_wash Wash Hands handle_avoid->post_wash post_clean Clean Work Area post_wash->post_clean storage Store Securely post_clean->storage If retaining material disposal Dispose as Hazardous Waste post_clean->disposal If disposing of waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.